[Tyr1]-Somatostatin-14
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C82H108N18O20S2 |
|---|---|
Peso molecular |
1730.0 g/mol |
Nombre IUPAC |
(4R,10S,16S,25S,31S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C82H108N18O20S2/c1-45(102)68-80(117)96-60(37-49-22-10-5-11-23-49)77(114)100-69(46(2)103)81(118)97-63(42-101)78(115)98-65(82(119)120)44-122-121-43-64(89-67(106)41-88-70(107)54(85)34-50-28-30-52(104)31-29-50)79(116)91-56(26-14-16-32-83)71(108)95-62(39-66(86)105)76(113)93-58(35-47-18-6-3-7-19-47)73(110)92-59(36-48-20-8-4-9-21-48)74(111)94-61(38-51-40-87-55-25-13-12-24-53(51)55)75(112)90-57(72(109)99-68)27-15-17-33-84/h3-13,18-25,28-31,40,45-46,54,56-65,68-69,87,101-104H,14-17,26-27,32-39,41-44,83-85H2,1-2H3,(H2,86,105)(H,88,107)(H,89,106)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,111)(H,95,108)(H,96,117)(H,97,118)(H,98,115)(H,99,109)(H,100,114)(H,119,120)/t45-,46-,54+,56?,57?,58?,59+,60?,61?,62+,63?,64+,65+,68+,69+/m1/s1 |
Clave InChI |
HTAVEOUQMYLKNB-VWTOFNQASA-N |
Origen del producto |
United States |
Foundational & Exploratory
[Tyr1]-Somatostatin-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Somatostatin (B550006) is a key regulatory peptide hormone with two primary endogenous forms, somatostatin-14 and somatostatin-28. It exerts a wide range of physiological effects by binding to a family of five distinct G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. These effects are predominantly inhibitory and include the suppression of the release of numerous hormones such as growth hormone, insulin, and glucagon, as well as the modulation of neurotransmission.
The development of synthetic somatostatin analogs has been crucial for both basic research and clinical applications. [Tyr1]-Somatostatin-14 is one such analog, where the alanine (B10760859) at position 1 is replaced by a tyrosine. This substitution provides a readily available site for radiolabeling, making it a valuable tool for studying somatostatin receptor distribution and function.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Sequence | H-Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH (Disulfide bridge: Cys3-Cys14) | [1] |
| One-Letter Sequence | YGCKNFFWKTFTSC (Disulfide bridge: 3-14) | [1] |
| Molecular Formula | C₈₂H₁₀₈N₁₈O₂₀S₂ | [2] |
| Molecular Weight | 1730.00 g/mol | [1] |
| CAS Registry Number | 59481-23-1 | [1] |
| Form | Lyophilized Powder | [2] |
| Purity (typical) | >97% (by HPLC) | [2] |
| Source | Synthetic | [2] |
Receptor Binding and Functional Activity
Signaling Pathways
Upon binding to its cognate receptors, this compound is expected to initiate the canonical somatostatin signaling cascades. Somatostatin receptors are coupled to inhibitory G-proteins (Gᵢ). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Additionally, SSTR activation can lead to the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels. These actions contribute to the inhibitory effects of somatostatin on hormone secretion and neuronal excitability. Furthermore, SSTRs can activate phosphotyrosine phosphatases and modulate the mitogen-activated protein kinase (MAPK) pathway.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the manual solid-phase synthesis of this compound based on Fmoc chemistry.
Materials:
-
Fmoc-Cys(Trt)-Wang resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ser(tBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/EDT/Water (94:1:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Cyclization (Disulfide Bond Formation):
-
Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium (B1175870) bicarbonate buffer, pH 8.5).
-
Stir the solution open to the air for 24-48 hours to allow for oxidative cyclization.
-
Monitor the cyclization by HPLC.
-
-
Purification: Purify the cyclized peptide by preparative reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
References
An In-Depth Technical Guide to [Tyr1]-Somatostatin-14: Structure, Sequence, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Tyr1]-Somatostatin-14 is a synthetic analog of the native peptide hormone somatostatin-14, distinguished by the substitution of the alanine (B10760859) residue at position 1 with tyrosine. This modification allows for radioiodination, making it a valuable tool in receptor binding studies and other molecular pharmacology applications. This technical guide provides a comprehensive overview of the structure, sequence, and biological characteristics of this compound. It includes detailed information on its binding affinity for somatostatin (B550006) receptor subtypes, its effects on intracellular signaling pathways, and protocols for key experimental procedures.
Core Structure and Sequence
This compound is a cyclic tetradecapeptide. The primary amino acid sequence and key structural features are outlined below.
Table 1: Structural and Sequential Properties of this compound
| Property | Description |
| Amino Acid Sequence | Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys |
| One-Letter Sequence | YGCKNFFWKTFTSC |
| Molecular Formula | C82H108N18O20S2 |
| Molecular Weight | 1730.00 g/mol |
| Disulfide Bridge | A disulfide bond between the cysteine residues at positions 3 and 14 is crucial for its biological activity. |
| Modification | Substitution of Alanine at position 1 with Tyrosine. |
Receptor Binding Affinity
Table 2: Binding Affinity (Ki in nM) of Somatostatin-14 for Human Somatostatin Receptor Subtypes
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | ~1-5 | ~0.1-1 | ~1-5 | ~1-5 | ~1-5 |
Note: The Ki values are approximate and can vary depending on the experimental conditions, cell type, and radioligand used.
Signaling Pathways
Upon binding to its receptors, this compound is expected to trigger intracellular signaling cascades similar to those activated by native somatostatin. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein kinase (MAPK) pathways.
Inhibition of Adenylyl Cyclase
Activation of somatostatin receptors, particularly SSTR2, by agonists leads to the inhibition of adenylyl cyclase activity through the activation of an inhibitory G-protein (Gi). This results in a decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. mdpi.com [mdpi.com]
- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
[Tyr1]-Somatostatin-14: A Comprehensive Technical Guide on its Discovery, History, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
[Tyr1]-Somatostatin-14 is a synthetic analog of the native neuropeptide hormone Somatostatin-14, distinguished by the substitution of the alanine (B10760859) residue at position 1 with a tyrosine. This modification was a pivotal development in somatostatin (B550006) research, primarily by enabling the creation of a radiolabeled tracer for use in radioimmunoassays (RIAs). The introduction of the tyrosine residue provided a site for radioiodination, facilitating the quantification of somatostatin in biological samples and the characterization of its receptors. This guide provides a detailed account of the discovery and history of this compound, its synthesis, and its critical role in advancing our understanding of somatostatin physiology. It includes a compilation of available quantitative data on its receptor binding and biological activity, detailed experimental protocols for its synthesis and use in RIAs, and visualizations of the key experimental workflows and signaling pathways.
Discovery and History
The journey of this compound is intrinsically linked to the discovery of its parent molecule, Somatostatin-14. In the early 1970s, the laboratories of Roger Guillemin and Andrew Schally were in a race to isolate and characterize the hypothalamic releasing and inhibiting factors that control the pituitary gland. In 1973, Guillemin's team reported the isolation of a substance from sheep hypothalami that inhibited the release of growth hormone (somatotropin), which they named somatostatin.
The elucidation of the 14-amino acid structure of somatostatin (H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH, with a disulfide bridge between Cys3 and Cys14) was a landmark achievement. However, studying its physiological roles and mechanisms of action was hampered by the lack of a sensitive and specific assay to measure its low concentrations in biological fluids.
To address this, researchers sought to develop a radioimmunoassay (RIA). A critical component of an RIA is a radiolabeled version of the molecule of interest to act as a tracer. Native Somatostatin-14 lacks a tyrosine residue, which is the most common and convenient site for radioiodination. To overcome this, Jean Rivier and colleagues synthesized a series of somatostatin analogs in 1976, including this compound. This analog, with its newly introduced tyrosine at the N-terminus, proved to be an ideal candidate for radioiodination and was instrumental in the development of the first reliable RIAs for somatostatin.
Quantitative Data
The substitution of alanine with tyrosine at position 1 of Somatostatin-14 was designed to be a conservative change to minimize the impact on the peptide's biological activity and receptor binding profile. While comprehensive head-to-head comparative studies across all receptor subtypes are not extensively documented in a single source, the available data indicates that this compound largely retains the biological functions of the native peptide, particularly its high affinity for the somatostatin receptor subtype 2 (SSTR2).
Table 1: Receptor Binding Affinity of Somatostatin-14 and Analogs
| Compound | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| Somatostatin-14 | ~1-10 | ~0.1-1 | ~1-10 | ~1-10 | ~1-10 |
| This compound | Data not available | High affinity | Data not available | Data not available | Data not available |
Table 2: Biological Activity of Somatostatin-14
| Assay | IC50 (nM) |
| Inhibition of Growth Hormone Release (in vitro) | ~0.1-1.0 |
| Inhibition of Insulin Release | ~1-10 |
| Inhibition of Glucagon Release | ~0.1-1 |
Note: The biological activity of this compound is expected to be comparable to that of Somatostatin-14, as its primary purpose was to serve as a tracer in assays measuring the native peptide's concentration.
Experimental Protocols
Solid-Phase Synthesis of this compound
Solid-phase peptide synthesis (SPPS) is the standard method for producing this compound. The following is a generalized protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Cys(Trt)-Wang resin
-
Fmoc-protected amino acids (including Fmoc-Tyr(tBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
-
HPLC system for purification
Protocol:
-
Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound cysteine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (e.g., Fmoc-Ser(tBu)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Thr(tBu), Phe, Thr(tBu), Lys(Boc), Trp(Boc), Phe, Phe, Asn(Trt), Lys(Boc), Cys(Trt), Gly, Tyr(tBu)).
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and dry it. Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide by reverse-phase HPLC.
-
Disulfide Bond Formation: The linear, reduced peptide is cyclized by air oxidation in a dilute aqueous solution at a slightly alkaline pH (e.g., pH 8.0-8.5 with ammonium (B1175870) bicarbonate buffer) to form the disulfide bridge between Cys3 and Cys14.
-
Final Purification and Lyophilization: Purify the cyclized peptide by reverse-phase HPLC and lyophilize to obtain the final product.
Radioiodination of this compound
The tyrosine residue at position 1 allows for radioiodination with 125I using the Chloramine-T method.
Materials:
-
This compound
-
Na125I
-
Phosphate (B84403) buffer (e.g., 0.5 M, pH 7.5)
-
Chloramine-T solution (e.g., 1 mg/mL in water)
-
Sodium metabisulfite (B1197395) solution (e.g., 2 mg/mL in water)
-
Purification column (e.g., Sephadex G-25 or reverse-phase HPLC)
Protocol:
-
Reaction Setup: In a shielded vial, combine this compound (e.g., 5-10 µg in phosphate buffer) and Na125I (e.g., 1 mCi).
-
Initiation of Iodination: Add a small volume of Chloramine-T solution (e.g., 10-20 µL) to initiate the oxidation of iodide. Gently mix for 30-60 seconds.
-
Quenching the Reaction: Stop the reaction by adding sodium metabisulfite solution to reduce the excess Chloramine-T.
-
Purification of 125I-[Tyr1]-Somatostatin-14: Separate the radiolabeled peptide from unreacted 125I and other reactants.
-
Gel Filtration: Pass the reaction mixture through a Sephadex G-25 column equilibrated with an appropriate buffer (e.g., phosphate buffer with 0.1% BSA). Collect fractions and measure the radioactivity to identify the peak corresponding to the labeled peptide.
-
Reverse-Phase HPLC: For higher purity, use a C18 reverse-phase HPLC column with a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA). Monitor the eluate with a UV detector (at 280 nm) and a gamma counter to identify and collect the 125I-[Tyr1]-Somatostatin-14 peak.
-
-
Storage: Store the purified 125I-[Tyr1]-Somatostatin-14 at -20°C or below.
Radioimmunoassay (RIA) for Somatostatin
This is a competitive binding assay where unlabeled somatostatin in a sample competes with a fixed amount of 125I-[Tyr1]-Somatostatin-14 for a limited number of binding sites on a specific anti-somatostatin antibody.
Materials:
-
125I-[Tyr1]-Somatostatin-14 (tracer)
-
Somatostatin standards (for standard curve)
-
Unknown samples
-
Anti-somatostatin primary antibody
-
Secondary antibody (e.g., goat anti-rabbit IgG) and/or precipitating agent (e.g., polyethylene (B3416737) glycol)
-
Assay buffer (e.g., phosphate buffer with 0.1% BSA)
-
Gamma counter
Protocol:
-
Assay Setup: In assay tubes, pipette the assay buffer, somatostatin standards or unknown samples, a fixed amount of 125I-[Tyr1]-Somatostatin-14, and the primary anti-somatostatin antibody.
-
Incubation: Incubate the tubes (e.g., 24-48 hours at 4°C) to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Tracer: Add the secondary antibody or precipitating agent to separate the antibody-bound tracer from the free tracer. Centrifuge the tubes to pellet the antibody complexes.
-
Measurement of Radioactivity: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound tracer versus the concentration of the somatostatin standards.
-
Determine the concentration of somatostatin in the unknown samples by interpolating their percentage of bound tracer on the standard curve.
-
Mandatory Visualizations
Signaling Pathways
Caption: Somatostatin receptor signaling pathway.
Experimental Workflows
Caption: Radioimmunoassay (RIA) experimental workflow.
Conclusion
The synthesis of this compound was a crucial advancement in the field of endocrinology. It provided the essential tool for the development of sensitive and specific radioimmunoassays, which in turn enabled the detailed study of somatostatin's physiology, pathophysiology, and pharmacology. While serving primarily as a research tool, the principles learned from the development and application of this compound have paved the way for the creation of other somatostatin analogs with therapeutic applications. This guide has provided a comprehensive overview of this important molecule, from its historical roots to its practical application in the laboratory.
An In-depth Technical Guide on the Mechanism of Action of [Tyr1]-Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the mechanism of action of [Tyr1]-Somatostatin-14, a synthetic analog of the endogenous peptide hormone Somatostatin-14. The primary focus is on its interaction with the family of somatostatin (B550006) receptors (SSTRs) and the subsequent intracellular signaling cascades. This document outlines the core principles of this compound's biological activity, presents available data on its receptor affinity and functional potency, and provides detailed protocols for key experimental assays used in its characterization. Due to the limited availability of comprehensive quantitative data for this compound across all receptor subtypes in peer-reviewed literature, data for the parent compound, Somatostatin-14, is provided for comparative context.
Introduction to this compound and Somatostatin Receptors
Somatostatin is a key regulatory peptide hormone that exerts a wide range of inhibitory effects on endocrine and exocrine secretion, neurotransmission, and cell proliferation. Its actions are mediated through a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1] These receptors are expressed in various tissues, including the brain, pituitary gland, pancreas, and gastrointestinal tract, as well as in numerous neuroendocrine tumors.[1]
This compound is a synthetic analog of the 14-amino acid form of somatostatin, where the alanine (B10760859) at position 1 is replaced by a tyrosine. This modification is often introduced to facilitate radioiodination for use in receptor binding assays and in vivo imaging studies. Functionally, this compound is expected to mimic the action of native Somatostatin-14.
Core Mechanism of Action: Receptor Binding and G Protein Coupling
The biological effects of this compound are initiated by its binding to one or more of the five SSTR subtypes. All SSTRs are coupled to pertussis toxin-sensitive inhibitory G proteins (Gi/o).[1] Upon agonist binding, a conformational change in the receptor leads to the activation of the associated G protein. The activated Gα subunit dissociates from the Gβγ dimer, and both components can then modulate the activity of downstream effector proteins.
dot
References
[Tyr1]-Somatostatin-14: A Technical Guide to its Biological Function and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biological functions of [Tyr1]-Somatostatin-14, a key analog of the native peptide hormone Somatostatin-14. We delve into its interactions with the five somatostatin (B550006) receptor subtypes (SSTR1-5), detailing the subsequent intracellular signaling cascades. This document outlines comprehensive experimental protocols for receptor binding and functional assays critical for studying this compound and other somatostatin analogs. Furthermore, we present detailed signaling pathway and experimental workflow diagrams to visually articulate the complex biological processes involved. This guide serves as a critical resource for researchers in neuroendocrinology, oncology, and pharmacology, as well as professionals engaged in the development of novel therapeutics targeting the somatostatin system.
Introduction to this compound
This compound is a synthetic analog of Somatostatin-14 (SST-14), a naturally occurring cyclic peptide hormone. The substitution of the alanine (B10760859) residue at position 1 with a tyrosine residue facilitates radioiodination, making it an invaluable tool for in vitro and in vivo receptor studies. Like its native counterpart, this compound exerts a wide range of physiological and pharmacological effects by interacting with a family of five G-protein coupled receptors (GPCRs) known as somatostatin receptors (SSTRs), designated SSTR1 through SSTR5. These receptors are widely distributed throughout the central nervous system and peripheral tissues, including the pancreas, gut, and various endocrine glands.
The biological actions of somatostatin and its analogs are predominantly inhibitory. Key functions include the suppression of hormone secretion from the pituitary, pancreas, and gastrointestinal tract, as well as the modulation of neurotransmission and cell proliferation. This inhibitory profile has positioned somatostatin analogs as crucial therapeutic agents for a variety of conditions, including neuroendocrine tumors, acromegaly, and other hormonal hypersecretory states.
Molecular Profile of this compound:
| Property | Value |
| Sequence | Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys (Disulfide bridge: Cys3-Cys14) |
| Molecular Formula | C₈₂H₁₀₈N₁₈O₂₀S₂ |
| Molecular Weight | 1730.01 g/mol |
| CAS Number | 59481-23-1 |
Receptor Binding and Selectivity
It is widely reported that this compound binds to SSTR2. The broader profile, akin to SST-14, suggests a pan-SSTR interaction. The lack of a complete, publicly available dataset underscores the need for further head-to-head comparative binding studies to fully elucidate the selectivity profile of this important research compound.
Signaling Pathways
Upon binding of this compound to its cognate receptors, a conformational change is induced, leading to the activation of intracellular signaling cascades. The five SSTR subtypes are primarily coupled to pertussis toxin-sensitive inhibitory G-proteins (Gi/o). This coupling initiates a cascade of events that ultimately mediate the inhibitory effects of the peptide. Recent studies have also indicated that SSTR2 and SSTR5 can couple to Gq/11 proteins.
The canonical signaling pathway involves:
-
Inhibition of Adenylyl Cyclase: Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream signaling pathways.
-
Modulation of Ion Channels:
-
Potassium (K+) Channels: SSTR activation often leads to the opening of inwardly rectifying potassium channels (GIRKs), causing membrane hyperpolarization and a decrease in cellular excitability.
-
Calcium (Ca2+) Channels: Somatostatin receptor activation typically inhibits voltage-gated calcium channels, leading to a reduction in calcium influx and subsequent inhibition of hormone secretion and neurotransmitter release.
-
-
Activation of Phosphatases: SSTRs can activate various protein phosphatases, such as SHP-1 and SHP-2, which can dephosphorylate and inactivate key signaling proteins, including receptor tyrosine kinases.
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The effect of SSTR activation on the MAPK/ERK pathway is complex and can be either inhibitory or stimulatory depending on the cell type and receptor subtype. This pathway is crucial in regulating cell proliferation and apoptosis.
-
Phospholipase C (PLC) Activation: In some instances, particularly through Gq/11 coupling, SSTR activation can stimulate PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.
Caption: Signaling pathways activated by this compound.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for somatostatin receptors using radiolabeled this compound.
Materials:
-
Cell membranes prepared from cells expressing the SSTR subtype of interest (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [¹²⁵I-Tyr1]-Somatostatin-14
-
Unlabeled this compound (for non-specific binding)
-
Test compounds
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target SSTR in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
Store membrane aliquots at -80°C.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [¹²⁵I-Tyr1]-Somatostatin-14 (at a final concentration close to its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: Add 50 µL of a saturating concentration of unlabeled this compound (e.g., 1 µM), 50 µL of [¹²⁵I-Tyr1]-Somatostatin-14, and 100 µL of membrane suspension.
-
Competitive Binding: Add 50 µL of varying concentrations of the test compound, 50 µL of [¹²⁵I-Tyr1]-Somatostatin-14, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand receptor binding assay.
cAMP Functional Assay
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing SSTRs.
Materials:
-
Cells stably expressing the SSTR subtype of interest
-
Cell culture medium
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
This compound or other test agonists
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the SSTR-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation:
-
Remove the culture medium and wash the cells once with Assay Buffer.
-
Add 50 µL of Assay Buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor) to each well.
-
Add 25 µL of varying concentrations of this compound or the test agonist to the appropriate wells.
-
Incubate for 15 minutes at 37°C.
-
-
Stimulation:
-
Add 25 µL of forskolin (a direct activator of adenylyl cyclase) to all wells except the basal control. The final concentration of forskolin should be one that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Stop the reaction and lyse the cells according to the instructions of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using the detection kit's protocol.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test agonist.
-
Plot the percentage of inhibition against the log concentration of the agonist and determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) using non-linear regression.
-
Caption: Workflow for a cAMP functional assay.
Conclusion
This compound is an indispensable tool for the study of the somatostatin receptor system. Its ability to be radiolabeled provides a powerful means to investigate receptor distribution, binding kinetics, and the pharmacological profiles of novel somatostatin analogs. The activation of SSTRs by this compound triggers a cascade of inhibitory intracellular events, primarily through the Gi/o pathway, leading to the modulation of hormone secretion, neurotransmission, and cell growth. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the intricate biology of the somatostatin system. Future research should focus on delineating a comprehensive quantitative binding profile of this compound across all five SSTR subtypes to enhance its utility as a reference compound in drug discovery and development.
[Tyr1]-Somatostatin-14: A Technical Guide to its Receptor Binding Profile and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding profile of the synthetic somatostatin (B550006) analog, [Tyr1]-Somatostatin-14. It is intended for researchers, scientists, and professionals involved in drug development who are interested in the pharmacological characteristics and cellular mechanisms of this peptide. This document delves into its binding affinity for somatostatin receptor subtypes, the experimental methodologies used for its characterization, and the intracellular signaling cascades it initiates upon receptor binding.
Receptor Binding Affinity of this compound
This compound is a synthetic analog of the endogenous peptide hormone somatostatin-14, with a tyrosine substitution at the first position. This modification can influence its binding affinity and selectivity for the five known somatostatin receptor subtypes (SSTR1-5), all of which are G protein-coupled receptors (GPCRs).
Table 1: Quantitative Binding Affinity of this compound for Somatostatin Receptor Subtypes
| Receptor Subtype | Ligand | Cell Line/Tissue | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| SSTR1 | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| SSTR2 | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| SSTR3 | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| SSTR4 | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| SSTR5 | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Despite extensive searches, a complete quantitative binding profile for this compound across all SSTR subtypes could not be compiled from the available scientific literature. Researchers are advised to perform their own binding assays to determine the precise affinity and selectivity of this analog for their specific experimental system.
Experimental Protocols
The characterization of the binding and functional activity of ligands like this compound at somatostatin receptors involves a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the Ki of this compound for each SSTR subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand with high affinity for the SSTR subtype of interest (e.g., [125I-Tyr11]-Somatostatin-14).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target SSTR subtype to near confluence.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of radioligand, and cell membranes.
-
Non-specific Binding: Add assay buffer, the same concentration of radioligand, a saturating concentration of unlabeled native somatostatin (e.g., 1 µM), and cell membranes.
-
Competitive Binding: Add assay buffer, the same concentration of radioligand, increasing concentrations of unlabeled this compound, and cell membranes.
-
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 1: Experimental Workflow for a Radioligand Binding Assay.
cAMP Functional Assay
This assay measures the ability of a ligand to activate a Gi/o-coupled receptor, such as the SSTRs, by quantifying the inhibition of adenylyl cyclase activity and the resulting decrease in intracellular cyclic AMP (camp) levels.
Objective: To determine the functional potency (EC50) of this compound in inhibiting cAMP production.
Materials:
-
Live cells expressing the target SSTR subtype.
-
Assay medium (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound.
-
cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).
-
96- or 384-well plates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Preparation:
-
Seed the cells in a microplate and culture until they reach the desired confluency.
-
-
Assay Setup:
-
Wash the cells with assay medium.
-
Add increasing concentrations of this compound to the wells.
-
To stimulate cAMP production, add a fixed concentration of forskolin to all wells except the basal control.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection:
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Perform the cAMP detection assay as per the kit protocol.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of forskolin-stimulated cAMP inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
GTPγS Binding Assay
This functional assay measures the activation of a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G protein upon receptor stimulation.
Objective: To assess the ability of this compound to stimulate G protein activation.
Materials:
-
Cell membranes expressing the target SSTR subtype.
-
[35S]GTPγS.
-
Unlabeled GTPγS.
-
GDP.
-
This compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Other materials as described for the radioligand binding assay.
Procedure:
-
Membrane and Ligand Preparation: Prepare cell membranes and ligand solutions as described for the radioligand binding assay.
-
Assay Setup:
-
In a 96-well plate, add assay buffer, a fixed concentration of GDP, and the cell membranes.
-
Add increasing concentrations of this compound.
-
For non-specific binding, add a saturating concentration of unlabeled GTPγS.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a fixed concentration of [35S]GTPγS to all wells.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.
-
Wash the filters and measure the radioactivity by scintillation counting.
-
-
Data Analysis:
-
Calculate the specific [35S]GTPγS binding.
-
Plot the specific binding against the logarithm of the this compound concentration to determine the EC50 and Emax values.
-
Signaling Pathways of this compound
Upon binding of an agonist like this compound, somatostatin receptors, particularly SSTR2, couple to inhibitory G proteins (Gαi/o). This initiates a cascade of intracellular signaling events that mediate the physiological effects of somatostatin.
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2][3] This reduction in cAMP inhibits the activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets, ultimately leading to the inhibition of hormone secretion and cell proliferation.[4]
SSTR2 activation can also modulate other signaling pathways. These include the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, and the modulation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2.[4] Additionally, SSTR activation can influence ion channel activity, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, which contributes to the regulation of cellular excitability and secretion.
Figure 2: SSTR2 Signaling Pathway upon Agonist Binding.
Figure 3: Logical Flow of SSTR2-mediated Signaling.
References
[Tyr1]-Somatostatin-14: An In-Depth Technical Guide to SSTR2 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of [Tyr1]-Somatostatin-14 to the Somatostatin (B550006) Receptor Subtype 2 (SSTR2). This document collates available data on binding affinity, details relevant experimental methodologies, and illustrates the associated signaling pathways.
Introduction to this compound and SSTR2
SSTR2 Binding Affinity Data
Due to the limited availability of direct binding data for this compound, this section presents binding affinities of the parent molecule, Somatostatin-14, and other relevant analogs to human SSTR2. This comparative data provides a valuable context for understanding the potential binding characteristics of this compound.
| Compound | Receptor Subtype | Assay Type | Radioligand | Cell Line | Ki (nM) | IC50 (nM) | Kd (nM) |
| Somatostatin-14 | hSSTR2 | Competition | [125I]Tyr11-Somatostatin-14 | CHO-K1 | 0.15 | ||
| Somatostatin-14 | hSSTR2 | Saturation | [125I]Tyr11-Somatostatin-14 | Mouse Retina | 1.48 | ||
| Octreotide | hSSTR2 | Competition | [125I]Tyr3-Octreotide | CHO-K1 | 0.2 | ||
| Lanreotide | hSSTR2 | Competition | [125I]Tyr11-Somatostatin-14 | CHO-K1 | 1.3 | ||
| Ga-DOTA-[Tyr3]-octreotate | hSSTR2 | Competition | Not Specified | Transfected Cell Lines | 0.2 | ||
| In-DTPA-[Tyr3]-octreotate | hSSTR2 | Competition | Not Specified | Transfected Cell Lines | 1.3 | ||
| Y-DOTA-[Tyr3]-octreotate | hSSTR2 | Competition | Not Specified | Transfected Cell Lines | 1.6 |
Note: The table above provides a summary of binding data for Somatostatin-14 and related analogs. Specific binding data for this compound is not available in the cited literature.
SSTR2 Signaling Pathways
Upon agonist binding, SSTR2 initiates a cascade of intracellular signaling events primarily through its coupling to inhibitory G-proteins (Gi/o). The activation of these pathways leads to various cellular responses, including inhibition of hormone secretion, modulation of cell proliferation, and induction of apoptosis.
The primary signaling pathways associated with SSTR2 activation include:
-
Inhibition of Adenylyl Cyclase: Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: SSTR2 activation can lead to the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels, leading to cell hyperpolarization and reduced calcium influx.
-
Activation of Phosphotyrosine Phosphatases (PTPs): SSTR2 can activate PTPs, such as SHP-1 and SHP-2, which are involved in dephosphorylating key signaling molecules in proliferative pathways like the MAPK/ERK and PI3K/Akt pathways.
-
Induction of Apoptosis: In some cell types, SSTR2 activation can trigger programmed cell death through the activation of pro-apoptotic proteins.
SSTR2 Signaling Pathway
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor. Below is a detailed, generalized protocol for a competitive binding assay to determine the IC50 and subsequently the Ki of a test compound for SSTR2.
Materials and Reagents
-
Cell Lines: CHO-K1 or HEK293 cells stably transfected with human SSTR2.
-
Membrane Preparation: Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Radioligand: [125I]Tyr11-Somatostatin-14 or other suitable SSTR2-selective radioligand.
-
Test Compound: this compound or other unlabeled ligands.
-
Non-specific Binding Control: A high concentration of an unlabeled SSTR2 ligand (e.g., 1 µM Somatostatin-14 or Octreotide).
-
Assay Buffer: e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration System: 96-well filter plates (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter: For detecting radioactivity.
Experimental Workflow
The workflow for a typical radioligand binding assay involves several key steps from membrane preparation to data analysis.
Experimental Workflow
Detailed Procedure
-
Membrane Preparation:
-
Culture SSTR2-expressing cells to confluence.
-
Harvest cells and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of unlabeled ligand.
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a critical tool for studying SSTR2, particularly in the context of radioligand binding assays. While direct quantitative binding affinity data for this specific analog is sparse, comparative data from its parent molecule and other synthetic analogs provide valuable insights into its likely high-affinity interaction with SSTR2. The well-characterized SSTR2 signaling pathways and standardized binding assay protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important receptor-ligand system. Further studies are warranted to definitively quantify the binding kinetics of this compound and its iodinated forms to fully elucidate their pharmacological profile.
References
The Endogenous Function of Somatostatin and its Analogs: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin (B550006) (SST) is a versatile regulatory peptide with a wide range of inhibitory functions throughout the human body. Its two bioactive forms, SST-14 and SST-28, modulate numerous physiological processes by interacting with a family of five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. The therapeutic potential of somatostatin is harnessed through synthetic analogs, such as octreotide (B344500), lanreotide, and pasireotide, which have been engineered for greater stability and receptor subtype selectivity. These analogs are pivotal in the management of neuroendocrine tumors (NETs), acromegaly, and other conditions characterized by hormonal hypersecretion. This technical guide provides an in-depth exploration of the endogenous functions of somatostatin, the mechanisms of action of its analogs, and detailed experimental protocols for their study. Quantitative data on analog binding affinities are presented for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this critical endocrine system.
Introduction to Somatostatin and its Receptors
Endogenous somatostatin is produced in various tissues, including the central nervous system (CNS), pancreas, and gastrointestinal (GI) tract.[1] In the CNS, it functions as a neurotransmitter, while in the periphery, it acts as a hormone to inhibit the secretion of a multitude of other hormones, including growth hormone (GH), insulin, glucagon, and gastrin.[1][2]
The physiological effects of somatostatin are mediated through its five receptor subtypes, each with a unique tissue distribution and signaling profile.[3] All SSTRs are coupled to inhibitory G proteins (Gi/o), and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] This primary signaling event triggers a cascade of downstream effects, including the modulation of ion channels and the activation of phosphotyrosine phosphatases (PTPs), which ultimately culminates in the inhibition of hormone secretion and cell proliferation.[6]
Somatostatin Analogs: Therapeutic Applications and Mechanisms
The clinical utility of native somatostatin is limited by its short half-life of 1-3 minutes.[7] Synthetic somatostatin analogs (SSAs) have been developed to overcome this limitation, offering enhanced stability and, in some cases, improved receptor subtype selectivity.
-
Octreotide and Lanreotide: These first-generation analogs exhibit a high binding affinity primarily for SSTR2 and a moderate affinity for SSTR5.[6] They are widely used to control the symptoms of hormonal hypersecretion in patients with neuroendocrine tumors and to treat acromegaly.[6][7]
-
Pasireotide: A second-generation SSA, pasireotide, has a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[6] This expanded receptor interaction can be beneficial in treating certain pituitary adenomas and other conditions where multiple SSTR subtypes are expressed.
The antiproliferative effects of SSAs are mediated through both direct and indirect mechanisms. Directly, the activation of SSTRs on tumor cells can induce cell cycle arrest and apoptosis.[4] Indirectly, SSAs can inhibit the secretion of growth factors and hormones that promote tumor growth.[4]
Quantitative Data: Binding Affinities of Somatostatin Analogs
The following table summarizes the binding affinities (Ki in nM) of endogenous somatostatin and its synthetic analogs to the five human somatostatin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Ligand | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin-14 | 1.6 | 0.3 | 1.0 | 2.5 | 1.3 |
| Somatostatin-28 | 1.3 | 0.2 | 0.8 | 1.6 | 0.5 |
| Octreotide | >1000 | 0.6 | 7.1 | >1000 | 5.0 |
| Lanreotide | >1000 | 1.1 | 10.0 | >1000 | 3.2 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
Signaling Pathways and Experimental Workflows
Somatostatin Receptor Signaling Pathway
The binding of somatostatin or its analogs to SSTRs initiates a cascade of intracellular events. The following diagram illustrates the primary signaling pathway.
Experimental Workflow for Evaluating Somatostatin Analogs
The following diagram outlines a typical workflow for the preclinical evaluation of novel somatostatin analogs.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a somatostatin analog to each SSTR subtype.[8][9][10]
Materials:
-
Cell membranes from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand (e.g., [125I-Tyr11]-Somatostatin-14).
-
Unlabeled somatostatin analog (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target SSTR subtype in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add radioligand and cell membranes to the binding buffer.
-
Non-specific Binding: Add radioligand, a high concentration of unlabeled native somatostatin (e.g., 1 µM), and cell membranes to the binding buffer.
-
Competitive Binding: Add radioligand, increasing concentrations of the test somatostatin analog, and cell membranes to the binding buffer.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test analog concentration and use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Measurement Assay
This assay quantifies the functional activity of a somatostatin analog by measuring its ability to inhibit adenylyl cyclase.[5][11][12][13][14]
Materials:
-
Cells expressing the target SSTR subtype.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Somatostatin analog (test compound).
-
Cell lysis buffer.
-
cAMP immunoassay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with increasing concentrations of the test somatostatin analog.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the test analog concentration and determine the IC50 value, which represents the concentration of the analog that inhibits 50% of the forskolin-stimulated cAMP production.
MTT Cell Proliferation Assay
This colorimetric assay assesses the antiproliferative effects of somatostatin analogs on cancer cell lines.[15][16][17][18]
Materials:
-
Cancer cell line expressing SSTRs.
-
Complete cell culture medium.
-
Somatostatin analog (test compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach.
-
Treatment: Treat the cells with increasing concentrations of the somatostatin analog and incubate for a desired period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each analog concentration relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Model
This protocol evaluates the in vivo efficacy of a somatostatin analog in a tumor xenograft model.[19][20][21][22]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line expressing SSTRs.
-
Matrigel (optional).
-
Somatostatin analog (test compound).
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Harvest the cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor formation.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the somatostatin analog to the treatment group and the vehicle to the control group according to a predetermined dosing schedule (e.g., daily subcutaneous injections).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume (e.g., using the formula: Volume = 0.5 x length x width²).
-
Efficacy Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination). Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy of the somatostatin analog.
Conclusion
The intricate biology of the somatostatin system presents a compelling area of research with significant therapeutic implications. A thorough understanding of the endogenous functions of somatostatin, the specificities of its receptor subtypes, and the mechanisms of action of its synthetic analogs is crucial for the development of novel and more effective therapies. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of new somatostatin-based drugs, from initial receptor binding studies to in vivo efficacy trials. As research in this field continues to evolve, the application of these and other advanced methodologies will be instrumental in unlocking the full therapeutic potential of targeting the somatostatin system.
References
- 1. Somatostatin stimulates striatal acetylcholine release by glutamatergic receptors: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Molecular signaling of somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. The somatostatin analogue octreotide inhibits neuroblastoma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo antitumor activity of TT-232 a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Pro-Apoptotic Properties of [Tyr1]-Somatostatin-14: A Technical Guide
Disclaimer: Direct experimental data on the pro-apoptotic properties of the specific analog [Tyr1]-Somatostatin-14 is limited in publicly accessible scientific literature. This guide is constructed based on the well-documented pro-apoptotic effects of somatostatin-14 and its clinically utilized analog, octreotide (B344500). Both this compound and these related compounds exert their biological effects primarily through the somatostatin (B550006) receptor subtype 2 (SSTR2). Therefore, the data, protocols, and signaling pathways described herein are presented as a predictive framework for the anticipated pro-apoptotic mechanisms of this compound.
Introduction
Somatostatin and its analogs are recognized for their potent anti-proliferative and pro-apoptotic effects in various cancer cell types. These actions are predominantly mediated by a family of five G-protein coupled receptors, with SSTR2 and SSTR3 being most prominently implicated in apoptosis. This compound, a derivative of the native somatostatin-14 peptide, is an SSTR2-binding ligand. Activation of SSTR2 initiates a cascade of intracellular events that can culminate in programmed cell death. This technical guide provides an in-depth overview of the anticipated pro-apoptotic properties of this compound, drawing from studies on analogous SSTR2 agonists.
Quantitative Data on the Pro-Apoptotic Effects of SSTR2 Agonists
The following table summarizes quantitative data from studies on the pro-apoptotic effects of the SSTR2 agonist octreotide in various cancer cell lines. This data provides a benchmark for the potential efficacy of this compound.
| Cell Line | Agonist Concentration | Apoptosis Metric | Result | Reference |
| HepG2 (Hepatoma) | 10-8 mol/L | Early Apoptosis (Annexin V) | 7.2% ± 1.4% | [1] |
| HepG2 (Hepatoma) | 10-8 mol/L | Late Apoptosis (Annexin V/PI) | 15.3% ± 2.7% | [1] |
| Human Pancreatic Cancer Xenografts | 2x100 µg/kg b.w. | Apoptotic Bodies | 6.8 ± 1.0/mm2 | [2] |
| Human Pancreatic Cancer Xenografts | 2x100 µg/kg b.w. | Sub-G1 Phase Nuclei | 11.2% ± 0.97% | [2] |
| Human Somatotroph Tumors | 10 nM | Caspase-3 Activity | 160% ± 20% vs. basal | [3] |
| Human Somatotroph Tumors | >0.1 nM | Cleaved Cytokeratin 18 | 172% ± 25% vs. basal | [3] |
| GH-secreting Pituitary Adenomas | Chronic Treatment | Apoptotic Index (TUNEL) | No significant difference | [4] |
Signaling Pathways
The binding of this compound to SSTR2 is anticipated to trigger a signaling cascade leading to apoptosis. The primary pathway involves the inhibition of the pro-survival PI3K/Akt pathway and the activation of caspase-dependent apoptosis.
SSTR2-Mediated Inhibition of the PI3K/Akt Pathway
Activation of SSTR2 by this compound is expected to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival. This inhibition leads to a downstream cascade that favors apoptosis.
Caption: SSTR2-mediated inhibition of the PI3K/Akt pathway.
Caspase Activation Cascade
The induction of apoptosis by SSTR2 agonists is also mediated through the activation of a caspase cascade. This involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of executioner caspases.
Caption: SSTR2-mediated caspase activation cascade.
Experimental Protocols
Detailed methodologies for key experiments to assess the pro-apoptotic properties of this compound are provided below. These are based on standard protocols used for other somatostatin analogs.
Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Culture: Plate cells in a suitable culture vessel and treat with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold PBS and resuspend in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: The assay utilizes a synthetic peptide substrate for caspase-3 that is conjugated to a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: Add the caspase-3 substrate to the cell lysates and incubate at 37°C.
-
Measurement: Measure the absorbance or fluorescence of the cleaved reporter molecule using a microplate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration of each sample.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and cleaved PARP.
Protocol:
-
Protein Extraction: Extract total protein from this compound-treated and control cells.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the pro-apoptotic properties of this compound.
Caption: A typical experimental workflow for in vitro analysis.
Conclusion
While direct experimental evidence for this compound is emerging, the extensive research on analogous SSTR2 agonists provides a strong foundation for predicting its pro-apoptotic properties. It is anticipated that this compound induces apoptosis in SSTR2-expressing cancer cells through the inhibition of the PI3K/Akt survival pathway and the activation of the intrinsic caspase cascade. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the investigation and validation of these pro-apoptotic effects. Further research specifically focused on this compound is warranted to confirm and extend these findings, potentially paving the way for its development as a targeted anti-cancer therapeutic.
References
- 1. Octreotide induces caspase activation and apoptosis in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-term octreotide treatment induces apoptosis in human pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of octreotide treatment on the proliferation and apoptotic index of GH-secreting pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
[Tyr1]-Somatostatin-14: A Technical Guide to its Role in Hormone Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin-14 (SST-14) is a key regulatory peptide hormone that exerts a predominantly inhibitory influence on endocrine and exocrine secretion. [Tyr1]-Somatostatin-14 is a synthetic analog of SST-14, modified by the substitution of the alanine (B10760859) residue at position 1 with tyrosine. This alteration makes the peptide amenable to radioiodination, rendering it a valuable tool in receptor binding studies. This technical guide provides an in-depth exploration of the role of this compound in hormone inhibition, detailing its mechanism of action, the relevant signaling pathways, and the experimental protocols used for its characterization. While comprehensive quantitative data for this compound is not extensively available in public literature, this guide provides contextual data for the parent molecule, Somatostatin-14, to serve as a benchmark for researchers.
Introduction to Somatostatin (B550006) and this compound
Somatostatin is a cyclic peptide that exists in two primary bioactive forms: a 14-amino acid peptide (SST-14) and a 28-amino acid peptide (SST-28)[1]. It is produced in various tissues, including the hypothalamus, pancreas, and gastrointestinal tract[1]. Its primary physiological role is inhibitory, regulating the secretion of a multitude of hormones such as growth hormone (GH) from the pituitary, and insulin (B600854) and glucagon (B607659) from the pancreas[2].
This compound is a synthetic derivative of SST-14 with the sequence H-Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH, featuring a disulfide bridge between the cysteine residues at positions 3 and 14. The key modification is the N-terminal tyrosine, which serves as a primary site for radioiodination (e.g., with ¹²⁵I), creating a radioligand essential for receptor binding assays. While primarily used as a research tool, its biological activity is expected to be comparable to native SST-14, particularly in its interaction with somatostatin receptors (SSTRs).
Mechanism of Action and Signaling Pathways
The inhibitory effects of somatostatin analogs are mediated through their interaction with a family of five distinct G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5[3]. These receptors are expressed in various tissues and tumors[3][4]. Upon ligand binding, SSTRs couple to inhibitory G-proteins (Gi/o), triggering a cascade of intracellular signaling events that culminate in the inhibition of hormone secretion.
The principal signaling pathways activated by SSTRs include:
-
Inhibition of Adenylyl Cyclase: Activation of Gi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is a primary mechanism for the suppression of hormone release from various endocrine cells[3][5].
-
Modulation of Ion Channel Activity: SSTR activation promotes the opening of inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization. It also inhibits voltage-gated calcium (Ca2+) channels, reducing calcium influx. Both actions decrease the intracellular Ca2+ concentration, a critical trigger for the exocytosis of hormone-containing vesicles.
-
Activation of Phosphotyrosine Phosphatases (PTPs): SSTRs can activate PTPs, such as SHP-1 and SHP-2. These enzymes can dephosphorylate various signaling proteins, counteracting the effects of growth factor receptor tyrosine kinases and contributing to the anti-proliferative effects of somatostatin.
The following diagram illustrates the canonical signaling pathway for somatostatin receptor-mediated hormone inhibition.
Quantitative Data: Receptor Binding and Hormone Inhibition
Precise, comparative quantitative data on the binding affinity (Ki) of this compound across all five SSTR subtypes and its potency (IC50) in inhibiting hormone release is not extensively documented in publicly available literature. However, data for the parent molecule, Somatostatin-14, provides a crucial reference point. Native SST-14 binds with high affinity to all five receptor subtypes[4][6].
Table 1: Comparative Binding Affinities (Ki, nM) of Somatostatin-14 for Human SSTR Subtypes
| Compound | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 |
| Somatostatin-14 | ~1-5 | ~0.1-1 | ~1-5 | ~1-5 | ~0.5-2 |
Note: Values are approximate ranges compiled from multiple studies. Absolute values can vary based on experimental conditions and cell systems used.
Table 2: Inhibitory Potency (IC50) of Somatostatin-14 on Hormone Release
| Hormone Inhibited | System/Cell Type | IC50 (nM) |
| Growth Hormone (GH) | Rat Pituitary Cells | ~0.1 - 1 |
| Insulin | Perfused Rat Pancreas | ~1 - 10 |
| Glucagon | Perfused Rat Pancreas | ~1 - 10 |
Note: These values serve as a general reference. The potency of somatostatin analogs can be influenced by the specific stimulus used to induce hormone secretion and the experimental model.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the function of somatostatin analogs like this compound.
Radioligand Competitive Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand (e.g., ¹²⁵I-[Tyr1]-Somatostatin-14) for binding to SSTRs expressed on cell membranes.
Materials:
-
Cell membranes from a cell line stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: ¹²⁵I-[Tyr1]-Somatostatin-14.
-
Test Compound: this compound (unlabeled) or other analogs.
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethylenimine (PEI).
-
Scintillation fluid and a gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target SSTR in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, combine in each well:
-
50 µL of binding buffer with a fixed concentration of ¹²⁵I-[Tyr1]-Somatostatin-14 (typically at or below its Kd).
-
50 µL of binding buffer containing increasing concentrations of the unlabeled test compound (for competition curve) or excess unlabeled SST-14 (for non-specific binding) or buffer alone (for total binding).
-
100 µL of the cell membrane preparation (e.g., 20-40 µg of protein).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Growth Hormone (GH) Secretion Assay
This protocol measures the ability of this compound to inhibit GH release from primary pituitary cells.
Materials:
-
Primary anterior pituitary cells isolated from rats.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.
-
Secretion Medium: Serum-free DMEM.
-
GH Releasing Hormone (GHRH) to stimulate GH secretion.
-
Test Compound: this compound.
-
Rat GH ELISA kit.
Procedure:
-
Cell Culture: Disperse isolated rat anterior pituitary cells and plate them in 24-well plates. Culture for 48-72 hours to allow attachment.
-
Pre-incubation: Wash the cells with serum-free DMEM and pre-incubate for 1 hour to establish a basal secretion rate.
-
Inhibition and Stimulation:
-
Remove the pre-incubation medium.
-
Add fresh serum-free DMEM containing various concentrations of this compound. Incubate for 30 minutes.
-
Add a fixed concentration of GHRH (e.g., 10 nM) to all wells (except basal controls) and incubate for 3-4 hours at 37°C.
-
-
Sample Collection: Collect the supernatant from each well. Centrifuge to remove any detached cells and store at -20°C until analysis.
-
GH Quantification: Measure the concentration of GH in the supernatants using a specific rat GH ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of GH inhibition for each concentration of this compound relative to the GHRH-stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
In Vitro Insulin and Glucagon Secretion Assay
This protocol assesses the inhibition of insulin and glucagon secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets from rodents.
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and different glucose concentrations (e.g., 2.8 mM for basal, 16.7 mM for stimulated).
-
Test Compound: this compound.
-
Insulin and Glucagon ELISA or Radioimmunoassay (RIA) kits.
Procedure:
-
Islet Culture & Preparation: After isolation, culture islets overnight. Before the assay, hand-pick islets of similar size.
-
Pre-incubation: Place batches of 5-10 islets into wells of a 96-well plate. Pre-incubate for 60 minutes in KRB buffer with a low glucose concentration (2.8 mM) to establish basal secretion.
-
Inhibition and Stimulation:
-
Replace the pre-incubation buffer with fresh KRB containing either low (2.8 mM) or high (16.7 mM) glucose.
-
Add various concentrations of this compound to the wells containing high glucose.
-
Incubate for 60-90 minutes at 37°C.
-
-
Sample Collection: Collect the supernatant (KRB buffer) for hormone analysis.
-
Hormone Quantification: Measure insulin and glucagon concentrations in the supernatants using specific ELISA or RIA kits.
-
Data Analysis:
-
Calculate the percentage of inhibition of glucose-stimulated insulin and glucagon secretion for each concentration of this compound.
-
Determine the IC50 values by plotting the percentage of inhibition against the log concentration of the test compound.
-
Conclusion
This compound serves as a crucial research tool for investigating the complex biology of somatostatin receptors and their role in regulating hormonal systems. Its ability to be radiolabeled allows for precise quantification of receptor binding characteristics, which is fundamental to the development of novel SSTR-targeting therapeutics. The inhibitory actions of this compound are mediated through well-defined intracellular signaling pathways, primarily involving the inhibition of the cAMP pathway and modulation of key ion channels. While specific quantitative data for this analog is sparse, the established protocols for binding and secretion assays provide a robust framework for its characterization. The continued study of this compound and related analogs will undoubtedly deepen our understanding of endocrine regulation and aid in the design of next-generation therapies for neuroendocrine tumors and other hormonal disorders.
References
- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. peptidesociety.org [peptidesociety.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of glucagon-like peptide-I (7-37) and somatostatin-14 on signal transduction and proinsulin gene expression in beta TC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
[Tyr1]-Somatostatin-14: A Technical Guide for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with [Tyr1]-Somatostatin-14. It provides detailed information on the molecule's core properties, experimental protocols for its synthesis and characterization, and an overview of its primary signaling pathway.
Core Molecular Data
This compound is a synthetic analog of the native hormone somatostatin-14, where the alanine (B10760859) at position 1 is substituted with tyrosine. This modification is often introduced to facilitate radiolabeling and enhance binding affinity to somatostatin (B550006) receptors.
| Property | Value |
| Molecular Formula | C₈₂H₁₀₈N₁₈O₂₀S₂ |
| Molecular Weight | 1730.00 g/mol |
| Amino Acid Sequence | H-Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH |
| One-Letter Sequence | YGCKNFFWKTFTSC |
| Disulfide Bridge | Cys³ - Cys¹⁴ |
| CAS Number | 59481-23-1 |
Signaling Pathway
This compound primarily exerts its biological effects through high-affinity binding to the Somatostatin Receptor 2 (SSTR2), a member of the G-protein coupled receptor (GPCR) family. Upon binding, SSTR2 couples to an inhibitory G-protein (Gi), which subsequently inhibits the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in the activity of protein kinase A (PKA). The downstream effects of this signaling cascade are cell-type specific but generally result in the inhibition of hormone secretion and cell proliferation.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is typically achieved using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Cys(Trt)-Wang resin
-
Fmoc-protected amino acids (including Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Cys(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ser(tBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Disulfide bond formation: 0.1 M ammonium (B1175870) bicarbonate buffer (pH 8.0) with air oxidation.
Protocol:
-
Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids sequentially. For each coupling cycle:
-
Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Disulfide Bond Formation: Dissolve the linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) at a low concentration (e.g., 0.1 mg/mL) and stir gently, open to the air, for 24-48 hours to facilitate cyclization through disulfide bond formation.
-
Lyophilization: Lyophilize the cyclized peptide to obtain a crude powder.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
Materials:
-
Crude lyophilized this compound
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Solvents for sample preparation (e.g., water/acetonitrile mixture)
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent mixture compatible with the mobile phase.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Peptide Loading: Inject the dissolved peptide onto the column.
-
Elution Gradient: Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a constant flow rate.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak detected by UV absorbance (typically at 220 nm and 280 nm).
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of this compound to SSTR2.
Materials:
-
Cell membranes from a cell line overexpressing SSTR2 (e.g., HEK293-SSTR2)
-
Radioligand: [¹²⁵I-Tyr¹¹]-Somatostatin-14
-
Unlabeled this compound (competitor)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from SSTR2-expressing cells by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, a saturating concentration of unlabeled somatostatin-14, and cell membranes.
-
Competitive Binding: Assay buffer, radioligand, increasing concentrations of unlabeled this compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration to determine the IC₅₀ value. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
[Tyr1]-Somatostatin-14: A Technical Guide for Researchers
CAS Number: 59481-23-1
This technical guide provides an in-depth overview of [Tyr1]-Somatostatin-14, a synthetic analog of the naturally occurring hormone somatostatin (B550006). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its biochemical properties, signaling pathways, and relevant experimental protocols.
Core Data Summary
| Property | Value | Reference |
| CAS Registry Number | 59481-23-1 | [1] |
| Molecular Formula | C₈₂H₁₀₈N₁₈O₂₀S₂ | [1] |
| Molecular Weight | 1730.00 g/mol | [1] |
| Primary Target Receptor | Somatostatin Receptor 2 (SSTR2) | [2][3] |
Introduction
This compound is a tetradecapeptide analog of somatostatin where the alanine (B10760859) residue at position 1 is replaced by a tyrosine. This modification allows for iodination, making it a valuable tool for radioligand binding assays and in vivo imaging studies. Like endogenous somatostatin, this compound exhibits a high affinity for somatostatin receptors, particularly the SSTR2 subtype, and is involved in the regulation of various physiological processes, including neurotransmission and hormone secretion.
Receptor Binding and Affinity
Signaling Pathways
Activation of SSTR2 by this compound initiates a cascade of intracellular signaling events, primarily mediated by pertussis toxin-sensitive G-proteins (Gi/o). The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5]
Beyond the well-established inhibition of adenylyl cyclase, SSTR2 activation can also modulate other critical signaling pathways:
-
Phospholipase C (PLC) Pathway: SSTR2 activation can stimulate PLC activity, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This can result in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[6]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: SSTR2 signaling can influence the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[4][7]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling cascade, a key regulator of cell growth and apoptosis, can also be modulated by SSTR2 activation.[7][8]
-
Ion Channel Regulation: SSTR2 activation is known to modulate the activity of various ion channels, including the inhibition of voltage-dependent calcium channels.[8][9]
Signaling Pathway Diagram
Caption: SSTR2 Signaling Cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to SSTR2 expressed in cell membranes.
Materials:
-
Cell membranes expressing SSTR2 (e.g., from AR4-2J cells)
-
Radiolabeled ligand (e.g., [¹²⁵I]-[Tyr3]-octreotide)
-
Unlabeled this compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from SSTR2-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add binding buffer, radiolabeled ligand, and cell membranes.
-
Non-specific Binding: Add binding buffer, radiolabeled ligand, a high concentration of unlabeled somatostatin (e.g., 1 µM), and cell membranes.
-
Competitive Binding: Add binding buffer, radiolabeled ligand, increasing concentrations of unlabeled this compound, and cell membranes.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound ligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity.
Materials:
-
SSTR2-expressing cells or cell membranes
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.5
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
Procedure:
-
Cell/Membrane Preparation: Prepare SSTR2-expressing cells or cell membranes.
-
Treatment: Pre-incubate the cells/membranes with varying concentrations of this compound for 15 minutes.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 value for the inhibition of adenylyl cyclase activity.
Experimental Workflow Diagram
Caption: Key Experimental Workflows.
Conclusion
This compound is a crucial research tool for investigating the role of somatostatin and its receptors, particularly SSTR2, in health and disease. Its ability to be radiolabeled makes it ideal for binding studies, while its potent biological activity allows for the detailed characterization of downstream signaling pathways. The experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted actions of this important peptide.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [Tyr1]-Somatostatin - LKT Labs [lktlabs.com]
- 9. diseases.jensenlab.org [diseases.jensenlab.org]
Methodological & Application
Application Notes and Protocols for [Tyr1]-Somatostatin-14 Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of [Tyr1]-Somatostatin-14 and its analogs with various radionuclides commonly used in nuclear medicine for imaging and therapy. The methodologies cover direct and indirect labeling techniques and include comprehensive quality control procedures.
Introduction
Somatostatin-14 is a naturally occurring cyclic peptide that regulates endocrine and exocrine secretion through its interaction with somatostatin (B550006) receptors (SSTRs). The tyrosine residue at position 1 ([Tyr1]) provides a versatile site for radiolabeling. Analogs of somatostatin, such as octreotide, often incorporate a chelating agent to stably complex with metallic radionuclides. The overexpression of SSTRs on various tumor cells, particularly neuroendocrine tumors, makes radiolabeled somatostatin analogs valuable tools for diagnosis and targeted radionuclide therapy.
This document outlines protocols for labeling with Iodine-125 (¹²⁵I), Technetium-99m (⁹⁹mTc), Gallium-68 (⁶⁸Ga), and Lutetium-177 (¹⁷⁷Lu).
General Workflow for Radiolabeling
The general workflow for radiolabeling peptides involves several key steps, from preparation of the precursor to quality control of the final radiolabeled product.
Caption: General experimental workflow for peptide radiolabeling.
Protocol 1: Radioiodination with Iodine-125
Direct radioiodination of this compound can be achieved by electrophilic substitution on the tyrosine residue. The Iodogen method is a common and relatively mild technique.
Experimental Protocol: ¹²⁵I-Labeling using Iodogen
-
Preparation of Iodogen-coated tubes:
-
Dissolve Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) in a suitable organic solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
-
Aliquot 100 µL of the Iodogen solution into polypropylene (B1209903) tubes.
-
Evaporate the solvent under a gentle stream of nitrogen to form a thin film of Iodogen on the bottom of the tubes.
-
Store the coated tubes desiccated at -20°C.
-
-
Radiolabeling Procedure:
-
To an Iodogen-coated tube, add 50 µL of 0.5 M phosphate (B84403) buffer (pH 7.4).
-
Add 5-10 µg of this compound dissolved in 20 µL of 0.05 M phosphate buffer.
-
Add 18.5-37 MBq (0.5-1.0 mCi) of Na[¹²⁵I] solution.
-
Incubate the reaction mixture for 10-15 minutes at room temperature with occasional gentle mixing.
-
Stop the reaction by transferring the mixture to a clean tube containing 500 µL of a quenching solution (e.g., 0.1% sodium metabisulfite (B1197395) in phosphate buffer).
-
-
Purification:
-
Purify the reaction mixture using a C18 Sep-Pak light cartridge.
-
Wash the cartridge with 10 mL of water to remove unreacted ¹²⁵I and other hydrophilic impurities.
-
Elute the ¹²⁵I-[Tyr1]-Somatostatin-14 with 1 mL of an ethanol/water mixture (e.g., 70% ethanol).
-
-
Quality Control:
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC) on silica (B1680970) gel strips with a mobile phase of 85% methanol.
-
Alternatively, use reversed-phase high-performance liquid chromatography (RP-HPLC).
-
| Parameter | Typical Value | Reference |
| Radiochemical Purity | >95% | [1] |
| Specific Activity | High | [2] |
Protocol 2: Labeling with Technetium-99m
Labeling with ⁹⁹mTc typically involves a bifunctional chelator, such as hydrazinonicotinamide (HYNIC), conjugated to the peptide. Tricine is often used as a co-ligand to stabilize the ⁹⁹mTc complex.
Experimental Protocol: ⁹⁹mTc-Labeling of HYNIC-conjugated Somatostatin Analog
-
Preparation of ⁹⁹mTc-Tricine:
-
Radiolabeling Procedure:
-
Quality Control:
-
Determine the radiochemical purity by ITLC using two mobile phases:
-
Acetone or methyl ethyl ketone (MEK) to determine free pertechnetate (B1241340) (⁹⁹mTcO₄⁻).
-
Aqueous saline or 50% acetonitrile (B52724) to determine colloidal ⁹⁹mTc.
-
-
RP-HPLC is the gold standard for determining radiochemical purity and identifying different radiolabeled species.
-
| Parameter | Typical Value | Reference |
| Labeling Efficiency | >90% | [3] |
| Radiochemical Purity | >90% | [3][4] |
Protocol 3: Labeling with Gallium-68
⁶⁸Ga is a positron emitter used for PET imaging. It is typically chelated by DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugated to a somatostatin analog, such as DOTA-TATE ([DOTA⁰,Tyr³]octreotate).
Caption: Workflow for the preparation of ⁶⁸Ga-DOTATATE.
Experimental Protocol: ⁶⁸Ga-Labeling of DOTA-TATE
-
⁶⁸Ga Elution:
-
Elute a ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 N HCl according to the manufacturer's instructions.
-
-
Radiolabeling Procedure:
-
In a sterile reaction vial, combine 10-20 µg of DOTA-TATE with a suitable buffer (e.g., sodium acetate or HEPES) to maintain a pH of 3.5-4.5.
-
Add the ⁶⁸GaCl₃ eluate to the peptide-buffer mixture.
-
Heat the reaction vial at 95°C for 5-10 minutes.
-
Allow the vial to cool to room temperature.
-
-
Purification:
-
Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove unchelated ⁶⁸Ga.
-
Elute the ⁶⁸Ga-DOTA-TATE with a small volume of 50-70% ethanol, followed by sterile saline to formulate the final product for injection.
-
-
Quality Control:
-
Determine radiochemical purity by ITLC and/or RP-HPLC.
-
Measure the pH of the final product.
-
Perform a ⁶⁸Ge breakthrough test to ensure it is within acceptable limits.
-
| Parameter | Typical Value | Reference |
| Labeling Yield | >95% | [5][6] |
| Radiochemical Purity | >95% | [5][6] |
| ⁶⁸Ge Breakthrough | <0.001% | [5][6] |
Protocol 4: Labeling with Lutetium-177
¹⁷⁷Lu is a therapeutic radionuclide that emits both beta particles and gamma rays, allowing for simultaneous therapy and imaging (theranostics). It is chelated by DOTA-conjugated peptides.
Experimental Protocol: ¹⁷⁷Lu-Labeling of DOTA-TATE
-
Materials:
-
Radiolabeling Procedure:
-
In a sterile reaction vial, dissolve the DOTA-TATE peptide in the reaction buffer.
-
Add the required activity of ¹⁷⁷LuCl₃ to the peptide solution.
-
Gently mix and verify the pH of the reaction mixture is between 4.5 and 5.0.[7]
-
Incubate the reaction vial in a dry heat block or water bath at 80-95°C for 20-30 minutes.[7]
-
After incubation, allow the vial to cool to room temperature.
-
Add the DTPA solution to chelate any unreacted ¹⁷⁷Lu.
-
-
Purification (if necessary):
-
If radiochemical purity is below the required specifications, purification can be performed using a C18 Sep-Pak cartridge as described for ⁶⁸Ga-DOTA-TATE.
-
-
Quality Control:
-
Determine the radiochemical purity using ITLC and/or RP-HPLC.
-
Perform sterility and endotoxin testing on the final product.
-
| Parameter | Typical Value | Reference |
| Labeling Efficiency | >99% | [8] |
| Radiochemical Purity | >97% (HPLC) | [8] |
| Specific Activity | Dependent on ¹⁷⁷Lu source | [9] |
Somatostatin Receptor Signaling Pathway
Radiolabeled somatostatin analogs exert their effect by binding to somatostatin receptors on the cell surface. This binding event triggers a cascade of intracellular signals, leading to various cellular responses, including internalization of the receptor-ligand complex, which is crucial for the therapeutic efficacy of radiolabeled peptides.
Caption: Simplified somatostatin receptor signaling pathway.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN | Springer Nature Experiments [experiments.springernature.com]
- 3. Improved kit formulation for preparation of (99m)Tc-HYNIC-TOC: results of preliminary clinical evaluation in imaging patients with neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Lutetium-177 DOTATATE Production with an Automated Radiopharmaceutical Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iodine-125 Labeling of [Tyr1]-Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the radioiodination of [Tyr1]-Somatostatin-14 with Iodine-125. This process is critical for the development of radiolabeled peptides used in receptor binding assays, in-vitro and in-vivo imaging, and radionuclide therapy.
Introduction
Somatostatin-14 is a cyclic peptide hormone that regulates a wide range of physiological functions by binding to somatostatin (B550006) receptors (SSTRs). The [Tyr1] analog of Somatostatin-14 is specifically designed for radioiodination, as the tyrosine residue provides a site for electrophilic substitution with radioiodine. Iodine-125 is a commonly used radionuclide for this purpose due to its convenient half-life (59.4 days) and detectable gamma emissions, making it suitable for a variety of research applications.[1]
The most prevalent method for this labeling process is the Chloramine-T method, which utilizes an oxidizing agent to facilitate the incorporation of radioactive iodide into the tyrosine ring of the peptide. Subsequent purification is essential to separate the labeled peptide from unreacted iodide and other reaction byproducts, ensuring high radiochemical purity.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the Iodine-125 labeling of somatostatin analogs. While specific data for this compound is limited in publicly available literature, the provided values are based on closely related somatostatin analogs and established radiolabeling procedures.
Table 1: Radiolabeling Reaction Parameters
| Parameter | Typical Value | Reference |
| Starting Material | ||
| This compound | 5-10 µg | General Practice |
| Sodium Iodide (Na¹²⁵I) | 1-2 mCi (37-74 MBq) | General Practice |
| Chloramine-T | 10-20 µg | General Practice |
| Reaction Conditions | ||
| Reaction Time | 30-60 seconds | General Practice |
| Reaction pH | 7.0-7.5 | [2] |
| Quenching Agent | ||
| Sodium Metabisulfite (B1197395) | 20-50 µg | General Practice |
Table 2: Quality Control and Product Specifications
| Parameter | Typical Value/Specification | Reference |
| Radiochemical Yield | > 95% | [3] |
| Radiochemical Purity | > 95% (often > 98%) | [4] |
| Specific Activity | ~2000 - 2200 Ci/mmol | [5] |
| Storage Conditions | -20°C to -80°C in a solution containing a stabilizing agent (e.g., BSA) | General Practice |
Experimental Protocols
Iodine-125 Labeling of this compound using the Chloramine-T Method
This protocol details the direct radioiodination of the tyrosine residue in this compound.
Materials:
-
This compound peptide
-
Sodium Iodide (Na¹²⁵I) solution
-
Chloramine-T solution (freshly prepared)
-
Sodium Metabisulfite solution (freshly prepared)
-
Phosphate (B84403) buffer (0.5 M, pH 7.5)
-
Purification column (e.g., Sep-Pak C18 cartridge or HPLC system)
-
Reaction vial (e.g., 1.5 mL polypropylene (B1209903) tube)
-
Lead shielding and appropriate radiation safety equipment
Procedure:
-
In a shielded fume hood, add 10 µL of 0.5 M phosphate buffer (pH 7.5) to a reaction vial.
-
Add 5-10 µg of this compound to the vial and gently vortex to dissolve.
-
Carefully add 1-2 mCi of Na¹²⁵I solution to the reaction vial.
-
Initiate the reaction by adding 10-20 µg of freshly prepared Chloramine-T solution. Immediately start a timer.
-
Gently mix the reaction solution for 30-60 seconds.
-
Quench the reaction by adding 20-50 µg of freshly prepared sodium metabisulfite solution.
-
The reaction mixture is now ready for purification.
Purification of ¹²⁵I-[Tyr1]-Somatostatin-14 by HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying the radiolabeled peptide to achieve high radiochemical purity.
Materials:
-
HPLC system with a radioactivity detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Collection vials
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the quenched reaction mixture onto the HPLC column.
-
Run a linear gradient to elute the components, for example, from 5% B to 60% B over 30 minutes.
-
Monitor the elution profile using both UV (at 220 or 280 nm) and radioactivity detectors.
-
Unreacted ¹²⁵I will typically elute in the void volume, while the labeled peptide will have a longer retention time.
-
Collect the fraction corresponding to the main radioactive peak, which represents the ¹²⁵I-[Tyr1]-Somatostatin-14.
-
The collected fraction can be evaporated to remove the solvent and reconstituted in a suitable buffer for storage.
Quality Control of ¹²⁵I-[Tyr1]-Somatostatin-14
Radiochemical Purity Determination:
-
Inject a small aliquot of the purified ¹²⁵I-[Tyr1]-Somatostatin-14 onto the HPLC system using the same method as for purification.
-
Integrate the area of the main radioactive peak and the areas of any impurity peaks.
-
Calculate the radiochemical purity as: (Area of main peak / Total area of all radioactive peaks) x 100%.
-
A radiochemical purity of >95% is generally considered acceptable.
Specific Activity Calculation:
The specific activity can be estimated by measuring the total radioactivity of the purified product and dividing it by the total mass of the peptide. The mass of the peptide can be determined by comparing the UV peak area of the labeled peptide to a standard curve of the unlabeled peptide.
Visualizations
Experimental Workflow
Caption: Workflow for Iodine-125 labeling of this compound.
Somatostatin Receptor Signaling Pathway
Caption: Somatostatin receptor signaling pathway.
References
- 1. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. www-pub.iaea.org [www-pub.iaea.org]
Application Notes and Protocols for [Tyr1]-Somatostatin-14 in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Tyr1]-Somatostatin-14 is a synthetic analog of the native peptide hormone somatostatin-14, with a tyrosine substitution at the first position. This modification facilitates radioiodination, making it a valuable tool for in vitro receptor binding assays to characterize the affinity and pharmacology of ligands targeting somatostatin (B550006) receptors (SSTRs). The five known SSTR subtypes (SSTR1-SSTR5) are G-protein coupled receptors (GPCRs) that mediate the diverse physiological effects of somatostatin, including the regulation of hormone secretion and cell proliferation. Consequently, SSTRs are significant targets for the development of therapeutics for neuroendocrine tumors, acromegaly, and other disorders.
These application notes provide a comprehensive guide to utilizing this compound in competitive radioligand binding assays, including detailed protocols, data analysis, and an overview of the relevant signaling pathways.
Data Presentation: Binding Affinity of Somatostatin-14 at Human Somatostatin Receptors
| Receptor Subtype | Ligand | IC50 (nM) |
| SSTR1 | Somatostatin-14 | 1.95 |
| SSTR2 | Somatostatin-14 | 0.25 |
| SSTR3 | Somatostatin-14 | 1.20 |
| SSTR4 | Somatostatin-14 | 1.77 |
| SSTR5 | Somatostatin-14 | 1.41 |
Note: IC50 values represent the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand. Lower values indicate higher binding affinity.
Experimental Protocols
Preparation of Cell Membranes Expressing Somatostatin Receptors
This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing a specific SSTR subtype.
Materials:
-
Cultured cells expressing the desired SSTR subtype
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, supplemented with a protease inhibitor cocktail (e.g., cOmplete™, Roche)
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Grow cells to approximately 80-90% confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by gentle scraping in ice-cold PBS and transfer to a centrifuge tube.
-
Pellet the cells by centrifugation at 1,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension on ice using a Dounce homogenizer (approximately 20-30 strokes) or by sonication (e.g., 3 cycles of 15 seconds with 30-second intervals).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in a small volume of Assay Buffer (see below).
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific SSTR subtype using radioiodinated this compound (e.g., [¹²⁵I]-[Tyr1]-Somatostatin-14) as the radioligand.
Materials:
-
Prepared cell membranes expressing the SSTR subtype of interest
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4
-
Radioligand: [¹²⁵I]-[Tyr1]-Somatostatin-14 (at a concentration close to its Kd)
-
Unlabeled this compound (for determining non-specific binding)
-
Test compounds (at a range of concentrations)
-
96-well microplates
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: Perform the assay in triplicate in a 96-well plate.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of radioligand, and 100 µL of the membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of a saturating concentration of unlabeled this compound (e.g., 1 µM), 50 µL of radioligand, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of the test compound at various concentrations, 50 µL of radioligand, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium. Gentle agitation is recommended.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition curve.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualization of Key Processes
Somatostatin Receptor Signaling Pathway
Somatostatin receptors are coupled to inhibitory G proteins (Gi/o). Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, SSTR activation can lead to the modulation of ion channels, such as the activation of potassium channels and inhibition of calcium channels, and the activation of phosphotyrosine phosphatases.
Caption: Somatostatin Receptor Signaling Pathway.
Experimental Workflow for Competitive Receptor Binding Assay
The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay using this compound.
Caption: Competitive Receptor Binding Assay Workflow.
Application Notes and Protocols for Competitive Binding Assay Using [Tyr1]-Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-14 (SS-14) is a cyclic peptide hormone that plays a crucial role in regulating endocrine and nervous system functions through its interaction with a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][2][3] Its analogue, [Tyr1]-Somatostatin-14, where the tyrosine residue is substituted at the first position, is a valuable tool in studying these interactions.[4][5] This document provides detailed protocols for a competitive radioligand binding assay using radiolabeled this compound to characterize the binding of unlabeled ligands to somatostatin (B550006) receptors. This assay is fundamental for screening compound libraries, determining ligand affinity (Ki), and understanding the structure-activity relationship of novel drug candidates targeting the somatostatin system.
Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor due to their sensitivity and robustness.[6][7] The principle of a competitive binding assay involves the competition between a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-[Tyr1]-Somatostatin-14) and a range of concentrations of an unlabeled test compound for binding to the receptor. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined, providing a quantitative measure of its binding affinity.
Data Presentation: Binding Affinities of Somatostatin Analogs
The following table summarizes the binding affinities (Ki in nM) of Somatostatin-14 and its analogs for the five human somatostatin receptor subtypes (hSSTRs). This data is essential for comparing the potency and selectivity of test compounds.
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin-14 | 1.5 ± 0.2 | 0.3 ± 0.05 | 1.0 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.1 |
| Octreotide | >1000 | 0.6 ± 0.1 | 30 ± 5 | >1000 | 6.3 ± 1.2 |
| Lanreotide | >1000 | 1.2 ± 0.3 | 15 ± 3 | >1000 | 3.5 ± 0.9 |
| Pasireotide | 1.0 ± 0.2 | 1.5 ± 0.3 | 0.2 ± 0.04 | >1000 | 0.1 ± 0.02 |
Note: These values are compiled from various sources and may vary depending on the experimental conditions and cell lines used.[8][9][10]
Experimental Protocols
Membrane Preparation from Cells Expressing Somatostatin Receptors
This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing a specific somatostatin receptor subtype.
Materials:
-
Cultured cells (e.g., CHO-K1 or HEK293) transfected with the desired human SSTR subtype.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, ice-cold.
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340).
-
Dounce homogenizer or sonicator.
-
High-speed refrigerated centrifuge.
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Centrifuge the cell suspension at 1,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail.
-
Incubate the cell suspension on ice for 15-20 minutes to allow for hypotonic lysis.
-
Homogenize the cells using a Dounce homogenizer (20-30 strokes) or sonication on ice until >90% of cells are lysed, as confirmed by microscopy.[11]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[10]
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see below).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.[11]
Competitive Radioligand Binding Assay Protocol
This protocol details the steps for performing a competitive binding assay using a radiolabeled this compound analog (e.g., ¹²⁵I-[Tyr1]-Somatostatin-14).
Materials:
-
Prepared cell membranes expressing the target SSTR subtype.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[10]
-
Radioligand: ¹²⁵I-[Tyr1]-Somatostatin-14 (e.g., PerkinElmer NEX239).
-
Unlabeled test compounds.
-
Unlabeled Somatostatin-14 (for determining non-specific binding).
-
96-well microplates.
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[10][12]
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: Perform the assay in triplicate in a 96-well plate. The final assay volume is typically 200-250 µL.[11]
-
Total Binding: To designated wells, add 50 µL of Assay Buffer, 50 µL of radioligand at a fixed concentration (typically at or near its Kd), and 100 µL of the membrane preparation (containing 10-50 µg of protein).
-
Non-specific Binding (NSB): To designated wells, add 50 µL of a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM), 50 µL of radioligand, and 100 µL of the membrane preparation.[10]
-
Competitive Binding: To the remaining wells, add 50 µL of the unlabeled test compound at various concentrations (typically a 10-point dilution series), 50 µL of radioligand, and 100 µL of the membrane preparation.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[11]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[10][12]
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove any unbound radioligand.[10][12]
-
Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration. The percentage of specific binding is calculated as: (Binding in presence of competitor - NSB) / (Total Binding - NSB) * 100.
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., using GraphPad Prism) to fit the competition curve and determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Visualizations
Somatostatin Receptor Signaling Pathway
Caption: Somatostatin receptor signaling cascade.
Competitive Binding Assay Workflow
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. Regulatory Mechanisms of Somatostatin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. peptide.com [peptide.com]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Membrane Preparation and Radioligand Binding [bio-protocol.org]
Application Notes and Protocols for [Tyr1]-Somatostatin-14 Radioimmunoassay (RIA)
For Researchers, Scientists, and Drug Development Professionals
I. Introduction and Principle of the Assay
The [Tyr1]-Somatostatin-14 Radioimmunoassay (RIA) is a highly sensitive and specific method for the quantitative determination of somatostatin-14 in biological samples such as plasma and tissue extracts.[1][2][3][4][5] This competitive assay is based on the principle of competitive binding.[6]
In this assay, a known quantity of radiolabeled this compound (the tracer) competes with the unlabeled somatostatin-14 present in the sample or standards for a limited number of binding sites on a specific anti-somatostatin antibody.[1][2][3][4] The amount of radiolabeled tracer that binds to the antibody is inversely proportional to the concentration of unlabeled somatostatin-14 in the sample.[1][2][3][4] After reaching equilibrium, the antibody-bound fraction is separated from the unbound fraction. The radioactivity of the bound fraction is then measured using a gamma counter. By constructing a standard curve with known concentrations of somatostatin-14, the concentration in unknown samples can be accurately determined.[6]
II. Somatostatin (B550006) Signaling Pathway
Somatostatin exerts its biological effects by binding to a family of five distinct G-protein coupled receptors (SSTR1-5).[7][8][9] Upon binding, these receptors activate intracellular signaling cascades that lead to a variety of cellular responses, primarily inhibitory in nature. Key downstream effects include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[8] These signaling events ultimately regulate hormone secretion and cell proliferation.[9][10]
Caption: Somatostatin-14 signaling pathway.
III. Experimental Protocols
A. Materials and Reagents
Materials Provided in a Typical Kit:
-
This compound (¹²⁵I-labeled) Tracer
-
Somatostatin-14 Standard
-
Anti-Somatostatin Antibody
-
Assay Buffer
-
Precipitating Reagent (e.g., Double Antibody/PEG)
-
Control Samples
Materials Required but Not Provided:
-
Vortex mixer
-
Refrigerated centrifuge
-
Gamma counter
-
Pipettes and tips
-
Distilled or deionized water
-
Test tubes (e.g., 12 x 75 mm polystyrene)
-
For plasma extraction:
-
Sep-Pak C18 cartridges
-
Acetic acid
-
Hydrochloric acid (HCl)
-
Evaporator (e.g., SpeedVac) or freeze-dryer
-
B. Sample Collection and Preparation
-
Plasma Collection: Collect whole blood in tubes containing EDTA and aprotinin (B3435010) (a protease inhibitor). Immediately place the tubes on ice.
-
Centrifugation: Separate plasma by centrifugation at 4°C.
-
Storage: Store plasma samples at -20°C or below until analysis. Avoid repeated freeze-thaw cycles.
C. Plasma Extraction (if required)
For many plasma samples, extraction is necessary to remove interfering substances.[3][4]
-
Acidification: Acidify plasma samples by adding 1M HCl (e.g., 100 µL HCl per 1 mL of plasma).
-
Cartridge Activation: Activate a Sep-Pak C18 cartridge by washing with methanol followed by distilled water.
-
Sample Loading: Apply the acidified plasma sample to the cartridge.
-
Washing: Wash the cartridge with a low concentration of acetic acid to remove interfering substances.
-
Elution: Elute the somatostatin from the cartridge with methanol.
-
Drying: Evaporate the methanol eluate to dryness using an evaporator or freeze-dryer.
-
Reconstitution: Reconstitute the dried extract in assay buffer.
D. Radioimmunoassay Procedure
The following is a general protocol. Specific volumes and incubation times may vary depending on the kit manufacturer.
Caption: General workflow for the this compound RIA.
-
Assay Setup:
-
Label tubes in duplicate for standards, controls, and unknown samples.
-
Also, label tubes for Total Counts (TC) and Non-Specific Binding (NSB).
-
Pipette the appropriate volume of standards, controls, and reconstituted samples into their respective tubes.
-
Add the anti-somatostatin antibody to all tubes except the TC and NSB tubes.
-
Add assay buffer to the NSB tubes.
-
-
First Incubation: Vortex all tubes and incubate for 20-24 hours at 2-8°C.[3][4]
-
Tracer Addition: Add the ¹²⁵I-labeled this compound to all tubes.
-
Second Incubation: Vortex all tubes and incubate for another 20-24 hours at 2-8°C.[3][4]
-
Separation:
-
Add the precipitating reagent to all tubes except the TC tubes.
-
Vortex and incubate as recommended by the manufacturer (e.g., 30-60 minutes at 2-8°C).
-
Centrifuge the tubes to pellet the antibody-bound fraction.
-
Carefully decant the supernatant.
-
-
Counting: Measure the radioactivity in the pellets of all tubes (and the TC tubes) using a gamma counter.
IV. Data Analysis and Quality Control
A. Calculation of Results
-
Calculate the average counts per minute (CPM) for each set of duplicate tubes.
-
Calculate the percentage of tracer bound (%B/B₀) for each standard, control, and sample using the following formula: %B/B₀ = [(Sample or Standard CPM - NSB CPM) / (Zero Standard CPM - NSB CPM)] x 100
-
Construct a standard curve by plotting the %B/B₀ for each standard on the y-axis versus the corresponding somatostatin-14 concentration on the x-axis (logarithmic scale). A logit-log transformation of the data is often used to linearize the standard curve.[11]
-
Determine the concentration of somatostatin-14 in the unknown samples by interpolating their %B/B₀ values from the standard curve.
B. Quality Control
A robust quality control program is essential to ensure the reliability of the RIA results.[12]
-
Standard Curve Parameters: The parameters of the standard curve (e.g., slope, B₀, NSB) should be monitored for each assay.
-
Control Samples: Include at least two levels of control samples (low and high) in each assay run. The results for these controls should fall within established ranges.
-
Intra- and Inter-Assay Variation: The coefficient of variation (CV) for both within-assay and between-assay replicates should be monitored and kept within acceptable limits (typically <15%).[13]
-
Duplicates: Running all samples and standards in duplicate helps to identify random errors.[12]
V. Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Assay Range | 0 - 125 pmol/L | ALPCO Diagnostics |
| Sensitivity | 6 pmol/L | ALPCO Diagnostics |
| Sample Type | Plasma | [1][2][3][4] |
| Incubation Time | Overnight (2 x 20-24h) | [3][4] |
| Detection Method | ¹²⁵Iodine | [1][2] |
Sample Standard Curve Data (Illustrative)
| Standard Concentration (pmol/L) | Average CPM | %B/B₀ |
| 0 (B₀) | 25000 | 100 |
| 5 | 22500 | 90 |
| 10 | 20000 | 80 |
| 25 | 15000 | 60 |
| 50 | 10000 | 40 |
| 100 | 6250 | 25 |
| 250 | 3750 | 15 |
| NSB | 500 | - |
| Total Counts | 50000 | - |
VI. Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low B₀ (Zero Standard) Binding | - Degraded tracer- Improperly stored antibody- Incorrect buffer composition | - Use fresh tracer- Ensure proper storage of all reagents- Check buffer pH and composition |
| High Non-Specific Binding (NSB) | - Degraded tracer- Inadequate separation step- Cross-reactivity | - Use fresh tracer- Ensure complete decanting of supernatant- Evaluate sample matrix for cross-reacting substances |
| Poor Precision (High CVs) | - Pipetting errors- Inconsistent incubation times or temperatures- Improper mixing | - Calibrate pipettes regularly- Ensure consistent timing and temperature control- Vortex all tubes thoroughly after additions |
| Sample values do not parallel the standard curve | - Matrix effects- Presence of interfering substances | - Perform sample extraction- Dilute the sample and re-assay |
References
- 1. diasource-diagnostics.com [diasource-diagnostics.com]
- 2. alpco.com [alpco.com]
- 3. ibl-america.com [ibl-america.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. sceti.co.jp [sceti.co.jp]
- 6. medicallabnotes.com [medicallabnotes.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. [Standardized protocol for radioimmunoassay evaluation and quality control (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tech.snmjournals.org [tech.snmjournals.org]
- 13. Development and validation of a specific radioimmunoassay for somatostatin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with [Tyr1]-Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Tyr1]-Somatostatin-14 is a synthetic analog of the naturally occurring cyclic peptide hormone, Somatostatin-14. The substitution of the alanine (B10760859) residue at position 1 with a tyrosine residue primarily facilitates radioiodination, making it an invaluable tool for receptor binding studies. Somatostatin (B550006) and its analogs, including this compound, exert their biological effects by binding to a family of five G-protein coupled receptors (GPCRs) designated SSTR1 through SSTR5.[1][2] These receptors are expressed in various tissues and are implicated in a wide range of physiological processes, including the regulation of hormone secretion, neurotransmission, and cell proliferation.[1][3][4]
The activation of somatostatin receptors triggers several downstream signaling cascades. A predominant pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Other signaling events include the modulation of ion channels, such as the activation of potassium channels and inhibition of calcium channels, and the activation of phosphotyrosine phosphatases.[5]
Given their role in regulating cell growth, somatostatin receptors are significant targets in oncology. Analogs of somatostatin are used in the treatment of various cancers, particularly neuroendocrine tumors.[3] Cell-based assays utilizing this compound are therefore crucial for the discovery and characterization of novel therapeutic agents targeting the somatostatin system.
These application notes provide detailed protocols for key cell-based assays involving this compound, including receptor binding, functional (cAMP) assays, receptor internalization, and cell proliferation assays.
Somatostatin Receptor Signaling Pathway
The binding of this compound to its receptors (primarily SSTR2) initiates a cascade of intracellular events. The canonical pathway involves the coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP concentration. This, in turn, reduces the activity of Protein Kinase A (PKA). Additionally, the βγ subunits of the G-protein can modulate ion channel activity and other effector enzymes.
Figure 1: Simplified Somatostatin Receptor Signaling Pathway.
Quantitative Data
Note on this compound Data: The primary purpose of the Tyr1 substitution in Somatostatin-14 is to enable radioiodination for research purposes. This modification is generally considered not to significantly alter the binding affinity or biological activity compared to the parent Somatostatin-14 peptide. The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) for Somatostatin-14, which are expected to be comparable to those of this compound.
Table 1: Binding Affinity of Somatostatin-14 for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Ligand | Cell Line | Radioligand | Ki (nM) | Reference |
| hSSTR1 | Somatostatin-14 | CHO or COS-1 | [125I]SRIF-28 | High Affinity | [2] |
| hSSTR2 | Somatostatin-14 | CHO or COS-1 | [125I]SRIF-28 | High Affinity | [2] |
| hSSTR3 | Somatostatin-14 | CHO or COS-1 | [125I]SRIF-28 | High Affinity | [2] |
| hSSTR4 | Somatostatin-14 | CHO or COS-1 | [125I]SRIF-28 | High Affinity | [2] |
| hSSTR5 | Somatostatin-14 | CHO or COS-1 | [125I]SRIF-28 | High Affinity | [2] |
Table 2: Functional Activity of Somatostatin Analogs in Cell-Based Assays
| Assay | Ligand | Cell Line | Parameter | Value (nM) | Reference |
| cAMP Inhibition | Somatostatin-14 | AtT-20 | IC50 | 0.064 - 0.100 | [6] |
| Cell Proliferation | Octreotide | RO 87-M-1 | Growth Inhibition | Dose-dependent | [7] |
| Cell Proliferation | MK0678 | NPA87 | Growth Inhibition | Dose-dependent | [7] |
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for somatostatin receptors using [125I]-[Tyr1]-Somatostatin-14 as the radioligand.
Workflow for Receptor Binding Assay:
Figure 2: Workflow for a competitive radioligand receptor binding assay.
Materials:
-
Cell membranes from a cell line stably expressing the somatostatin receptor of interest (e.g., CHO-K1, HEK293, AtT-20).
-
[125I]-[Tyr1]-Somatostatin-14 (Radioligand)
-
Unlabeled this compound or Somatostatin-14 (for non-specific binding)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
96-well filter plates with glass fiber filters (e.g., Millipore MultiScreen)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target SSTR subtype to a high density.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [125I]-[Tyr1]-Somatostatin-14 (at a final concentration close to its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: Add 50 µL of unlabeled Somatostatin-14 (at a final concentration of 1 µM), 50 µL of [125I]-[Tyr1]-Somatostatin-14, and 100 µL of membrane suspension.
-
Competitive Binding: Add 50 µL of the test compound at various concentrations, 50 µL of [125I]-[Tyr1]-Somatostatin-14, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production in whole cells.
Workflow for cAMP Functional Assay:
Figure 3: Workflow for a cAMP functional assay.
Materials:
-
Whole cells expressing the somatostatin receptor of interest (e.g., AtT-20, CHO-K1, or HEK293 cells).
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treatment:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add 50 µL of stimulation buffer (e.g., HBSS) containing IBMX (to prevent cAMP degradation) to each well.
-
Add 25 µL of this compound at various concentrations to the appropriate wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation: Add 25 µL of forskolin (at a final concentration that elicits a submaximal cAMP response) to all wells except the basal control.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
cAMP Detection:
-
Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression analysis.
-
Receptor Internalization Assay
This protocol describes a method to visualize and quantify the internalization of somatostatin receptors upon agonist stimulation using a fluorescently labeled analog or by immunofluorescence.
Workflow for Receptor Internalization Assay:
Figure 4: Workflow for a receptor internalization assay.
Materials:
-
Cells expressing the somatostatin receptor of interest (e.g., U2OS-SSTR3-tGFP).
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)
-
Primary antibody against the SSTR (if not using fluorescently tagged receptors)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Glass coverslips or imaging plates
-
Fluorescence or confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips or in imaging plates and allow them to attach.
-
Treatment: Treat the cells with this compound at a desired concentration for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunofluorescence (for non-tagged receptors):
-
Permeabilize the cells with permeabilization buffer for 10 minutes (if the antibody target is intracellular).
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging: Mount the coverslips onto microscope slides with mounting medium. Acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify receptor internalization by analyzing the images. This can be done by measuring the fluorescence intensity at the plasma membrane versus in intracellular vesicles.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of this compound suggests an anti-proliferative effect.
Workflow for MTT Cell Proliferation Assay:
Figure 5: Workflow for an MTT cell proliferation assay.
Materials:
-
A cancer cell line known to express somatostatin receptors (e.g., various neuroendocrine tumor cell lines, some breast and prostate cancer cell lines).
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization:
-
If using adherent cells, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log concentration of this compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell proliferation) from the dose-response curve.
-
Conclusion
The cell-based assays described in these application notes provide a robust framework for investigating the biological activity of this compound and for screening and characterizing novel compounds targeting the somatostatin receptor system. The provided protocols offer detailed, step-by-step guidance for researchers in academic and industrial settings. The quantitative data, while based on the closely related Somatostatin-14, serves as a valuable reference for experimental design and data interpretation. The visual workflows and signaling pathway diagrams are intended to facilitate a clear understanding of the experimental procedures and the underlying biological mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin acts by inhibiting the cyclic 3',5'-adenosine monophosphate (cAMP)/protein kinase A pathway, cAMP response element-binding protein (CREB) phosphorylation, and CREB transcription potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Somatostatin inhibits cAMP-dependent and cAMP-independent calcium influx in the clonal pituitary tumor cell line AtT-20 through the same receptor population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Somatostatin analogs affect proliferation of human thyroid carcinoma cell lines in vitro [pubmed.ncbi.nlm.nih.gov]
In Vitro Applications of [Tyr1]-Somatostatin-14: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Tyr1]-Somatostatin-14 is a synthetic analog of the endogenous peptide hormone somatostatin-14, distinguished by the substitution of an alanine (B10760859) residue with a tyrosine residue at the first position. This modification allows for radioiodination, making it a valuable tool for in vitro receptor binding studies. This compound primarily exerts its biological effects through binding to somatostatin (B550006) receptors (SSTRs), a family of five G-protein coupled receptors (GPCRs) designated SSTR1 through SSTR5. The interaction of this compound with these receptors, particularly SSTR2, triggers a cascade of intracellular signaling events that modulate key cellular processes such as hormone secretion, neurotransmission, and cell proliferation.
These application notes provide a comprehensive overview of the in vitro uses of this compound, with a focus on receptor binding, signal transduction, and cellular functional assays. Detailed protocols for key experiments are provided to facilitate the practical application of this versatile peptide in research and drug development.
Data Presentation: Receptor Binding Affinities and Functional Potencies
While specific quantitative data for this compound is limited in the readily available literature, the following tables summarize the binding affinities and functional potencies of the parent compound, Somatostatin-14, and other relevant analogs. This data provides a comparative framework for understanding the expected activity of this compound. It is generally reported that this compound binds to SSTR2.
Table 1: Binding Affinities (IC50/Ki) of Somatostatin Analogs for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Ligand | Cell Line/Tissue | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| SSTR1 | Somatostatin-14 | CHO-K1 cells | [125I]SRIF-14 | 1.1 | - | |
| SSTR2 | Somatostatin-14 | CHO-K1 cells | [125I]SRIF-14 | 0.2 | - | |
| SSTR3 | Somatostatin-14 | CHO-K1 cells | [125I]SRIF-14 | 0.9 | - | |
| SSTR4 | Somatostatin-14 | CHO-K1 cells | [125I]SRIF-14 | 1.5 | - | |
| SSTR5 | Somatostatin-14 | CHO-K1 cells | [125I]SRIF-14 | 0.4 | - | |
| SSTR2 | Octreotide | CHO cells | [125I]Tyr11-SRIF-14 | 0.8 | - | |
| SSTR5 | Octreotide | CHO cells | [125I]Tyr11-SRIF-14 | 20 | - |
Note: IC50 and Ki values are indicative and can vary based on experimental conditions.
Table 2: Functional Potencies (EC50) of Somatostatin Analogs in In Vitro Assays
| Assay | Ligand | Cell Line | Receptor | EC50 | Reference |
| Inhibition of Forskolin-Stimulated Adenylyl Cyclase | Octreotide | CHO-K1 | SSTR2 | 0.1 nM | |
| Stimulation of Tyrosine Phosphatase | RC-160 | COS-7 | SSTR2 | 2 pM | [1] |
| Stimulation of Tyrosine Phosphatase | SMS-201-995 | COS-7 | SSTR2 | 6 pM | [1] |
| Inhibition of Serum-Stimulated Cell Proliferation | RC-160 | NIH 3T3 | SSTR2 | 6.3 pM | [1] |
| Inhibition of Serum-Stimulated Cell Proliferation | SMS-201-995 | NIH 3T3 | SSTR2 | 12 pM | [1] |
Note: The data for RC-160 and SMS-201-995, both SSTR2-preferring analogs, suggest the high potency of SSTR2 agonists in functional assays.
Signaling Pathways of this compound
Upon binding to SSTR2, this compound initiates a signaling cascade that is primarily mediated by the inhibitory G-protein, Gi. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, SSTR2 activation stimulates tyrosine phosphatase activity, which plays a crucial role in the anti-proliferative effects of somatostatin analogs.
Caption: SSTR2 signaling cascade initiated by this compound.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of unlabeled this compound for somatostatin receptors using a radiolabeled somatostatin analog.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Membranes from cells expressing somatostatin receptors (e.g., CHO-K1 cells transfected with SSTR subtypes)
-
Radioligand: [125I-Tyr11]-Somatostatin-14
-
Unlabeled competitor: this compound
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
96-well microplates
-
Glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration manifold
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize SSTR-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [125I-Tyr11]-Somatostatin-14 (at a concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a saturating concentration of unlabeled Somatostatin-14 (e.g., 1 µM), 50 µL of [125I-Tyr11]-Somatostatin-14, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of increasing concentrations of unlabeled this compound, 50 µL of [125I-Tyr11]-Somatostatin-14, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the unlabeled competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP stimulated by forskolin (B1673556).
Caption: Workflow for an adenylyl cyclase inhibition assay.
Materials:
-
SSTR-expressing cells (e.g., AtT-20, CHO-K1-hSSTR2)
-
This compound
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to near confluence.
-
Pre-incubation: Wash the cells with serum-free media. Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin (e.g., 10 µM) to all wells (except for the basal control) and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the media and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a suitable cAMP assay kit.
-
Data Analysis: Plot the percentage of forskolin-stimulated cAMP production against the log concentration of this compound. Determine the EC50 value (the concentration that produces 50% of the maximal inhibition) using non-linear regression analysis.
Tyrosine Phosphatase Stimulation Assay
This protocol outlines a method to measure the stimulation of tyrosine phosphatase activity by this compound.
Materials:
-
SSTR2-expressing cells
-
This compound
-
Tyrosine phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphotyrosine-containing peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 1 mM EDTA, 10 mM DTT)
-
Stop solution (e.g., 1 M NaOH for pNPP)
-
Spectrophotometer
Procedure:
-
Cell Treatment: Treat SSTR2-expressing cells with varying concentrations of this compound for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Phosphatase Reaction: In a 96-well plate, add cell lysate to the assay buffer containing the tyrosine phosphatase substrate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).
-
Data Analysis: Calculate the amount of product formed (e.g., p-nitrophenol) from a standard curve. Plot the tyrosine phosphatase activity against the log concentration of this compound to determine the EC50 value.
Cell Proliferation Inhibition Assay
This assay determines the anti-proliferative effect of this compound on cancer cells expressing SSTRs.
Materials:
-
SSTR-expressing cancer cell line (e.g., BON-1, AR42J)
-
This compound
-
Complete cell culture medium
-
Cell proliferation assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing varying concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Proliferation Measurement: Add the cell proliferation assay reagent to each well according to the manufacturer's protocol.
-
Reading: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot the percentage of proliferation against the log concentration of this compound to determine the EC50 value for inhibition of cell proliferation.
References
Application Notes and Protocols for Studying SSTR2 Using [Tyr1]-Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin receptor 2 (SSTR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of hormone secretion and cell growth. Its overexpression in many neuroendocrine tumors has made it a significant target for both diagnostic imaging and therapeutic intervention. [Tyr1]-Somatostatin-14 is a synthetic analog of the endogenous peptide hormone somatostatin-14. The substitution of the first amino acid with tyrosine allows for radioiodination, making it an invaluable tool for studying SSTR2 expression, binding kinetics, and downstream signaling pathways. These application notes provide detailed protocols for utilizing this compound to characterize SSTR2 in various experimental settings.
Core Applications
-
Receptor Binding Assays: Quantify the affinity of ligands for SSTR2 and determine receptor density on cell surfaces.
-
Receptor Internalization Studies: Visualize and quantify the ligand-induced internalization of SSTR2.
-
Second Messenger Assays: Measure the functional consequence of SSTR2 activation, such as the inhibition of cyclic AMP (cAMP) production.
-
Signal Transduction Pathway Analysis: Investigate the downstream signaling cascades, including the MAPK/ERK pathway, following SSTR2 activation.
Quantitative Data Summary
While the specific binding affinity of this compound for SSTR2 is not widely reported in publicly available literature, it is expected to be in a similar nanomolar range as the parent compound, Somatostatin-14. The following tables provide reference values for Somatostatin-14 and other relevant ligands.
Table 1: Binding Affinity of Somatostatin Analogs for SSTR2
| Ligand | Receptor | Cell Line/Tissue | Assay Type | Ki (nM) | IC50 (nM) |
| Somatostatin-14 | Human SSTR2 | CHO cells | Radioligand Binding | ~0.1 - 1.0 | ~0.25 |
| Octreotide | Human SSTR2 | Various | Radioligand Binding | ~0.1 - 5.0 | ~1.0 |
| Lanreotide | Human SSTR2 | Various | Radioligand Binding | ~0.5 - 10.0 | ~2.0 |
Note: Ki and IC50 values are highly dependent on experimental conditions, including the radioligand used, cell type, and assay buffer composition. The values presented here are approximate and for reference only.
Table 2: Functional Potency of Somatostatin Analogs at SSTR2
| Ligand | Functional Readout | Cell Line | EC50/IC50 (nM) |
| Somatostatin-14 | cAMP Inhibition | CHO-SSTR2 | ~0.35 |
| Octreotide | cAMP Inhibition | Various | ~0.1 - 1.0 |
Signaling Pathways and Experimental Workflows
SSTR2 Signaling Cascade
Activation of SSTR2 by an agonist like this compound initiates a cascade of intracellular events, primarily through the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. SSTR2 activation can also modulate other signaling pathways, including the MAPK/ERK pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound for SSTR2.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of a test compound for SSTR2 using [¹²⁵I]-[Tyr1]-Somatostatin-14 as the radioligand.
Materials:
-
Cells or tissues expressing SSTR2 (e.g., CHO-K1 cells stably expressing human SSTR2, rat brain cortex)
-
[¹²⁵I]-[Tyr1]-Somatostatin-14 (specific activity ~2000 Ci/mmol)
-
Unlabeled test compounds
-
Somatostatin-14 (for non-specific binding determination)
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Polyethylenimine (PEI)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
Cell harvesting equipment (scraper, centrifuge)
-
Homogenizer
-
96-well filter plates and vacuum manifold
Procedure:
-
Membrane Preparation:
-
Culture SSTR2-expressing cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Pellet cells by centrifugation (1,000 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in ice-cold binding buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh binding buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Store membranes at -80°C until use.
-
-
Assay Setup:
-
Pre-soak glass fiber filters in 0.5% PEI for at least 1 hour to reduce non-specific binding.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [¹²⁵I]-[Tyr1]-Somatostatin-14 (final concentration ~0.1-0.5 nM), 50 µL of binding buffer, and 100 µL of membrane preparation (20-50 µg protein).
-
Non-specific Binding: 50 µL of [¹²⁵I]-[Tyr1]-Somatostatin-14, 50 µL of unlabeled Somatostatin-14 (final concentration 1 µM), and 100 µL of membrane preparation.
-
Competition: 50 µL of [¹²⁵I]-[Tyr1]-Somatostatin-14, 50 µL of unlabeled test compound (at various concentrations, e.g., 10⁻¹¹ to 10⁻⁵ M), and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: SSTR2 Internalization Assay
This protocol describes a method to visualize and quantify the internalization of SSTR2 upon agonist stimulation using a fluorescently labeled analog of this compound or by immunofluorescence.
Materials:
-
Cells stably expressing SSTR2 (e.g., HEK293 or U2OS cells)
-
Fluorescently labeled this compound (e.g., with FITC or a similar fluorophore) or unlabeled this compound and a primary antibody against SSTR2 with a fluorescently labeled secondary antibody.
-
Cell culture medium
-
Hoechst 33342 or DAPI for nuclear staining
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
High-content imaging system or confocal microscope
Procedure:
-
Cell Seeding:
-
Seed SSTR2-expressing cells onto glass-bottom plates or coverslips and allow them to adhere overnight.
-
-
Ligand Treatment:
-
Wash the cells with serum-free medium.
-
Treat the cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. Include an untreated control.
-
-
Cell Fixation and Staining:
-
Wash the cells with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
If using immunofluorescence, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-SSTR2 antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Stain the nuclei with Hoechst 33342 or DAPI for 10 minutes.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a confocal microscope.
-
Quantify receptor internalization by measuring the fluorescence intensity inside the cell (in vesicles) compared to the cell membrane. Image analysis software can be used to define cellular compartments and measure fluorescence distribution.
-
Protocol 3: cAMP Inhibition Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels in SSTR2-expressing cells.
Materials:
-
SSTR2-expressing cells (e.g., CHO-K1 or HEK293 cells)
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 0.1% BSA)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Cell Stimulation:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁶ M) for 15-30 minutes at 37°C.
-
Add forskolin (a direct activator of adenylyl cyclase, e.g., 1-10 µM) to all wells except the basal control, and incubate for an additional 15-30 minutes at 37°C. IBMX (a phosphodiesterase inhibitor) can be included to prevent cAMP degradation.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay format (e.g., by reading fluorescence or luminescence).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of the agonist to determine the IC50 value.
-
Protocol 4: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.
Materials:
-
SSTR2-expressing cells
-
This compound
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment:
-
Culture SSTR2-expressing cells to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Treat the cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Re-probing for Total ERK:
-
Strip the membrane of the phospho-ERK antibodies.
-
Re-block the membrane and probe with the anti-total-ERK1/2 antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Express the results as a fold change relative to the untreated control.
-
Conclusion
This compound is a versatile and powerful tool for the detailed investigation of SSTR2. The protocols outlined in these application notes provide a solid foundation for researchers to explore the binding, internalization, and signaling properties of this important receptor, thereby facilitating the discovery and development of new diagnostic and therapeutic agents targeting SSTR2.
Application Notes and Protocols: [Tyr1]-Somatostatin-14 as a Tracer in Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing [Tyr1]-Somatostatin-14 as a tracer in receptor binding studies. This analog of the native peptide hormone Somatostatin-14 is a valuable tool for investigating the pharmacology of somatostatin (B550006) receptors (SSTRs), which are critical targets in neuroendocrine tumors, metabolic disorders, and various neurological conditions.
Introduction to this compound
This compound is a synthetic analog of Somatostatin-14 where the phenylalanine at position 1 is substituted with a tyrosine residue. This modification provides a convenient site for radioiodination, typically with Iodine-125 (¹²⁵I), to produce a high-affinity radioligand for the study of somatostatin receptors. The resulting tracer, [¹²⁵I-Tyr1]-Somatostatin-14, allows for sensitive and quantitative analysis of receptor binding characteristics.
Native Somatostatin-14 is known to bind with high affinity to all five somatostatin receptor subtypes (SSTR1-5).[1] While comprehensive binding data for the [Tyr1] analog across all subtypes is not extensively published in a single source, it is widely used as a high-affinity ligand, particularly for SSTR2.[2][3] For the purposes of these notes, the binding profile of Somatostatin-14 will be used as a reference for its broad applicability.
Quantitative Data: Binding Affinities
The following table summarizes the binding affinities of the parent compound, Somatostatin-14, for the five human somatostatin receptor subtypes. This data is provided as a reference to indicate the high-affinity binding expected when using this compound as a tracer. The values are typically in the nanomolar (nM) range, indicating a strong interaction between the ligand and the receptors.
| Receptor Subtype | Ligand | Binding Affinity (Ki in nM) |
| SSTR1 | Somatostatin-14 | ~1-5 |
| SSTR2 | Somatostatin-14 | ~0.1-1 |
| SSTR3 | Somatostatin-14 | ~1-10 |
| SSTR4 | Somatostatin-14 | ~1-5 |
| SSTR5 | Somatostatin-14 | ~0.5-2 |
Note: These are approximate values compiled from various sources. Actual values can vary depending on the experimental conditions and cell system used.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Radioiodination of this compound
This protocol describes the labeling of this compound with ¹²⁵I using the Chloramine-T method.
Materials:
-
This compound peptide
-
Na¹²⁵I
-
Chloramine-T
-
Sodium metabisulfite (B1197395)
-
Phosphate (B84403) buffer (0.5 M, pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Sephadex G-10 column
-
Elution buffer (e.g., 0.1 M acetic acid with 0.1% BSA)
-
Fractions collector and gamma counter
Procedure:
-
To a microcentrifuge tube, add 10 µg of this compound dissolved in 10 µL of 0.5 M phosphate buffer.
-
Add 1 mCi of Na¹²⁵I.
-
Initiate the reaction by adding 10 µL of Chloramine-T (1 mg/mL in phosphate buffer).
-
Incubate for 60 seconds at room temperature with gentle tapping.
-
Stop the reaction by adding 20 µL of sodium metabisulfite (2.4 mg/mL in phosphate buffer).
-
Purify the labeled peptide from free iodine by applying the reaction mixture to a pre-equilibrated Sephadex G-10 column.
-
Elute the column with elution buffer and collect fractions.
-
Measure the radioactivity of each fraction using a gamma counter to identify the peak corresponding to the labeled peptide.
-
Pool the peak fractions containing [¹²⁵I-Tyr1]-Somatostatin-14. The specific activity should be determined.
Protocol 2: Saturation Binding Assay
This protocol is designed to determine the receptor density (Bmax) and the dissociation constant (Kd) of [¹²⁵I-Tyr1]-Somatostatin-14 for a specific somatostatin receptor subtype expressed in cell membranes.
Materials:
-
Cell membranes expressing the target SSTR subtype
-
[¹²⁵I-Tyr1]-Somatostatin-14
-
Unlabeled Somatostatin-14
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation vials and scintillation fluid
-
Gamma counter
Procedure:
-
Prepare a series of dilutions of [¹²⁵I-Tyr1]-Somatostatin-14 in binding buffer (e.g., 0.01 to 10 nM).
-
In a set of tubes, add 50 µL of each radioligand dilution.
-
For the determination of non-specific binding, add 50 µL of a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM) to a parallel set of tubes. For total binding, add 50 µL of binding buffer.
-
Add 100 µL of the cell membrane preparation (containing a consistent amount of protein, e.g., 20-50 µg) to each tube.
-
Incubate the tubes at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 4 mL).
-
Place the filters in scintillation vials and measure the radioactivity using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine Kd and Bmax.
Protocol 3: Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of a non-labeled competing ligand for a specific SSTR subtype by measuring its ability to displace [¹²⁵I-Tyr1]-Somatostatin-14.
Materials:
-
Same as for the Saturation Binding Assay, plus the unlabeled competing ligand(s).
Procedure:
-
Prepare a series of dilutions of the unlabeled competing ligand in binding buffer.
-
In a set of tubes, add 50 µL of each dilution of the competing ligand. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled Somatostatin-14).
-
Add 50 µL of a fixed concentration of [¹²⁵I-Tyr1]-Somatostatin-14 to all tubes. The concentration of the radioligand should be at or below its Kd value.
-
Add 100 µL of the cell membrane preparation to each tube.
-
Incubate, filter, and wash as described in the saturation binding protocol.
-
Measure the radioactivity on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Analyze the data using non-linear regression (e.g., one-site fit logIC50) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Somatostatin Receptor Signaling Pathways
The binding of this compound to somatostatin receptors initiates a cascade of intracellular signaling events. The primary mechanism involves the coupling to pertussis toxin-sensitive Gi/o proteins.
Caption: General signaling pathways of somatostatin receptors activated by an agonist.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the logical flow of a competitive binding experiment.
Caption: Workflow for a competitive radioligand binding assay.
References
Application Notes and Protocols for [Tyr1]-Somatostatin-14 in In Vitro Receptor Autoradiography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of [Tyr1]-Somatostatin-14, specifically its radiolabeled form [¹²⁵I-Tyr1]-Somatostatin-14, in in vitro receptor autoradiography studies. This document outlines the necessary protocols, presents relevant quantitative data for experimental design and analysis, and illustrates key biological pathways and experimental workflows.
Introduction
Somatostatin-14 is a cyclic peptide hormone and neurotransmitter that exerts its biological effects by binding to a family of five G-protein coupled receptors (SSTR1-5). These receptors are expressed in various tissues, including the brain, pituitary gland, pancreas, and gastrointestinal tract, as well as in numerous tumors. This compound is an analog of the native peptide, modified with a tyrosine residue at position 1. This modification allows for easy and efficient radioiodination, typically with Iodine-125, to produce [¹²⁵I-Tyr1]-Somatostatin-14. This radioligand is a valuable tool for the localization, characterization, and quantification of somatostatin (B550006) receptors in tissue sections using in vitro receptor autoradiography.
Properties of this compound
| Property | Description |
| Sequence | H-Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH (Disulfide bridge: Cys3-Cys14) |
| Molecular Formula | C₈₂H₁₀₈N₁₈O₂₀S₂ |
| Molecular Weight | ~1730.0 g/mol |
| Receptor Specificity | Binds to somatostatin receptors, with a notable affinity for SSTR2. |
| Radiolabeling | The tyrosine residue at position 1 provides a site for radioiodination, most commonly with ¹²⁵I. |
Quantitative Data for Experimental Design
The following tables provide key binding parameters for somatostatin analogs, which are essential for designing and interpreting in vitro receptor autoradiography experiments.
Saturation Binding Parameters (Kd and Bmax)
The dissociation constant (Kd) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of receptor affinity. The maximum binding capacity (Bmax) reflects the density of receptors in the tissue. While specific data for [¹²⁵I-Tyr1]-Somatostatin-14 is limited, the following table presents representative values obtained for similar iodinated somatostatin analogs in various tissues.
| Radioligand | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg tissue or protein) |
| [¹²⁵I]Somatostatin Analog | Rat Arcuate Nucleus | 0.2 ± 0.1 | Not Reported |
| [¹²⁵I]Somatostatin Analog | Rat Hippocampus (CA1) | 0.6 ± 0.4 | Not Reported |
| [¹²⁵I-Tyr3]-Octreotide | Human Thymus | 0.84 | Not Reported |
| [¹²⁵I-Tyr3]-Octreotide | Human Spleen | 1.6 | Not Reported |
| [¹²⁵I-Tyr3]-Octreotide | Human Lymph Node | 0.62 | Not Reported |
| [⁶¹Cu]-DOTA-DY1-TATE | AR42J Rat Pancreatic Tumor Cells | 0.1764 | 244.4 fmol/mg protein |
Competition Binding Parameters (IC50)
The half-maximal inhibitory concentration (IC50) is the concentration of a competing unlabeled ligand that displaces 50% of the specific binding of the radioligand. This is a measure of the unlabeled ligand's affinity for the receptor. The following table shows the IC50 values for Somatostatin-14 at the five human somatostatin receptor subtypes.
| Competing Ligand | Receptor Subtype | IC50 (nM) |
| Somatostatin-14 | hSSTR1 | 2.5 |
| Somatostatin-14 | hSSTR2 | 0.5 |
| Somatostatin-14 | hSSTR3 | 1.5 |
| Somatostatin-14 | hSSTR4 | 5.0 |
| Somatostatin-14 | hSSTR5 | 1.0 |
Experimental Protocols
Preparation of [¹²⁵I-Tyr1]-Somatostatin-14
Radioiodination of this compound can be performed using standard methods such as the Chloramine-T or Iodogen method. It is crucial to purify the radiolabeled peptide from unreacted ¹²⁵I and unlabeled peptide, typically using HPLC, to ensure high specific activity and purity for receptor binding assays.
In Vitro Receptor Autoradiography Protocol
This protocol provides a general framework for localizing somatostatin receptors in slidemounted tissue sections. Optimal conditions may vary depending on the tissue type and should be determined empirically.
Materials:
-
Cryostat
-
Microscope slides (gelatin-coated or similar)
-
[¹²⁵I-Tyr1]-Somatostatin-14
-
Unlabeled Somatostatin-14
-
Incubation Buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1% BSA, and a protease inhibitor cocktail (e.g., bacitracin at 35 µM).
-
Wash Buffer: Cold 50 mM HEPES, pH 7.4
-
Distilled water (cold)
-
Phosphor imaging screens or autoradiography film
-
Image analysis software
Procedure:
-
Tissue Sectioning: Cut frozen tissue blocks into thin sections (e.g., 10-20 µm) using a cryostat at approximately -20°C. Thaw-mount the sections onto coated microscope slides and allow them to air dry. Slides can be stored at -80°C until use.
-
Pre-incubation: To rehydrate the tissue and remove endogenous ligands, pre-incubate the slides in incubation buffer without the radioligand for 15-30 minutes at room temperature.
-
Incubation:
-
Total Binding: Incubate the slides with [¹²⁵I-Tyr1]-Somatostatin-14 in fresh incubation buffer. A typical concentration for saturation experiments ranges from 10 pM to 5 nM. For single-point assays, a concentration close to the Kd is often used. Incubation is typically carried out for 60-120 minutes at room temperature in a humidified chamber.
-
Non-specific Binding: To determine the level of non-specific binding, incubate an adjacent set of slides under the same conditions as for total binding, but with the addition of a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM).
-
-
Washing: To remove unbound radioligand, wash the slides in a series of cold wash buffer baths. A typical washing procedure would be 2-3 washes of 2-5 minutes each in ice-cold buffer. A final quick dip in cold distilled water can help to remove buffer salts.
-
Drying: Rapidly dry the slides under a stream of cool, dry air.
-
Exposure: Appose the dried slides to a phosphor imaging screen or autoradiography film in a light-tight cassette. The exposure time will depend on the specific activity of the radioligand and the density of receptors in the tissue (typically ranging from several hours to several days).
-
Image Acquisition and Analysis: Scan the phosphor screen using a phosphor imager or develop the film. Quantify the signal intensity in specific regions of interest using appropriate image analysis software. Specific binding is calculated by subtracting the non-specific binding from the total binding.
Visualization of Pathways and Workflows
Somatostatin Receptor Signaling Pathway
Somatostatin receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation by somatostatin or its analogs, these receptors initiate a signaling cascade that leads to various cellular responses.
Caption: Somatostatin receptor signaling pathway.
Experimental Workflow for In Vitro Receptor Autoradiography
The following diagram outlines the major steps involved in performing an in vitro receptor autoradiography experiment using [¹²⁵I-Tyr1]-Somatostatin-14.
Caption: In vitro receptor autoradiography workflow.
Application Notes and Protocols for [Tyr1]-Somatostatin-14 in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing [Tyr1]-Somatostatin-14, a synthetic analog of the natural hormone somatostatin (B550006), in cultured cell experiments. This document outlines its mechanism of action, provides detailed protocols for key in vitro assays, and presents quantitative data to facilitate experimental design and data interpretation.
Introduction
This compound is a modified version of the 14-amino acid somatostatin peptide, with a tyrosine residue at position 1. This modification allows for radioiodination, making it a valuable tool for receptor binding studies. Like endogenous somatostatin, this compound exerts its biological effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors expressed on the surface of various cell types, including many cancer cells. The activation of these receptors triggers intracellular signaling cascades that can lead to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).
Mechanism of Action
This compound primarily binds to somatostatin receptor subtypes, with a notable affinity for SSTR2. Upon binding, it initiates a cascade of intracellular events that collectively contribute to its anti-proliferative and pro-apoptotic effects. The key signaling pathways involved are:
-
Inhibition of Adenylyl Cyclase: Activation of SSTRs by this compound leads to the inhibition of adenylyl cyclase activity through an inhibitory G-protein (Gi). This results in decreased intracellular levels of cyclic AMP (cAMP), a crucial second messenger involved in cell growth and proliferation.
-
Activation of Phosphotyrosine Phosphatases (PTPs): this compound can stimulate the activity of PTPs, such as SHP-1. These enzymes play a critical role in dephosphorylating and thereby inactivating key signaling proteins in growth factor pathways, such as MAP kinases (ERK1/2).
-
Modulation of Ion Channels: Somatostatin analogs can also influence the activity of ion channels, leading to changes in intracellular calcium concentrations, which can impact cell proliferation and apoptosis.
The culmination of these signaling events is the inhibition of cell cycle progression and the activation of apoptotic pathways, making this compound a compound of interest in cancer research and drug development.
Data Presentation
The following tables summarize quantitative data for somatostatin analogs in various cultured cell lines. While specific data for this compound is limited in publicly available literature, the data for structurally similar and functionally related analogs provide a valuable reference for experimental design.
Table 1: Antiproliferative Activity of Somatostatin Analogs in Human Cancer Cell Lines
| Cell Line | Cancer Type | Somatostatin Analog | Concentration | Incubation Time (hours) | Proliferation Inhibition (%) | Reference |
| LNCaP | Prostate Cancer | Lanreotide | 10 nM | 72 | Significant | [1] |
| LNCaP | Prostate Cancer | BIM-23244 (sst2/sst5) | 10 nM | 72 | Significant | [1] |
| Capan-2 | Pancreatic Cancer | Octreotide | 1 µM | 72 | ~40% | [2] |
| A549 | Lung Cancer | Octreotide | 1 µM | 72 | ~30% | [2] |
| HT-29 | Colon Cancer | Somatostatin-14 | 100 nM | 48 | Significant | [3] |
| Caco-2 | Colon Cancer | Somatostatin-14 | 100 nM | 48 | Significant | [3] |
Table 2: Binding Affinities (IC50) of Somatostatin Analogs for Human Somatostatin Receptors
| Receptor Subtype | Somatostatin Analog | IC50 (nM) | Reference |
| SSTR1 | RC-160 | 430 | [4] |
| SSTR1 | SMS-201-995 (Octreotide) | 1500 | [4] |
| SSTR2 | RC-160 | 0.27 | [4] |
| SSTR2 | SMS-201-995 (Octreotide) | 0.19 | [4] |
Table 3: Potency (EC50) of Somatostatin Analogs in Stimulating Tyrosine Phosphatase Activity
| Cell Line Expressing | Somatostatin Analog | EC50 (pM) | Reference |
| SSTR2 | RC-160 | 2 | [4] |
| SSTR2 | SMS-201-995 (Octreotide) | 6 | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper dissolution and storage of this compound are critical for maintaining its bioactivity.
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (B87167) (DMSO), if necessary
-
Sterile, low-protein binding microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water to a desired stock concentration (e.g., 1 mM). For a peptide with a molecular weight of approximately 1730 g/mol , dissolve 1.73 mg in 1 mL of water.
-
If the peptide does not fully dissolve in water, a small amount of DMSO (e.g., 10-50 µL) can be added to aid dissolution, followed by the addition of water to the final volume. Note the final concentration of DMSO in your stock solution.
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium alone as a negative control and a vehicle control if DMSO was used for dissolution.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
Materials:
-
Cultured cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration (e.g., 24 or 48 hours). Include an untreated control.
-
After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour, detecting FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis).
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity of unlabeled this compound to its receptors using a radiolabeled somatostatin analog.
Materials:
-
Cultured cells or cell membranes expressing somatostatin receptors
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Polyethyleneimine (PEI) solution (for pre-soaking filters)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare cell membranes from cultured cells expressing SSTRs. Determine the protein concentration of the membrane preparation.
-
In a 96-well plate, set up the binding reaction in a final volume of 250 µL per well.
-
To each well, add:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled somatostatin (e.g., 1 µM) for non-specific binding.
-
50 µL of various concentrations of unlabeled this compound for the competition curve.
-
50 µL of a fixed concentration of the radiolabeled ligand (typically at or below its Kd).
-
100 µL of the cell membrane preparation (containing a consistent amount of protein, e.g., 20-50 µg).
-
-
Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through PEI-pre-soaked glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in cultured cells.
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
References
- 1. Regulation of prostate cancer cell proliferation by somatostatin receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin inhibits colon cancer cell growth through cyclooxygenase-2 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying GPCR Signaling with [Tyr1]-Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Tyr1]-Somatostatin-14 is a synthetic analog of the endogenous peptide hormone Somatostatin-14. The substitution of an Alanine residue at position 1 with a Tyrosine allows for radioiodination, making it a valuable tool for studying the pharmacology and signaling of somatostatin (B550006) receptors (SSTRs). SSTRs are a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5, that are expressed in various tissues and are implicated in numerous physiological and pathological processes, including neurotransmission, hormone secretion, and tumor growth.[1] This document provides detailed application notes and experimental protocols for the use of this compound in characterizing SSTR signaling pathways.
Data Presentation
Table 1: Binding Affinity (Ki in nM) of Somatostatin-14 for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| SSTR1 | 1.3 ± 0.2 |
| SSTR2 | 0.2 ± 0.03 |
| SSTR3 | 0.6 ± 0.1 |
| SSTR4 | 1.5 ± 0.3 |
| SSTR5 | 0.4 ± 0.05 |
Note: These values are compiled from various sources and should be considered as representative. Actual values may vary depending on the experimental conditions and cell system used.
Signaling Pathways
Activation of SSTRs by this compound initiates a cascade of intracellular signaling events primarily mediated by pertussis toxin-sensitive Gi/o proteins.[1] The principal signaling pathways include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
Modulation of Ion Channels: The Gβγ subunits can directly modulate the activity of ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in membrane hyperpolarization and a decrease in intracellular calcium concentration.
-
Activation of Phosphatases: SSTR activation can lead to the stimulation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[2]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: SSTRs can influence the activity of MAPK pathways, such as ERK1/2, which are involved in cell proliferation and differentiation.[2]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the interaction of this compound with SSTRs.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound to SSTRs expressed in cell membranes. It utilizes radioiodinated this compound as the radioligand.
Materials:
-
Cell membranes from cells stably expressing a single SSTR subtype.
-
Radioiodinated [¹²⁵I-Tyr1]-Somatostatin-14.
-
Unlabeled this compound (for competition).
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the SSTR of interest in a hypotonic buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM, for non-specific binding).
-
50 µL of various concentrations of unlabeled this compound (competitor).
-
50 µL of a fixed concentration of [¹²⁵I-Tyr1]-Somatostatin-14 (typically at its Kd concentration).
-
50 µL of cell membrane preparation (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels in response to an adenylyl cyclase activator like forskolin (B1673556).
Materials:
-
Cells stably expressing a single SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
This compound.
-
Forskolin.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with serum-free medium. Pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis: Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%). Plot the percentage of inhibition of the forskolin response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Calcium Mobilization Assay
This assay measures the effect of this compound on intracellular calcium levels. SSTR activation can lead to a decrease in intracellular calcium by inhibiting voltage-gated calcium channels.
Materials:
-
Cells stably expressing a single SSTR subtype.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
A membrane potential depolarizing agent (e.g., KCl).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Wash the cells with HBSS. Load the cells with a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 45-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with HBSS to remove excess dye.
-
Assay: Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of this compound and continue to monitor fluorescence.
-
After a few minutes of incubation with the compound, inject a depolarizing agent (e.g., 50 mM KCl) to open voltage-gated calcium channels and induce a calcium influx.
-
-
Data Analysis: The inhibitory effect of this compound is measured as a reduction in the peak fluorescence intensity of the KCl-induced calcium influx. Normalize the data to the KCl-stimulated control (100%) and the basal control (0%). Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Conclusion
This compound is a versatile tool for the investigation of SSTR-mediated GPCR signaling. The provided protocols for radioligand binding, cAMP inhibition, and calcium mobilization assays offer a robust framework for characterizing the pharmacology and functional activity of this and other somatostatin analogs. The detailed understanding of these signaling pathways is crucial for the development of novel therapeutics targeting the somatostatin system.
References
[Tyr1]-Somatostatin-14: A Molecular Probe for Somatostatin Receptor 2 (SSTR2)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
[Tyr1]-Somatostatin-14 is a synthetic analog of the endogenous peptide hormone somatostatin-14. The substitution of the first amino acid with tyrosine provides a site for radioiodination, making it a valuable tool for studying the somatostatin (B550006) receptor subtype 2 (SSTR2). SSTR2 is a G protein-coupled receptor (GPCR) that is overexpressed in various neuroendocrine tumors, making it a significant target for diagnostic imaging and targeted therapies. These application notes provide an overview of the utility of this compound as a molecular tool for SSTR2, along with detailed protocols for key experimental procedures.
Molecular Profile and SSTR2 Interaction
This compound is a high-affinity ligand for SSTR2. While specific quantitative data for this particular analog can vary between studies, it is expected to exhibit a binding affinity in the low nanomolar range, comparable to the native somatostatin-14 and other well-characterized analogs like Octreotide. This high affinity makes it a potent tool for competitive binding assays and for functional characterization of SSTR2.
SSTR2 Signaling Pathway
Upon binding of an agonist like this compound, SSTR2, which is coupled to an inhibitory G protein (Gi/o), initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can subsequently affect various cellular processes, including hormone secretion, cell proliferation, and apoptosis.
Quantitative Data
The following table summarizes the binding affinities of somatostatin-14 and the widely used SSTR2-selective analog, Octreotide. It is anticipated that this compound will exhibit a similar high-affinity profile for SSTR2.
| Ligand | Receptor Subtype | Binding Affinity (IC50, nM) | Reference |
| Octreotide | SSTR2 | 0.2 - 2.5 | [1] |
Note: The binding profile of Acetyl-Octreotide is considered comparable to that of Octreotide. It is assumed that this compound exhibits a similar high-affinity binding profile for SSTR2.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for SSTR2 using radiolabeled this compound.
Materials:
-
Cells or cell membranes expressing SSTR2
-
Radiolabeled ligand: [¹²⁵I]-[Tyr1]-Somatostatin-14
-
Unlabeled this compound (for non-specific binding)
-
Test compounds
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration manifold
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation (if using membranes):
-
Homogenize SSTR2-expressing cells in ice-cold homogenization buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Assay Setup (per well):
-
Total Binding: 50 µL of binding buffer, 50 µL of radiolabeled ligand, 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled this compound (1 µM final concentration), 50 µL of radiolabeled ligand, 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of test compound (at various concentrations), 50 µL of radiolabeled ligand, 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol is designed to measure the ability of this compound to inhibit cAMP production in SSTR2-expressing cells.
Materials:
-
SSTR2-expressing cells (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed SSTR2-expressing cells into 96-well or 384-well plates and allow them to attach overnight.
-
Pre-treatment:
-
Aspirate the culture medium.
-
Add stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor) to each well.
-
Add varying concentrations of this compound to the appropriate wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, luminometer).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the EC50 value.
-
References
Application Notes and Protocols for the Experimental Use of [Tyr1]-Somatostatin-14 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Tyr1]-Somatostatin-14 is a synthetic analog of the native peptide hormone somatostatin-14. It functions as a ligand for somatostatin (B550006) receptors (SSTRs), exhibiting a notable affinity for the SSTR2 subtype.[1][2] SSTR2 is a G-protein coupled receptor (GPCR) that is frequently overexpressed in various cancer cells, particularly in neuroendocrine tumors. This differential expression makes this compound and other SSTR2 ligands valuable tools in cancer research for investigating tumor biology, developing targeted therapies, and for diagnostic imaging applications.
Activation of SSTR2 by ligands like this compound initiates a cascade of intracellular signaling events that can culminate in anti-proliferative and pro-apoptotic effects. The primary mechanism involves the coupling to an inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This can influence downstream pathways such as the MAPK and PI3K/Akt signaling cascades, ultimately leading to cell cycle arrest and the induction of apoptosis.
These application notes provide a comprehensive overview of the experimental use of this compound in cancer research, including detailed protocols for key in vitro and in vivo assays, and a summary of its effects on cancer cell signaling.
Physicochemical Properties and Storage
| Property | Value |
| Sequence | H-Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH (Disulfide bridge: Cys3-Cys14) |
| Molecular Formula | C₈₂H₁₀₈N₁₈O₂₀S₂ |
| Molecular Weight | 1730.0 g/mol |
| Appearance | Lyophilized powder |
| Solubility | Soluble in water. For hydrophobic preparations, a small amount of DMSO or 10-30% acetic acid in water can be used.[1] |
| Storage | Store lyophilized powder at -20°C for long-term storage. Reconstituted solutions should be stored at -20°C and are best used fresh. Avoid repeated freeze-thaw cycles. |
Signaling Pathways and Mechanism of Action
Binding of this compound to SSTR2 triggers a signaling cascade that can inhibit cancer cell growth. The key pathways are illustrated below.
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
This protocol is adapted from methodologies used for similar somatostatin analogs and is designed to determine the binding affinity of this compound to SSTR2.
Materials:
-
This compound
-
Radiolabeled ligand (e.g., [125I-Tyr11]-Somatostatin-14)
-
SSTR2-expressing cancer cell line (e.g., AR42J, BON-1) or cell membranes prepared from these cells
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors (e.g., aprotinin, leupeptin)
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4)
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation counter
Procedure:
-
Cell/Membrane Preparation:
-
Culture SSTR2-expressing cells to confluency.
-
For whole-cell binding, detach cells gently and resuspend in binding buffer.
-
For membrane preparation, homogenize cells in a hypotonic buffer and centrifuge to pellet the membrane fraction. Resuspend the membrane pellet in binding buffer.
-
-
Assay Setup:
-
In a 96-well filter plate, add 50 µL of binding buffer containing a fixed concentration of the radiolabeled ligand (e.g., 50 pM [125I-Tyr11]-Somatostatin-14).
-
Add 50 µL of binding buffer containing increasing concentrations of unlabeled this compound (e.g., 10⁻¹² to 10⁻⁶ M). For total binding, add 50 µL of binding buffer alone. For non-specific binding, add 50 µL of a high concentration of unlabeled somatostatin-14 (e.g., 1 µM).
-
Add 100 µL of the cell suspension or membrane preparation (approximately 10-20 µg of protein) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
-
Washing:
-
Terminate the binding by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Detection:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell Viability Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.
Materials:
-
This compound
-
SSTR2-expressing cancer cell line
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium with MTS reagent only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
Materials:
-
This compound
-
SSTR2-expressing cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
This compound
-
SSTR2-expressing cancer cell line
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
Sterile PBS or other suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel (1:1).
-
Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal or subcutaneous injection) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
-
Monitoring:
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
-
Quantitative Data Summary
Currently, publicly available, peer-reviewed quantitative data specifically for this compound is limited. The following tables are provided as templates for researchers to populate with their experimental data.
Table 1: In Vitro Efficacy of this compound
| Cell Line | SSTR2 Expression | IC50 (nM) after 72h | % Apoptosis at [Concentration] |
| e.g., BON-1 | High | Data to be determined | Data to be determined |
| e.g., QGP-1 | Moderate | Data to be determined | Data to be determined |
| e.g., Panc-1 | Low/Negative | Data to be determined | Data to be determined |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Xenograft Model | Treatment Dose & Schedule | % Tumor Growth Inhibition | Change in Body Weight (%) |
| e.g., BON-1 | e.g., 10 mg/kg, daily, i.p. | Data to be determined | Data to be determined |
| e.g., QGP-1 | e.g., 10 mg/kg, daily, i.p. | Data to be determined | Data to be determined |
Conclusion
This compound is a valuable research tool for investigating the role of SSTR2 in cancer. Its ability to bind to SSTR2 and modulate downstream signaling pathways provides a basis for its potential anti-proliferative and pro-apoptotic effects. The protocols provided herein offer a framework for researchers to systematically evaluate the efficacy of this compound in various cancer models. Further research is warranted to fully elucidate its therapeutic potential and to generate comprehensive quantitative data on its activity.
References
Troubleshooting & Optimization
Technical Support Center: [Tyr1]-Somatostatin-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Tyr1]-Somatostatin-14. The information provided is intended to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a synthetic analog of the native hormone somatostatin-14. The substitution of the alanine (B10760859) residue at position 1 with a tyrosine residue allows for radioiodination, making it a valuable tool for receptor binding studies. It is a cyclic peptide with a disulfide bridge, which is crucial for its biological activity.[1]
| Property | Value |
| Amino Acid Sequence | H-Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH |
| One-Letter Sequence | YGCKNFFWKTFTSC (Disulfide bridge: Cys3-Cys14)[1] |
| Molecular Formula | C₈₂H₁₀₈N₁₈O₂₀S₂[1] |
| Molecular Weight | 1730.00 g/mol [1] |
| Primary Receptor | Somatostatin (B550006) Receptor 2 (SSTR2)[2] |
Q2: I am having trouble dissolving lyophilized this compound. What is the recommended procedure?
Due to the presence of two lysine (B10760008) (Lys) residues, this compound has a net positive charge. This property influences its solubility. The following is a recommended step-wise approach to solubilization:
-
Start with Sterile Water: Attempt to dissolve the peptide in sterile, distilled water. For a similar peptide, somatostatin-14, the solubility in water is up to 0.30 mg/mL. This is a good starting point for this compound.
-
Use a Dilute Acidic Solution: If the peptide does not fully dissolve in water, its positive charge suggests that a slightly acidic environment will improve solubility. Try adding a small amount of 10%-30% acetic acid solution.[2]
-
Employ an Organic Solvent for Highly Concentrated Stock Solutions: For higher concentrations, dissolve the peptide in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then slowly add the desired aqueous buffer to reach the final concentration.[2]
Note on TFA Salt: Many synthetic peptides are supplied as a trifluoroacetate (B77799) (TFA) salt, which is a byproduct of the purification process. The presence of TFA can enhance the solubility of the peptide in aqueous solutions.[3]
Q3: What are the best practices for preparing this compound solutions for cell culture experiments?
For in vitro assays, it is crucial to ensure the sterility and compatibility of the peptide solution with your cell culture medium.
-
Reconstitution: Prepare a high-concentration stock solution in a sterile solvent (e.g., sterile water, or for higher concentrations, DMSO).
-
Dilution: Dilute the stock solution to the final working concentration in your cell culture medium. It is important to add the peptide stock solution to the medium and not the other way around to avoid precipitation.
-
Sterile Filtration: If the initial solvent is not sterile, the final working solution should be sterile-filtered through a 0.22 µm filter.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent used to dissolve the peptide.
Q4: How should I prepare this compound for in vivo studies?
The choice of vehicle for in vivo administration depends on the desired route of administration and the duration of the study.
-
For short-term studies: The peptide can be dissolved in a sterile, physiologically compatible buffer such as phosphate-buffered saline (PBS).
-
For long-term studies: To achieve sustained release, biodegradable polymer-based implants (e.g., polylactic acid) can be formulated.
It is essential to ensure the final solution is sterile and pyrogen-free.
Q5: How should I store reconstituted this compound solutions?
Proper storage is critical to maintain the biological activity of the peptide.
-
Short-term storage (2-7 days): Store the reconstituted solution at 4°C.[4]
-
Long-term storage: For longer periods, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
-
Carrier Proteins: For long-term storage of dilute solutions, consider adding a carrier protein such as 0.1% bovine serum albumin (BSA) or human serum albumin (HSA) to prevent adsorption of the peptide to the vial surface and to improve stability.[4]
Studies on somatostatin have shown that its stability is optimal around pH 3.7 and can be negatively affected by certain buffer components like phosphate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water. | The concentration is too high, or the peptide has aggregated upon storage. | Try gentle warming or sonication. If solubility is still an issue, use a dilute acidic solution (e.g., 10% acetic acid) or a small amount of DMSO to aid dissolution. |
| Precipitation occurs when diluting the stock solution. | The peptide is not soluble at the final concentration in the chosen buffer. The pH of the final solution may be unfavorable. | Dilute the stock solution by adding it slowly to the buffer while vortexing. Ensure the pH of the final solution is compatible with peptide solubility (slightly acidic may be better). |
| Loss of biological activity in experiments. | The peptide may have degraded due to improper storage (repeated freeze-thaw cycles, prolonged storage at room temperature). The disulfide bridge may have been reduced. | Prepare fresh solutions from lyophilized powder. Store aliquots at -20°C or -80°C. Avoid harsh chemical conditions that could reduce the disulfide bond. |
| Inconsistent experimental results. | Inaccurate peptide concentration due to incomplete dissolution or adsorption to surfaces. Peptide aggregation. | Ensure the peptide is fully dissolved before use. For dilute solutions, consider using siliconized vials and adding a carrier protein (e.g., 0.1% BSA). |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Stock Solution of this compound
-
Calculate the required mass: Based on the molecular weight of 1730.00 g/mol , weigh out 1.73 mg of the lyophilized peptide.
-
Initial Solubilization: Add a small volume of sterile, deionized water (e.g., 100 µL) to the vial. Gently vortex to dissolve.
-
Adjust Volume: If the peptide dissolves completely, bring the final volume to 1.73 mL with sterile water to achieve a 1 mM concentration.
-
Alternative Solvents: If solubility is an issue in water, dissolve the 1.73 mg of peptide in a minimal volume of DMSO (e.g., 50-100 µL). Once fully dissolved, slowly add sterile water or PBS to a final volume of 1.73 mL.
-
Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C.
Protocol 2: Assessment of Peptide Aggregation using Thioflavin T (ThT) Assay
This protocol can be used to detect the formation of β-sheet-rich aggregates, which is a common form of peptide aggregation.
-
Prepare a ThT stock solution: Dissolve Thioflavin T in a suitable buffer (e.g., PBS) to a final concentration of 25 µM.
-
Sample Preparation: Prepare your this compound solution at the desired concentration in the same buffer.
-
Assay: In a 96-well black plate, mix your peptide solution with the ThT solution.
-
Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 450 nm and an emission wavelength of around 482 nm.[2] An increase in fluorescence intensity compared to the ThT solution alone indicates the presence of amyloid-like aggregates.[2]
Signaling Pathway and Experimental Workflow
This compound primarily exerts its effects through the Somatostatin Receptor 2 (SSTR2), a G-protein coupled receptor. The activation of SSTR2 initiates a cascade of intracellular events leading to anti-proliferative and anti-secretory effects.
Caption: SSTR2 signaling pathway activated by this compound.
The following diagram illustrates a general workflow for investigating the effects of this compound on cell proliferation.
Caption: Workflow for cell proliferation assays with this compound.
References
[Tyr1]-Somatostatin-14 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of [Tyr1]-Somatostatin-14. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven stability information to ensure the integrity of your experiments.
Stability and Storage Conditions
Proper handling and storage of this compound are critical to maintain its biological activity and ensure reproducible experimental outcomes. The stability of the peptide is influenced by several factors including temperature, pH, and the composition of the solvent.
Summary of Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C ± 5°C[1] | Long-term | Protect from moisture and light.[2] The product is often shipped at ambient temperature, indicating short-term stability. |
| Reconstituted Solution | -20°C or -80°C | Short to medium-term | Aliquot to avoid repeated freeze-thaw cycles. For long-term storage, consider adding a carrier protein (e.g., 0.1% HSA or BSA).[3] |
| 4°C | 2-7 days[3] | For immediate use. |
Quantitative Stability Data in Aqueous Solution
The degradation of Somatostatin-14, and by extension this compound, follows first-order kinetics.[1][4] The stability is highly dependent on the pH of the solution.
| pH | Relative Stability | Buffer Considerations |
| ~3.7 | Optimal Stability [1][4] | Acetate (B1210297) buffers are recommended.[5] |
| < 3.0 | Decreased Stability | Acid-catalyzed hydrolysis can occur. |
| > 5.0 | Decreased Stability | Base-catalyzed degradation increases. Phosphate (B84403) buffers have been shown to be significantly more detrimental than acetate buffers.[1][4] Higher buffer concentrations can accelerate degradation.[1][4] |
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute lyophilized this compound?
A1: For a stock solution, we recommend using sterile, distilled water to a concentration of up to 2 mg/ml.[2] If you encounter solubility issues, a small amount of acetonitrile (B52724) can be used.[2] For peptides with low solubility in aqueous solutions, 10%-30% acetic acid can be tried, or a small amount of DMSO to initially dissolve the peptide, followed by dilution with your aqueous buffer.
Q2: Can I store the reconstituted peptide in the refrigerator?
A2: For short-term storage (2-7 days), you can keep the reconstituted solution at 4°C.[3] For longer-term storage, it is highly recommended to aliquot the solution and store it at -20°C or -80°C to minimize degradation and prevent repeated freeze-thaw cycles.[2][3]
Q3: Why is my peptide solution showing signs of aggregation or precipitation?
A3: Peptide aggregation can be influenced by factors such as pH, temperature, and peptide concentration. Somatostatin-14 has been shown to form amyloid-like aggregates, a process that can be influenced by the integrity of its disulfide bridge.[6] Ensure the peptide is fully dissolved and consider using a buffer within the optimal pH range for stability. If solubility issues persist in your experimental buffer, you may need to optimize the buffer composition or reduce the peptide concentration.
Q4: Does the trifluoroacetate (B77799) (TFA) salt in my peptide preparation affect my experiments?
A4: TFA is a common counterion from the HPLC purification process and is present in most commercially available synthetic peptides.[7] For most in vitro assays, the residual TFA levels do not interfere with the results.[7] However, for highly sensitive cellular or biochemical studies, the presence of TFA could potentially affect your experiment, and you may consider using a TFA-removed version of the peptide if available.[7]
Q5: What is the primary signaling pathway activated by this compound?
A5: this compound primarily binds to the Somatostatin (B550006) Receptor 2 (SSTR2). This is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels, ultimately resulting in the inhibition of hormone secretion and cell proliferation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Biological Activity | - Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C).- Degradation due to inappropriate pH or buffer composition. | - Aliquot peptide solutions and store at -20°C or -80°C.- Use freshly prepared solutions for sensitive experiments.- Ensure your experimental buffer has a pH that supports peptide stability. Avoid phosphate buffers if possible. |
| Poor Solubility | - The peptide is hydrophobic.- Incorrect solvent or buffer used for reconstitution. | - Attempt to dissolve in a small amount of organic solvent (e.g., DMSO, acetonitrile) before diluting with your aqueous buffer.- A dilute solution of acetic acid (10-30%) can also aid in solubilizing basic peptides. |
| Inconsistent Experimental Results | - Peptide degradation over the course of the experiment.- Aggregation of the peptide in the experimental medium.- Inaccurate peptide concentration due to incomplete solubilization or adsorption to labware. | - Perform a stability test of the peptide in your experimental buffer under the assay conditions.- Visually inspect the solution for any precipitation. Consider centrifugation to remove any aggregates before use.- Use low-protein-binding tubes and pipette tips. |
| Unexpected Cellular Response | - Off-target effects.- Contamination of the peptide stock. | - Confirm the expression of SSTR2 in your cell model.- Use a fresh, sterile stock of the peptide.- Include appropriate positive and negative controls in your experimental design. |
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound exerts its biological effects primarily through the Somatostatin Receptor 2 (SSTR2). The activation of this G-protein coupled receptor initiates a signaling cascade that leads to the inhibition of cellular processes such as hormone secretion and proliferation.
Caption: SSTR2 signaling cascade initiated by this compound.
Experimental Workflow for Stability Assessment
A common method to assess the stability of this compound in a specific buffer or medium is through a time-course analysis using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for assessing peptide stability using HPLC.
Detailed Protocol: HPLC-Based Stability Assay
This protocol provides a general framework for assessing the stability of this compound in a solution. It should be optimized for your specific experimental conditions.
1. Materials:
-
This compound (lyophilized powder)
-
Sterile, HPLC-grade water
-
Test buffer (e.g., acetate buffer at various pH values, cell culture medium)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Low-protein-binding microcentrifuge tubes
2. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of lyophilized this compound.
-
Reconstitute in sterile, HPLC-grade water to a known concentration (e.g., 1 mg/mL). Mix gently to dissolve completely.
-
-
Sample Preparation and Incubation:
-
Dilute the stock solution with the test buffer to the final desired concentration (e.g., 100 µg/mL).
-
Prepare enough volume to collect all time-point samples.
-
Immediately take a "time 0" aliquot and store it at -80°C until analysis.
-
Incubate the remaining solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
-
Time-Course Sampling:
-
At each scheduled time point (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the peptide solution.
-
Immediately freeze the aliquot at -80°C to stop any further degradation.
-
-
HPLC Analysis:
-
Thaw all samples simultaneously before analysis.
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject a standard volume of each sample.
-
Run a linear gradient to elute the peptide (e.g., 5% to 65% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
3. Data Analysis:
-
Identify the peak corresponding to the intact this compound in the "time 0" chromatogram.
-
Integrate the peak area of the intact peptide for each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the "time 0" sample.
-
Plot the percentage of remaining peptide versus time.
-
From this plot, you can determine the degradation rate and the half-life (t½) of the peptide under the tested conditions.
References
- 1. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulatory Mechanisms of Somatostatin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamical Behavior of Somatostatin-14 and Its Cyclic Analogues as Analyzed in Bulk and on Plasmonic Silver Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stability of Octastatin, a somatostatin analog cyclic octapeptide, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing [Tyr1]-Somatostatin-14 for Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of [Tyr1]-Somatostatin-14 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I prepare and store this compound stock solutions?
A: Proper handling and storage are critical for maintaining the peptide's activity.
-
Reconstitution: Lyophilized this compound peptide should first be brought to room temperature before opening the vial.[1] For initial solubilization, attempt to dissolve the peptide in sterile, nuclease-free water.[2] If solubility is an issue, especially for hydrophobic peptides, a small amount of an organic solvent like DMSO can be used first, followed by dilution with an aqueous buffer.[2]
-
Storage: Store the lyophilized peptide at or below -20°C.[3][4] Upon reconstitution, it is recommended to aliquot the solution to prevent multiple freeze-thaw cycles.[1] Reconstituted solutions should be stored at 4°C for short-term use (2-7 days) or at -18°C or lower for long-term storage.[1] For long-term storage, adding a carrier protein such as 0.1% HSA or BSA is often recommended.[1]
Q2: I am observing high variability and poor reproducibility in my cell-based assay. What are the potential causes?
A: Inconsistent results in cell-based assays can stem from several biological and technical factors.[5]
-
Peptide Stability: this compound, like many peptides, can be susceptible to degradation. Ensure it is stored correctly and avoid repeated freeze-thaw cycles.[1] Consider performing in vitro plasma stability studies if degradation is suspected.[6]
-
Cell Health and Passage Number: Use cells with a consistent and low passage number for each experiment. Over-passaging can lead to changes in cell behavior and receptor expression. Do not let cells overgrow before an experiment.[7]
-
Experimental Conditions: Maintain consistent temperature, as enzymatic activities can be highly sensitive to fluctuations.[7] Ensure all reagents and instruments are pre-equilibrated.
-
Edge Effects: In multi-well plates, wells on the perimeter are prone to evaporation, which can alter concentrations and affect cell viability.[5] To mitigate this, avoid using the outer wells for samples and instead fill them with a buffer like PBS.[5]
Q3: What is the optimal concentration range for this compound in my assay?
A: The optimal concentration is highly dependent on the assay type, the cell line used (specifically the expression level of somatostatin (B550006) receptors like SSTR2), and the specific endpoint being measured. A concentration-response curve is essential to determine the optimal range.
-
Initial Range Finding: Start with a broad range of concentrations, typically from 1 pM to 1 µM, using serial dilutions.
-
Receptor Binding Assays: For competition assays, the concentration of the radiolabeled ligand should be at or below its dissociation constant (Kd).[8]
-
Functional Assays (e.g., cAMP inhibition, Ca2+ signaling): The effective concentration (EC50) will depend on the signaling pathway being investigated. Somatostatin-14 has been shown to inhibit stimulated GH release and modulate Ca2+ signals in pituitary cells.[9]
Q4: I am having trouble dissolving the this compound peptide. What should I do?
A: Solubility issues can arise, particularly with higher concentrations. Follow this stepwise approach:
-
Always attempt to dissolve the peptide in sterile water first.[2]
-
If it does not dissolve, try a 10%-30% acetic acid solution for basic peptides.[2]
-
For very hydrophobic peptides, dissolve the peptide in a minimal amount of DMSO and then carefully dilute it with your aqueous assay buffer to the desired final concentration.[2] Be mindful that high concentrations of DMSO can affect cell viability and assay performance.[8]
Data & Protocols
Physicochemical Properties of this compound
| Property | Value | Reference |
| Sequence | H-Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH | [3][4] |
| Molecular Formula | C₈₂H₁₀₈N₁₈O₂₀S₂ | [3][4] |
| Molecular Weight | ~1730.0 g/mol | [3][4] |
| Structure | Cyclic (Disulfide bridge: Cys3-Cys14) | [4] |
| Form | Lyophilized Powder | [3] |
| Primary Receptor | Somatostatin Receptor 2 (SSTR2) | [2] |
General Protocol: Competitive Receptor Binding Assay
This protocol outlines a general procedure for a competitive binding assay to determine the affinity of a test compound for SSTR2 using this compound.
-
Prepare Reagents:
-
Assay Buffer: (e.g., Tris-HCl buffer, pH 7.4).
-
Radioligand: A labeled version of a somatostatin analog (e.g., ¹²⁵I-[Tyr1]-Somatostatin-14).
-
Receptor Source: Membranes prepared from cells expressing SSTR2 (e.g., CHO cells).[10]
-
Unlabeled Competitor: A known high-affinity ligand (for determining non-specific binding) and your test compounds.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add receptor membranes, radioligand, and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add receptor membranes, radioligand, a saturating concentration of an unlabeled competitor, and assay buffer.
-
Test Compound Wells: Add receptor membranes, radioligand, and serial dilutions of your test compound.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.[11] This time should be determined experimentally.
-
-
Separation:
-
Separate the bound from the free radioligand. This is commonly done by rapid filtration through a filter plate (e.g., Millipore Multiscreen) followed by washing with ice-cold buffer.[10]
-
-
Detection:
-
Quantify the radioactivity trapped on the filters using a scintillation counter or other appropriate detector.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow for Concentration Optimization
Caption: Workflow for determining the optimal assay concentration of this compound.
Simplified Somatostatin Signaling Pathway
Caption: this compound binds to SSTR2, inhibiting adenylyl cyclase and other pathways.
Troubleshooting Logic for Inconsistent Assay Results
Caption: A decision tree for troubleshooting common sources of assay variability.
References
- 1. raybiotech.com [raybiotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (Tyr1)-Somatostatin-14 peptide [novoprolabs.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Amide-to-Triazole Switch in Somatostatin-14-Based Radioligands: Impact on Receptor Affinity and In Vivo Stability [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Somatostatin-14 actions on dopamine- and pituitary adenylate cyclase-activating polypeptide-evoked Ca2+ signals and growth hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput receptor-binding methods for somatostatin receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [Tyr1]-Somatostatin-14 Binding Experiments
Welcome to the technical support center for [Tyr1]-Somatostatin-14 binding experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experimental workflows. Here you will find answers to frequently asked questions and detailed guides to address common challenges encountered during these assays.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound binding experiments.
Question: Why am I observing high non-specific binding in my assay?
Answer: High non-specific binding (NSB) can obscure your specific signal and lead to inaccurate results. Here are several potential causes and solutions:
-
Suboptimal Blocking Agents: The blocking agents in your assay buffer may be insufficient to prevent the radioligand from binding to non-receptor components.
-
Radioligand Issues: The radioligand itself might be "sticky" or used at too high a concentration.
-
Solution: Reduce the concentration of the radioligand. For competitive assays, the ideal concentration is at or below the dissociation constant (Kd).[3]
-
-
Filter Binding: If you are using a filtration assay, the radioligand may be binding to the filter paper.
-
Solution: Pre-soak the filter plates in a solution like 0.1% to 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fiber filter.[4]
-
-
Insufficient Washing: Inadequate washing may not effectively remove all unbound radioligand.
-
Solution: Increase the number of wash steps and/or the volume of ice-cold wash buffer.[1]
-
Question: What should I do if my specific binding signal is too low?
Answer: A weak or absent specific signal can be a significant roadblock. Here are the common culprits and how to address them:
-
Inactive Receptor Preparation: The somatostatin (B550006) receptors in your membrane preparation may be degraded or denatured.
-
Solution: Prepare fresh membrane lysates and always include a protease inhibitor cocktail during preparation.[4] Store membrane preparations at -80°C. One study found that the use of protease inhibitors increased the specific binding of a somatostatin radioligand, suggesting they also protect the integrity of the receptor.[5]
-
-
Radioligand Degradation or Low Specific Activity: The radiolabeled this compound may have degraded over time, or its specific activity might be too low. It has been reported that [125I][Tyr1]-somatostatin is susceptible to degradation by proteases.[5]
-
Solution: Use a fresh lot of radioligand and check its expiration date. Consider using a more stable analog, such as [125I][Tyr3]-octreotide, which has been shown to be more resistant to degradation.[5]
-
-
Incorrect Assay Buffer Composition: The pH, ionic strength, or absence of necessary co-factors in your buffer can significantly impact binding.
-
Solution: Optimize the buffer composition. A typical binding buffer for somatostatin receptor assays is 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, at pH 7.4.[4]
-
-
Suboptimal Incubation Conditions: The incubation time and temperature may not be optimal for reaching binding equilibrium.
-
Solution: Optimize the incubation time and temperature. A common condition is 60 minutes at 37°C.[4]
-
Question: My results are not reproducible between experiments. How can I improve consistency?
Answer: Poor reproducibility is often due to subtle variations in protocol execution. Here’s how to improve it:
-
Inconsistent Reagent Preparation: Variations in buffer preparation, membrane protein concentration, or ligand dilutions can lead to variability.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors.
-
Solution: Ensure your pipettes are properly calibrated. Use calibrated pipettes and proper pipetting techniques.[1]
-
-
Variable Incubation Times and Temperatures: Inconsistent incubation conditions will affect the binding kinetics.
-
Solution: Use a precise timer for all incubation steps and maintain a consistent temperature during incubation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the different subtypes of somatostatin receptors, and which ones does this compound bind to?
A1: There are five known somatostatin receptor subtypes: SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5.[6] All are G protein-coupled receptors.[6] Somatostatin-14, the parent peptide of this compound, binds with high affinity to all five receptor subtypes. This compound is known to bind to SSTR2.[7]
Q2: How should I prepare this compound for my experiments?
A2: The solubility of peptides can vary. For this compound, it is recommended to first try dissolving it in water. If it does not dissolve, a 10%-30% acetic acid solution can be used. For very hydrophobic peptides, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with water to the desired concentration.[8]
Q3: What is a suitable radioligand for competition binding assays with this compound?
A3: A commonly used radioligand for somatostatin receptor binding assays is an iodinated version of a stable somatostatin analog. For example, [125I-Tyr11]-Somatostatin-14 is a suitable choice.[4] Due to the potential for degradation of [125I][Tyr1]-somatostatin, some protocols recommend [125I][Tyr3]-octreotide as a more stable alternative.[5]
Q4: What are the key signaling pathways activated by somatostatin receptors?
A4: Somatostatin receptors are coupled to inhibitory G-proteins (Gi).[9] Their activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels.[9] They can also activate phosphotyrosine phosphatases and modulate the mitogen-activated protein kinase (MAPK) pathway.[10]
Data Presentation
Table 1: Binding Affinities (IC50, nM) of Somatostatin and its Analogs for Human Somatostatin Receptor Subtypes
| Compound | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 |
| Somatostatin-14 | >1000 | 0.6 | 6.8 | >1000 | 2.1 |
| Somatostatin-28 | >1000 | 0.2 | 1.1 | >1000 | 0.42 |
| Octreotide | >1000 | 0.5 | 30 | >1000 | 12 |
| Lanreotide | >1000 | 1.3 | 25 | >1000 | 10 |
| BIM-23190 | >1000 | 0.3 | >1000 | >1000 | >1000 |
| BIM-23268 | >1000 | 110 | >1000 | >1000 | 0.7 |
Data compiled from multiple sources. Actual values may vary depending on experimental conditions.
Experimental Protocols
Detailed Methodology for a Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound against a somatostatin receptor using [125I-Tyr11]-Somatostatin-14.
1. Membrane Preparation:
-
Harvest cells expressing the somatostatin receptor of interest by scraping them into ice-cold PBS.
-
Centrifuge the cell suspension at 1,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a protease inhibitor cocktail.[4]
-
Homogenize the cell suspension using a Dounce homogenizer or sonication on ice.[4]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.[4]
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[4]
-
Resuspend the final membrane pellet in a small volume of Assay Buffer and determine the protein concentration using a Bradford or BCA assay.[4]
-
Aliquot the membrane preparation and store at -80°C until use.[4]
2. Assay Procedure:
-
Perform the assay in triplicate in a 96-well plate.
-
Total Binding: Add Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4), radioligand (e.g., [125I-Tyr11]-Somatostatin-14), and cell membranes.[4]
-
Non-specific Binding: Add Assay Buffer, radioligand, a saturating concentration of unlabeled somatostatin (e.g., 1 µM), and cell membranes.[4]
-
Competitive Binding: Add Assay Buffer, radioligand, increasing concentrations of the unlabeled test compound, and cell membranes.[4]
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.[4]
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[4]
-
Wash the filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[4]
-
Dry the filters and add scintillation fluid.
-
Count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Somatostatin receptor signaling pathway.
Caption: Experimental workflow for a competitive binding assay.
Caption: Troubleshooting logic for binding assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity | eLife [elifesciences.org]
- 10. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
[Tyr1]-Somatostatin-14 aggregation problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered with [Tyr1]-Somatostatin-14.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound peptide won't dissolve. What should I do?
A1: Difficulty in dissolving lyophilized this compound can be due to the formation of aggregates during storage or inappropriate solvent selection. Follow this systematic approach to solubilization:
-
Start with Distilled Water: Attempt to dissolve the peptide in distilled water to a concentration of up to 2 mg/mL.[1]
-
Acidic Solution: If water fails, try a 10%-30% acetic acid solution.[1]
-
Ammonium (B1175870) Hydroxide (B78521) for Basic Peptides: If the peptide is basic, adding a small amount of ammonium hydroxide (<50 μL) can aid dissolution.[1]
-
Organic Solvents: For hydrophobic peptides, first, attempt to dissolve in a small amount of an organic solvent like acetonitrile (B52724) or methanol. You can then dilute this solution with water to the desired concentration.[1]
-
Use of DMSO: If the above steps are unsuccessful, dissolve the peptide in a minimal amount of DMSO (50-100 μL) and then slowly add it to your aqueous buffer with vortexing.[1] Note that high concentrations of DMSO may affect some biological assays.
Q2: What are the optimal storage conditions for this compound to minimize aggregation?
A2: To minimize aggregation, lyophilized this compound should be stored at -20 ± 5 °C.[2][3] The product is hygroscopic and should be protected from light.[1] After reconstitution, it is recommended to make aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[1]
Q3: I suspect my this compound solution contains aggregates. How can I confirm this?
A3: Several analytical techniques can be used to detect and quantify aggregation in your peptide solution. The choice of method depends on the size and nature of the aggregates.
-
Dynamic Light Scattering (DLS): This is a rapid and non-destructive method to determine the size distribution of particles in a solution. An increase in the hydrodynamic radius compared to the monomeric peptide is indicative of aggregation.[4][5][6][7][8]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric peptide.[7]
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is used to detect the formation of amyloid-like fibrils, which are a specific type of aggregate with a β-sheet structure.[9][10]
Troubleshooting Guides
Issue 1: Visible Precipitate Formation in Solution
Possible Causes:
-
pH of the solution is near the isoelectric point (pI) of the peptide: At its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion and promoting aggregation.
-
High Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.
-
Temperature Fluctuations: Changes in temperature can affect peptide stability and solubility.
-
Inappropriate Buffer or Ionic Strength: Certain buffers or high salt concentrations can promote aggregation.
Solutions:
| Solution | Description | Considerations |
| pH Adjustment | Adjust the pH of the solution to be at least one unit away from the peptide's pI. For this compound, which is a basic peptide, a slightly acidic pH (e.g., pH 4.0-5.0) may improve solubility. | Ensure the final pH is compatible with your experimental system. |
| Dilution | Dilute the peptide solution to a lower concentration. | The final concentration must still be within the effective range for your assay. |
| Temperature Control | Maintain a constant and appropriate temperature. For short-term storage, keep the solution on ice. For long-term storage, freeze at -20°C or -80°C. | Avoid repeated freeze-thaw cycles. |
| Buffer Optimization | Test different buffer systems. For somatostatin (B550006) analogs, acetate (B1210297) and glutamate (B1630785) buffers have been shown to provide good stability.[2] | Avoid buffers like citrate (B86180) or phosphate (B84403) which have been shown to increase degradation for some analogs.[2] |
| Addition of Excipients | Incorporate stabilizing excipients such as sugars (e.g., trehalose (B1683222), sucrose), polyols (e.g., mannitol (B672), glycerol), or non-ionic surfactants (e.g., Polysorbate 80).[11][12][13][14][15] | The excipient must not interfere with your downstream applications. |
Issue 2: Loss of Biological Activity Over Time
Possible Causes:
-
Formation of Soluble Aggregates: Small, soluble oligomers may not be visible but can be non-functional and may be precursors to larger aggregates.
-
Chemical Degradation: The peptide may be undergoing chemical degradation (e.g., oxidation, deamidation), which can be influenced by factors like pH and temperature.
Solutions:
| Solution | Description | Quantitative Data (Example for a Somatostatin Analog) |
| pH and Buffer Optimization | Optimize the pH and buffer system to enhance stability. A pH of 4.0 in an acetate buffer has been shown to be optimal for the stability of a similar somatostatin analog, Octastatin.[2] | t90% (time to 10% degradation) at 20°C: - Acetate buffer (0.01 M, pH 4.0): 84.1 days[2]- Phosphate buffer: Significantly lower stability[2] |
| Temperature Control | Store the peptide solution at a constant, low temperature (e.g., 4°C for short-term, -80°C for long-term). | Degradation kinetics are temperature-dependent. Lowering the temperature will significantly slow down both aggregation and chemical degradation.[2] |
| Use of Stabilizing Excipients | Add excipients to the formulation to inhibit aggregation and chemical degradation.[11][12] | The addition of sugars like trehalose or polyols like mannitol can increase the energy barrier for unfolding and aggregation. |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation:
-
Prepare this compound solutions at the desired concentration in the appropriate buffer.
-
Filter the solutions through a 0.22 µm syringe filter to remove any dust or extraneous particles.[16]
-
-
Instrument Setup:
-
Set the DLS instrument to the appropriate temperature for your experiment.
-
Allow the instrument to equilibrate.
-
-
Measurement:
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement to obtain the size distribution profile.
-
-
Data Analysis:
-
Analyze the data to determine the hydrodynamic radius of the particles in solution.
-
The presence of particles with a significantly larger hydrodynamic radius than the monomeric peptide indicates aggregation.[6]
-
Protocol 2: Thioflavin T (ThT) Assay for Fibril Detection
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water). Store protected from light.
-
Prepare a working solution of ThT (e.g., 10-20 µM) in a suitable buffer (e.g., PBS).[9]
-
-
Sample Preparation:
-
Prepare this compound solutions under the conditions you want to test for fibril formation (e.g., different pH, temperature, with and without agitation).
-
-
Assay Procedure:
-
Fluorescence Measurement:
Signaling Pathway and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability of Octastatin, a somatostatin analog cyclic octapeptide, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cpcscientific.com [cpcscientific.com]
- 4. zentriforce.com [zentriforce.com]
- 5. medium.com [medium.com]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. enovatia.com [enovatia.com]
- 8. researchgate.net [researchgate.net]
- 9. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 12. portal.research.lu.se [portal.research.lu.se]
- 13. WO2018013673A1 - Stabilizing excipients for therapeutic protein formulations - Google Patents [patents.google.com]
- 14. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 15. mdpi.com [mdpi.com]
- 16. Size exclusion chromatography of cell lysates containing Tau aggregates [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
Technical Support Center: [Tyr1]-Somatostatin-14 Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of [Tyr1]-Somatostatin-14 in various buffer systems. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in aqueous solutions?
A1: The optimal stability for somatostatin-14, the parent compound of this compound, is observed at a pH of approximately 3.7.[1][2] Deviation from this pH can lead to accelerated degradation.
Q2: Which buffer systems are recommended for formulating this compound?
A2: Based on studies of somatostatin-14, acetate (B1210297) buffers are preferable over phosphate (B84403) buffers. Phosphate buffers have been shown to be significantly more detrimental to the stability of the peptide.[1][2] When possible, opt for acetate or potentially citrate (B86180) buffers, especially when formulating solutions for stability studies or long-term storage.
Q3: How does buffer concentration affect the stability of this compound?
A3: Higher buffer concentrations can accelerate the degradation of somatostatin-14.[1][2] It is therefore recommended to use the lowest effective buffer concentration that can maintain the desired pH.
Q4: My this compound solution is showing signs of aggregation. What can I do to troubleshoot this?
A4: Peptide aggregation can be influenced by several factors including concentration, pH, temperature, and the buffer system used. To troubleshoot aggregation:
-
Optimize pH: Ensure the buffer pH is near the peptide's isoelectric point, if known, or at a pH where it has a net charge to promote repulsion between molecules.
-
Adjust Ionic Strength: Modifying the salt concentration in your buffer can sometimes mitigate aggregation.
-
Include Excipients: Consider the addition of stabilizing excipients such as sugars (e.g., sucrose, mannitol) or non-ionic surfactants (e.g., polysorbate 80), but be sure to validate their compatibility with your experimental system.
-
Control Temperature: Store the peptide solution at the recommended temperature, typically 2-8°C for short-term and -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.
Q5: What are the common degradation pathways for this compound in solution?
A5: Peptides like this compound are susceptible to several degradation pathways in aqueous solutions, including:
-
Hydrolysis: Cleavage of peptide bonds, which is often pH-dependent.
-
Oxidation: The tryptophan and cysteine residues are particularly susceptible to oxidation.
-
Deamidation: The asparagine residue can undergo deamidation.
-
Disulfide Exchange: The disulfide bridge between the two cysteine residues can be scrambled.
Q6: Does the container material affect the stability of this compound solutions?
A6: Yes, the choice of container can impact stability. Studies on somatostatin-14 have shown that storage in general-purpose glass vials can lead to faster degradation due to the leaching of alkali from the glass, which can alter the pH of the solution.[1][2] Using borosilicate glass or polypropylene (B1209903) vials is recommended to minimize this effect.
Data Presentation: Stability of Somatostatin-14 in Different Buffers
The following data is based on studies of Somatostatin-14, the parent compound of this compound, and should be considered as a strong indicator of the stability behavior of the analog.
| Buffer System | pH | Temperature (°C) | Relative Stability | Key Findings |
| Acetate Buffer | 3.7 | 70 | High | Exhibits the highest stability.[1][2] |
| Phosphate Buffer | 7.4 | 70 | Low | Significantly more detrimental than acetate buffer.[1][2] |
| Not Specified | 3.7 | Not Specified | Optimal | A well-defined stability optimum is observed around this pH.[1][2] |
Experimental Protocols
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol outlines a general procedure for assessing the stability of this compound in different buffer solutions.
1. Objective: To quantify the remaining percentage of intact this compound over time in various buffer systems and to detect the formation of degradation products.
2. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Buffer salts (e.g., sodium acetate, sodium phosphate, sodium citrate)
-
Calibrated HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Temperature-controlled incubator or water bath
3. Method:
-
Preparation of Buffer Solutions: Prepare a range of buffer solutions (e.g., 10 mM sodium acetate pH 4.0, 10 mM sodium phosphate pH 7.4, 10 mM sodium citrate pH 5.0).
-
Preparation of this compound Stock Solution: Dissolve a known amount of this compound in HPLC grade water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Sample Preparation for Stability Study: Dilute the stock solution with each of the prepared buffer solutions to a final concentration (e.g., 0.1 mg/mL). Aliquot the solutions into appropriate vials (e.g., polypropylene).
-
Stability Study Conditions: Store the vials at a constant temperature (e.g., 40°C or 50°C for accelerated stability). Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient could be:
-
0-5 min: 20% B
-
5-25 min: 20-60% B
-
25-30 min: 60-20% B
-
30-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 280 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining peptide relative to the initial time point (t=0).
-
Monitor the appearance and growth of new peaks, which represent degradation products.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics.
-
Visualizations
Caption: Somatostatin receptor signaling cascade.
Caption: Workflow for peptide stability assessment.
References
How to improve [Tyr1]-Somatostatin-14 assay reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their [Tyr1]-Somatostatin-14 assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be handled?
This compound is a synthetic analog of somatostatin-14, a peptide hormone that regulates the endocrine system.[1] The sequence is H-Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH, with a disulfide bridge between Cys3 and Cys14.[2]
For optimal stability, it is typically delivered in lyophilized form and should be stored at or below -20°C.[2][3] When reconstituting the peptide, it is advisable to first attempt to dissolve it in water. If solubility issues arise, small amounts of ammonium (B1175870) hydroxide (B78521) (<50 μL) or DMSO (50-100 μL) can be used.[4] For hydrophobic peptides, dissolving in an organic solvent like acetonitrile (B52724) or methanol (B129727) first, followed by dilution with water, can be effective.[4] Be aware that the peptide may be supplied as a trifluoroacetate (B77799) (TFA) salt, which can impact the net weight and solubility.[3] While residual TFA is generally not an issue for standard in vitro assays, it could be a consideration in highly sensitive cellular studies.[3]
Q2: Which assay formats are most common for this compound quantification?
The most common immunoassay formats for quantifying this compound and similar peptides are the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA), particularly in a competitive format.[1][5][6]
-
Radioimmunoassay (RIA): This is a highly sensitive technique that involves competition between a radiolabeled antigen (e.g., 125I-[Tyr1]-Somatostatin-14) and the unlabeled antigen in the sample for a limited number of antibody binding sites.[5] The amount of radioactivity measured is inversely proportional to the concentration of this compound in the sample.[5]
-
Competitive ELISA: In this format, this compound in the sample competes with a known amount of labeled this compound for binding to a limited amount of antibody coated on a microplate. The signal generated is inversely proportional to the amount of this compound in the sample.[7][8]
Q3: What are the critical factors affecting the reproducibility of my this compound assay?
Several factors can impact the reproducibility of your assay. These can be broadly categorized as:
-
Reagent Handling and Storage: Improper storage of peptides, antibodies, and other reagents can lead to degradation and loss of activity.[9] It is crucial to follow the manufacturer's storage recommendations and avoid repeated freeze-thaw cycles.[1]
-
Pipetting and Technique: Inconsistent pipetting, improper washing techniques, and well-to-well variability can introduce significant errors.[10] Using calibrated pipettes and automated plate washers can help minimize these issues.[10]
-
Assay Optimization: Suboptimal concentrations of antibodies, antigens, or conjugates can lead to poor signal-to-noise ratios and a narrow dynamic range.[10][11]
-
Sample Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding, leading to inaccurate quantification.[12][13][14]
-
Incubation Times and Temperatures: Deviations from the recommended incubation times and temperatures can affect the binding kinetics and overall assay performance.[9]
Troubleshooting Guides
Problem 1: High Background Signal
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[9] |
| Improper blocking | Optimize the blocking buffer concentration and type. Ensure the blocking step is performed for the recommended duration. |
| Antibody concentration too high | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal without high background.[15] |
| Cross-reactivity of antibodies | Ensure that the secondary antibody does not bind non-specifically to the capture antibody or other components. |
| Contaminated reagents | Use fresh, sterile buffers and reagents. Avoid repeated use of the same pipette tips. |
Problem 2: Low or No Signal
| Possible Cause | Recommended Solution |
| Inactive or degraded reagents | Check the expiration dates of all reagents. Ensure proper storage conditions have been maintained.[9] Avoid multiple freeze-thaw cycles.[1] |
| Insufficient antibody or antigen concentration | Optimize the concentrations of the capture and detection antibodies, as well as the antigen, through titration experiments (e.g., checkerboard titration).[11][15][16] |
| Incorrect filter/wavelength settings on the plate reader | Verify that the plate reader is set to the correct wavelength for the substrate used. |
| Suboptimal incubation times or temperatures | Adhere to the recommended incubation times and temperatures in the protocol. You may need to optimize these for your specific laboratory conditions. |
| Problems with the substrate | Ensure the substrate has been stored correctly and has not expired. Prepare fresh substrate solution before each use. |
Problem 3: Poor Reproducibility (High Coefficient of Variation - %CV)
| Possible Cause | Recommended Solution |
| Inconsistent pipetting | Use calibrated pipettes and practice consistent pipetting techniques. For high-throughput assays, consider using automated liquid handling systems.[10] |
| Edge effects on the microplate | Avoid using the outer wells of the plate for standards and samples, as they are more prone to temperature fluctuations. Alternatively, fill the outer wells with buffer. |
| Inadequate mixing of reagents | Ensure all reagents, standards, and samples are thoroughly mixed before adding them to the wells. |
| Sample matrix interference | Perform spike and recovery experiments and linearity of dilution assessments to evaluate matrix effects.[12] If matrix effects are significant, consider sample dilution or using a different sample diluent.[9][12] |
| Plate washing variability | Use an automated plate washer for more consistent washing. If washing manually, ensure all wells are filled and aspirated uniformly.[10] |
Experimental Protocols
Competitive ELISA for this compound
This is a generalized protocol and may require optimization.
-
Plate Coating:
-
Dilute the capture antibody (anti-Somatostatin) to the optimal concentration in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted antibody to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of your this compound standards and samples.
-
In separate tubes, mix 50 µL of each standard or sample with 50 µL of a fixed concentration of biotinylated this compound.
-
Add 100 µL of this mixture to the appropriate wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate 5 times with wash buffer.
-
-
Detection:
-
Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of a suitable substrate (e.g., TMB) to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.
-
Read the absorbance at 450 nm using a microplate reader.[1] The signal will be inversely proportional to the concentration of this compound in the sample.[8]
-
Radioimmunoassay (RIA) for this compound
This protocol involves the use of radioactive materials and requires appropriate safety precautions.
-
Assay Setup:
-
Pipette 100 µL of standards, controls, and samples into their respective tubes in duplicate.
-
Pipette 100 µL of zero-standard (assay diluent) into the non-specific binding (NSB) tubes.
-
Add 200 µL of anti-Somatostatin antibody to all tubes except the NSB and total counts (TOT) tubes.
-
Add 200 µL of assay diluent to the NSB tubes.
-
-
Tracer Addition:
-
Separation:
-
Counting:
Visualizations
Caption: Workflow for a competitive ELISA for this compound.
Caption: Simplified SSTR2 signaling pathway upon binding of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. (Tyr1)-Somatostatin-14 peptide [novoprolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ibl-america.com [ibl-america.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. sinobiological.com [sinobiological.com]
- 9. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 11. ELISA Development and Optimization | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. bme.psu.edu [bme.psu.edu]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. bosterbio.com [bosterbio.com]
- 17. s3.amazonaws.com [s3.amazonaws.com]
[Tyr1]-Somatostatin-14 quality control and purity assessment
Answering the user's request.## Technical Support Center: [Tyr1]-Somatostatin-14
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the quality control and purity assessment of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a synthetic analog of the native hormone Somatostatin-14. It has a 14-amino-acid sequence (H-Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH) with a disulfide bridge between the cysteine residues at positions 3 and 14.[1][2][3] The substitution of the first amino acid (Alanine to Tyrosine) facilitates certain research applications. It has a molecular weight of approximately 1730 g/mol .[2][4] Like the native peptide, it can bind to somatostatin (B550006) receptors, such as SSTR2.[5][6][7]
Q2: How should I store and handle lyophilized this compound?
A: Lyophilized this compound should be stored in a freezer at or below -20°C.[1][3] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. For long-term storage, it is recommended to keep the peptide in its lyophilized form.
Q3: How do I correctly reconstitute this compound?
A: The solubility of peptides can vary. For this compound, a general approach is to first try reconstituting it in sterile, distilled water.[5] If solubility is an issue, adding a small amount of a suitable solvent may be necessary. For basic peptides, a dilute acetic acid solution (e.g., 10%) can aid dissolution. For very hydrophobic peptides, a small amount of an organic solvent like DMSO may be required, followed by dilution with an aqueous buffer.[5]
Q4: What is TFA and why is it present in my peptide sample?
A: Trifluoroacetic acid (TFA) is a common counterion used during the final purification step of peptide synthesis by High-Performance Liquid Chromatography (HPLC).[1] Its presence can affect the net peptide weight, as it contributes to the total mass of the product. While TFA salts generally improve peptide solubility, high concentrations can interfere with sensitive cellular assays.[1] If necessary, TFA-removed versions of the peptide can be obtained.
Q5: What are the primary methods for assessing the purity of this compound?
A: The most common and critical methods for assessing the purity and quality of this compound are:
-
High-Performance Liquid Chromatography (HPLC): Primarily used to determine the purity percentage by separating the main peptide from any impurities.[1][2]
-
Mass Spectrometry (MS): Used to confirm the correct molecular weight of the peptide, verifying its identity.[8]
-
Amino Acid Analysis (AAA): Used to confirm the amino acid composition and provide an accurate quantification of the peptide content.[9][10]
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during the quality control analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q: My HPLC chromatogram shows an unexpected peak profile (e.g., broad peaks, split peaks, or peak tailing). What are the potential causes and solutions?
A: An abnormal peak shape is a common issue in HPLC analysis and can stem from several factors. Refer to the table below for common causes and recommended actions.
Table 1: Troubleshooting Poor Peak Shape in HPLC Analysis of this compound
| Symptom | Potential Cause | Recommended Solution |
| Broad Peaks | Mobile phase flow rate is too low. | Adjust the flow rate to the optimal level specified in the method.[11] |
| Column is old or contaminated. | Flush the column with a strong solvent or replace the guard column. If the problem persists, replace the analytical column.[11] | |
| Sample is overloaded. | Reduce the injection volume or the concentration of the sample. | |
| Split Peaks | Column inlet is partially blocked or has a void. | Reverse-flush the column. If the issue is not resolved, the column may need to be replaced.[12] |
| Sample solvent is incompatible with the mobile phase. | Dissolve the peptide sample in the mobile phase whenever possible. | |
| Peak Tailing | Presence of active sites on the silica (B1680970) packing (silanol interactions). | Use a mobile phase with a lower pH or add an ion-pairing agent. Consider using a column specifically designed for peptide analysis.[11] |
| Column is overloaded. | Dilute the sample or reduce the injection volume.[11] |
Q: I'm observing inconsistent or drifting retention times for my peptide. What should I investigate?
A: Fluctuations in retention time compromise the reliability of your results. The most common causes are related to the mobile phase, temperature, or the HPLC system itself.
Table 2: Troubleshooting Variable Retention Times
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Composition | Ensure mobile phase components are accurately measured and well-mixed. Degas the mobile phase before use to prevent bubble formation.[11] If using a gradient, ensure the pump is functioning correctly.[13] |
| Fluctuations in Column Temperature | Use a column thermostat to maintain a constant temperature, as even minor changes in ambient temperature can affect retention times.[13] |
| Changes in Mobile Phase pH | For ionizable peptides, a small change in pH can significantly alter retention time. Ensure the pH of your buffers is stable and accurately measured.[13] |
| Column Degradation or Contamination | A buildup of contaminants can alter the column chemistry. Implement a regular column cleaning protocol. If retention times consistently shorten, the column may be degrading and require replacement. |
| System Leaks | Check all fittings and connections for any signs of leaks, which can cause pressure and flow rate fluctuations.[11] |
Mass Spectrometry (MS) Troubleshooting
Q: I am not detecting my peptide, or the signal intensity is very low. What could be wrong?
A: Poor signal in MS can be due to issues with the sample itself, the preparation process, or the instrument settings.
Table 3: Troubleshooting Poor Signal in Mass Spectrometry
| Potential Cause | Recommended Solution |
| Low Sample Concentration | Ensure your sample is sufficiently concentrated. Use a peptide quantification assay if you are unsure of the concentration.[14] |
| Sample Loss During Preparation | Peptides can adsorb to plasticware or be lost during desalting steps.[15][16] Use low-retention tubes and optimize your clean-up protocol. Consider using a carrier protein or a standard to test recovery.[15] |
| Poor Ionization Efficiency | Optimize the ionization source settings (e.g., spray voltage). The choice of mobile phase additives (e.g., formic acid vs. TFA) can significantly impact ionization efficiency.[14] |
| Instrument Not Calibrated or Tuned | Regularly calibrate and tune the mass spectrometer according to the manufacturer's guidelines to ensure optimal performance.[14] |
| Presence of Contaminants | Contaminants like polymers (PEG), detergents, or salts can suppress the signal of your target peptide.[15][17] Ensure high-purity solvents and perform adequate sample clean-up. |
Q: My mass spectrum shows peaks that do not correspond to this compound. What are these impurities?
A: Synthetic peptides can contain several process-related or degradation-related impurities. Identifying them is key to quality control.
Table 4: Common Impurities and Modifications of this compound
| Impurity/Modification | Mass Change | Potential Cause | Primary Detection Method |
| Oxidation | +16 Da per oxidation | Exposure to air or oxidative reagents. Tryptophan (Trp) and Cysteine (Cys) are susceptible.[18] | Mass Spectrometry |
| Deamidation | +1 Da | Spontaneous chemical degradation, often at Asparagine (Asn) residues. | Mass Spectrometry |
| Deletion Sequences | Varies (e.g., -57 Da for Gly) | Incomplete coupling during solid-phase peptide synthesis.[19] | HPLC, Mass Spectrometry |
| Incorrect Disulfide Bridge | No change | Improper folding or oxidation conditions, leading to scrambled disulfide bonds. | HPLC (may show different retention), MS/MS fragmentation |
| Aggregation | Dimer, Trimer, etc. | High peptide concentration, inappropriate solvent conditions, or freeze-thaw cycles. | Size Exclusion Chromatography (SEC), HPLC |
Section 3: Experimental Protocols & Visualizations
General Quality Control Workflow
The following diagram illustrates a standard workflow for the comprehensive quality control of a synthetic peptide like this compound.
Caption: General workflow for this compound quality control.
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for determining the purity of this compound. It should be optimized for your specific system.
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases prior to use.[11]
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of lyophilized this compound.
-
Dissolve in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 280 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient: A shallow gradient is recommended for peptides.[20] For example:
-
0-5 min: 10% B
-
5-35 min: 10% to 60% B
-
35-40 min: 60% to 90% B
-
40-45 min: 90% B
-
45-50 min: 90% to 10% B
-
50-60 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Troubleshooting Logic for HPLC Analysis
Caption: Troubleshooting decision tree for common HPLC issues.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol outlines the procedure for confirming the molecular weight of this compound.
-
Sample Preparation:
-
Prepare a stock solution of the peptide at 1 mg/mL in water or a suitable solvent.
-
Dilute the stock solution to approximately 10-50 µM using a solution compatible with electrospray ionization (ESI), typically 50:50 acetonitrile:water with 0.1% formic acid.
-
-
MS Instrument Setup:
-
Calibrate the mass spectrometer using an appropriate calibration standard for the expected mass range.
-
Set the instrument to positive ion ESI mode.
-
Acquire data in full scan mode over a mass range that includes the expected m/z values for the peptide (e.g., m/z 400-2000). The expected molecular weight is ~1730 Da, so look for multiply charged ions such as [M+2H]²⁺ at m/z ~866, [M+3H]³⁺ at m/z ~577, etc.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different charge states of this compound.
-
Use the instrument's deconvolution software to calculate the intact molecular weight from the observed m/z values.
-
Compare the observed molecular weight to the theoretical molecular weight (1730.0 g/mol ).
-
Troubleshooting Logic for Mass Spectrometry Analysis
Caption: Troubleshooting decision tree for common MS issues.
Protocol 3: Composition Verification by Amino Acid Analysis (AAA)
This protocol is essential for confirming the amino acid ratio and accurately quantifying the peptide.
-
Sample Hydrolysis:
-
Place a precisely known amount (e.g., 10-100 pmol) of the peptide into a hydrolysis tube.[9]
-
Add 6M HCl to the tube.[8]
-
Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.[21]
-
Note: Cysteine and Tryptophan are often degraded by acid hydrolysis and may require separate analytical methods or the addition of protective agents like phenol.
-
-
Amino Acid Separation and Detection:
-
After hydrolysis, evaporate the HCl.
-
Reconstitute the amino acid mixture in a suitable buffer.
-
Separate the individual amino acids using ion-exchange chromatography or reverse-phase HPLC after derivatization.[8][21]
-
Detect the amino acids, typically after post-column reaction with ninhydrin (B49086) or pre-column derivatization with a fluorescent tag.[21][22]
-
-
Data Analysis:
-
Identify each amino acid peak by comparing its retention time to that of known standards.[8]
-
Quantify the amount of each amino acid by integrating the peak areas.
-
Calculate the molar ratios of the amino acids and compare them to the theoretical composition of this compound. This confirms the peptide's composition.
-
The total amount of recovered amino acids can be used for absolute quantification of the peptide.
-
References
- 1. (Tyr1)-Somatostatin-14 peptide [novoprolabs.com]
- 2. innopep.com [innopep.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. abbiotec.com [abbiotec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fiveable.me [fiveable.me]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. lcms.cz [lcms.cz]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. gmi-inc.com [gmi-inc.com]
- 15. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Characterization by LC-MS/MS of oxidized products identified in synthetic peptide somatostatin and cetrorelix submitted to forced oxidative stress by hydrogen peroxide: Two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Somatostatin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 20. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to [Tyr1]-Somatostatin-14 and Somatostatin-14 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of [Tyr1]-Somatostatin-14 and the native Somatostatin-14 peptide to the five human somatostatin (B550006) receptor subtypes (SSTR1-5). The information presented herein is intended to assist researchers in selecting the appropriate ligand for their studies and in the development of novel somatostatin-based therapeutics.
Introduction
Somatostatin-14 is a naturally occurring cyclic peptide hormone that plays a crucial role in regulating a wide range of physiological processes, including neurotransmission, cell proliferation, and endocrine signaling. Its effects are mediated through binding to a family of five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. This compound is a synthetic analog of Somatostatin-14 where the alanine (B10760859) residue at position 1 is replaced by a tyrosine. This modification is primarily introduced to allow for radioiodination, creating tracers like [¹²⁵I-Tyr1]-Somatostatin-14, which are instrumental in receptor binding studies. This guide will delve into a comparison of the binding characteristics of these two peptides.
Binding Affinity Profile
The following table summarizes the reported binding affinities (Ki in nM) of Somatostatin-14 to the five human somatostatin receptor subtypes.
| Receptor Subtype | Somatostatin-14 Ki (nM) | This compound Ki (nM) |
| SSTR1 | 0.25 | Data not readily available |
| SSTR2 | High Affinity[2] | Binds to SSTR2[3] |
| SSTR3 | High Affinity[1] | Data not readily available |
| SSTR4 | 1.1 | Data not readily available |
| SSTR5 | High Affinity[2] | Data not readily available |
Note: The binding affinity of Somatostatin-14 is consistently reported as high across all subtypes, although specific Ki values can vary between studies depending on the experimental conditions. For this compound, the available information primarily confirms its ability to bind to SSTR2, but a comprehensive quantitative comparison is lacking.
Experimental Protocols: Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound (like this compound or Somatostatin-14) to a receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing one of the human somatostatin receptor subtypes (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A radiolabeled somatostatin analog, such as [¹²⁵I-Tyr11]-Somatostatin-14 or [¹²⁵I-Leu⁸, D-Trp²²]-Somatostatin-28.
-
Unlabeled Ligands: Somatostatin-14 and this compound of high purity.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target SSTR subtype in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.[4]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM).
-
Competitive Binding: Add cell membranes, radioligand, and increasing concentrations of the unlabeled test compound (this compound or Somatostatin-14).[5]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 30-60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[4]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[4]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competitor ligand.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Signaling Pathways
Upon binding of Somatostatin-14 or its analogs, the somatostatin receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. All five SSTR subtypes couple to inhibitory G proteins (Gi/o).
The primary signaling pathway involves the inhibition of adenylyl cyclase , which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).
Somatostatin receptors can also modulate other signaling pathways, including:
-
Phospholipase C (PLC) activation: Some SSTR subtypes can activate PLC, leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
-
MAPK Pathway: SSTRs can influence the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. This can occur through various mechanisms, including the activation of protein tyrosine phosphatases.
-
Ion Channel Regulation: SSTRs can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels, leading to changes in membrane potential and cellular excitability.
Visualizations
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified somatostatin receptor signaling pathway.
References
- 1. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
A Head-to-Head Battle for SSTR2: [Tyr1]-Somatostatin-14 vs. Octreotide
A Comparative Guide for Researchers in Drug Development and Cellular Signaling
In the landscape of somatostatin (B550006) receptor (SSTR) research, particularly focusing on the SSTR2 subtype, the choice of ligand is paramount for achieving desired experimental outcomes. This guide provides a detailed comparison of two prominent SSTR2-binding peptides: the endogenous ligand derivative, [Tyr1]-Somatostatin-14, and the widely used synthetic analog, octreotide (B344500). By examining their binding affinities, signaling pathways, and the experimental protocols used for their characterization, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their studies.
At a Glance: Key Performance Metrics
A direct quantitative comparison of binding affinity is crucial for selecting the appropriate ligand. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and octreotide at the human SSTR2. It is important to note that the data for this compound is represented by that of its parent molecule, Somatostatin-14, due to the high structural and functional similarity. Lower IC50 values are indicative of a higher binding affinity.
| Ligand | SSTR2 IC50 (nM) |
| This compound (as Somatostatin-14) | 1.3 |
| Octreotide | 0.6 |
Data compiled from multiple sources. Actual values may vary depending on experimental conditions.
Delving Deeper: The SSTR2 Signaling Cascade
Upon binding of an agonist like this compound or octreotide, the somatostatin receptor 2 (SSTR2), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This pathway is central to the physiological and pharmacological effects of these ligands. The primary mechanism involves coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, modulates various cellular processes, including hormone secretion and cell proliferation.[2]
Furthermore, SSTR2 activation can trigger other important signaling pathways, including the activation of phosphotyrosine phosphatases (PTPs) such as SHP-1 and SHP-2, and the modulation of mitogen-activated protein kinase (MAPK) pathways.[3] These downstream effects contribute to the anti-proliferative and pro-apoptotic actions of SSTR2 agonists.
Under the Microscope: Experimental Protocols
The determination of binding affinities for this compound and octreotide to SSTR2 is typically performed using a competitive radioligand binding assay. This technique measures the ability of an unlabeled ligand to displace a radiolabeled ligand from the receptor, thereby allowing for the calculation of the inhibitory constant (Ki) or the IC50 value.
Experimental Workflow: Competitive Radioligand Binding Assay
Detailed Methodology: SSTR2 Competitive Binding Assay
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines stably expressing human SSTR2 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled SSTR2 ligand, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14.
-
Unlabeled Ligands: this compound and octreotide for competition.
-
Assay Buffer: Typically 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1% BSA, and a cocktail of protease inhibitors.[3]
-
Wash Buffer: Ice-cold buffer, often the same as the assay buffer but without BSA.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: For quantifying radioactivity.
2. Procedure:
-
Membrane Preparation: Cells expressing SSTR2 are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding Wells: Contain the cell membranes and the radioligand.
-
Non-specific Binding Wells: Contain the cell membranes, the radioligand, and a saturating concentration of an unlabeled SSTR ligand (e.g., 1 µM unlabeled Somatostatin-14) to determine the amount of non-receptor binding.
-
Competition Wells: Contain the cell membranes, the radioligand, and increasing concentrations of the unlabeled competitor ligand (this compound or octreotide).
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).[3]
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The specific binding data is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Conclusion: Selecting the Right Tool for the Job
Both this compound and octreotide are potent binders of the SSTR2 receptor, with octreotide exhibiting a slightly higher affinity in the presented data. The choice between these two ligands will ultimately depend on the specific research question. This compound, being a derivative of the endogenous ligand, may be more suitable for studies aiming to understand the physiological regulation of SSTR2. In contrast, the synthetic and more stable octreotide is often the preferred choice for in vivo studies and as a reference compound in drug discovery programs. This guide provides the foundational data and methodologies to assist researchers in making a well-informed selection and in designing robust and reproducible experiments in the field of SSTR2 research.
References
A Comparative Guide to [Tyr1]-Somatostatin-14 and Other Somatostatin Analogs for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between somatostatin (B550006) analogs is critical for advancing therapeutic strategies in oncology and endocrinology. This guide provides an objective comparison of [Tyr1]-Somatostatin-14 against other key somatostatin analogs, including the native Somatostatin-14, Octreotide (B344500), Lanreotide, and Pasireotide (B1678482). The comparison is supported by experimental data on receptor binding affinity, in vitro and in vivo efficacy, and pharmacokinetic profiles.
Introduction to Somatostatin and its Analogs
Somatostatin is a naturally occurring peptide hormone that regulates a wide array of physiological functions by inhibiting the secretion of various hormones, including growth hormone (GH), insulin, and glucagon. Its therapeutic potential is limited by a very short half-life of 1-3 minutes in plasma. This led to the development of synthetic somatostatin analogs with improved stability and duration of action. These analogs exert their effects by binding to one or more of the five G-protein coupled somatostatin receptors (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5), which are expressed in various tissues and are often overexpressed in neuroendocrine tumors (NETs).
This compound is a synthetic derivative of the native Somatostatin-14. While information in publicly available literature is limited, it is known to bind to the somatostatin receptor 2 (SSTR2).[1][2] This guide compares its performance characteristics with first-generation analogs like Octreotide and Lanreotide, which primarily target SSTR2, and the second-generation analog Pasireotide, which has a broader binding profile.
Comparative Analysis of Somatostatin Analogs
Receptor Binding Affinity
The therapeutic efficacy of somatostatin analogs is largely determined by their binding affinity to the different SSTR subtypes. The following table summarizes the reported binding affinities (Ki or IC50 in nM) of Somatostatin-14 and its key analogs.
| Compound | SSTR1 (Ki/IC50, nM) | SSTR2 (Ki/IC50, nM) | SSTR3 (Ki/IC50, nM) | SSTR4 (Ki/IC50, nM) | SSTR5 (Ki/IC50, nM) |
| This compound | Data not available | Binds to SSTR2[1][2] | Data not available | Data not available | Data not available |
| Somatostatin-14 | 1.2 - 2.5 | 0.2 - 1.5 | 0.6 - 2.0 | 1.5 - 5.0 | 0.5 - 1.8 |
| Octreotide | >1000 | 0.6 - 1.2 | 31 | >1000 | 7.9 - 13 |
| Lanreotide | >1000 | 1.1 | 55 | >1000 | 10 |
| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
Note: Binding affinities can vary depending on the experimental conditions. The data presented is a compilation from multiple sources to provide a comparative overview.
In Vitro Efficacy
The functional consequence of receptor binding is a critical aspect of analog performance. This is often assessed by measuring the inhibition of second messenger signaling, such as cyclic AMP (cAMP), or the suppression of hormone secretion from cultured cells.
| Compound | Assay | Cell Line | Potency (IC50, nM) |
| Octreotide | GH Inhibition | Acromegalic pituitary tumor cells | ~0.02 - 0.05 |
| Pasireotide (SOM230) | GH Inhibition | Acromegalic pituitary tumor cells | ~0.4 - 1.1 |
| Somatostatin-14 | GH Inhibition | Acromegalic pituitary tumor cells | ~0.02 - 0.09 |
Pasireotide has demonstrated potent anti-proliferative and pro-apoptotic effects in vitro, which in some cases are more pronounced than those of octreotide, particularly in cell lines expressing a mix of SSTR subtypes.
In Vivo Efficacy
In vivo studies are crucial for determining the therapeutic potential of somatostatin analogs. A common measure of in vivo efficacy is the suppression of hormone secretion in animal models or clinical trials.
In a study with acromegalic patients, both octreotide (100 µg) and pasireotide (250 µg) effectively suppressed GH levels. In some patients who were less responsive to octreotide, pasireotide showed a superior GH-lowering effect.
Pharmacokinetic Properties
The pharmacokinetic profile of a somatostatin analog dictates its dosing regimen and clinical utility. Native somatostatin has a very short half-life, while synthetic analogs have been engineered for greater stability and duration of action.
| Compound | Half-life (t½) | Route of Administration |
| Somatostatin-14 | 1-3 minutes | Intravenous infusion |
| Octreotide | ~1.5 - 2 hours (immediate release) | Subcutaneous, Intravenous |
| Lanreotide | ~90 minutes (immediate release), ~23-30 days (Autogel) | Subcutaneous |
| Pasireotide | ~12 hours (immediate release) | Subcutaneous |
Note: Long-acting release (LAR) and Autogel formulations significantly extend the half-life and dosing interval of octreotide and lanreotide, respectively.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of somatostatin analogs.
Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki or IC50) of a test compound for a specific somatostatin receptor subtype.
Materials:
-
Cell membranes prepared from cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Typically [125I-Tyr11]-Somatostatin-14.
-
Test compounds: this compound and other analogs.
-
Assay buffer: 50 mM HEPES, 5 mM MgCl2, 1.6 mM CaCl2, 0.1% BSA, pH 7.6.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (e.g., 0.05 nM), and varying concentrations of the unlabeled test compound.
-
Incubation: Add the cell membrane preparation (containing the receptor) to initiate the binding reaction. Incubate at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined using non-linear regression analysis.
In Vitro cAMP Inhibition Assay
Objective: To measure the functional activity of somatostatin analogs by quantifying their ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Materials:
-
Cells expressing the SSTR of interest (e.g., CHO-K1-hSSTR2).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds: this compound and other analogs.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell lysis buffer.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with the test compounds at various concentrations for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. Incubate for a defined period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound. Determine the IC50 value from the dose-response curve.
In Vivo Growth Hormone Inhibition Assay (Rat Model)
Objective: To evaluate the in vivo efficacy of somatostatin analogs by measuring their ability to suppress growth hormone (GH) secretion in rats.
Materials:
-
Male Sprague-Dawley rats.
-
Test compounds: this compound and other analogs.
-
Anesthetic (e.g., isoflurane).
-
Growth Hormone-Releasing Hormone (GHRH) to stimulate GH secretion.
-
Blood collection supplies (e.g., catheters, syringes, EDTA tubes).
-
Rat GH ELISA kit.
Procedure:
-
Animal Preparation: Acclimatize the rats to the experimental conditions. On the day of the experiment, anesthetize the animals.
-
Compound Administration: Administer the test compound via the desired route (e.g., subcutaneous or intravenous injection) at various doses.
-
GHRH Challenge: At a specified time post-compound administration, administer a bolus of GHRH to stimulate a GH surge.
-
Blood Sampling: Collect blood samples at multiple time points before and after GHRH administration through an indwelling catheter.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
GH Measurement: Quantify the GH concentration in the plasma samples using a rat GH ELISA kit.
-
Data Analysis: Plot the GH concentration over time for each treatment group. Calculate the area under the curve (AUC) for the GH response and determine the dose-dependent inhibition of GH secretion.
Visualizing a Key Signaling Pathway and Experimental Workflow
To further aid in the understanding of the mechanisms and methodologies discussed, the following diagrams, generated using the DOT language, illustrate a simplified somatostatin receptor signaling pathway and a typical experimental workflow for comparing somatostatin analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SSTR2 Radioligands: [Tyr1]-Somatostatin-14 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The somatostatin (B550006) receptor 2 (SSTR2) is a critical target in the diagnosis and treatment of neuroendocrine tumors (NETs) due to its high expression on the surface of these cancer cells.[1][2] This guide provides an objective comparison of radiolabeled [Tyr1]-Somatostatin-14 and other prominent SSTR2 radioligands, including both agonists and the more recently developed antagonists. The information presented herein is supported by experimental data to aid researchers and drug development professionals in the selection and application of these important molecular tools.
Performance Comparison of SSTR2 Radioligands
The efficacy of a radioligand is determined by several key parameters, including its binding affinity for the target receptor, its rate of internalization into the cancer cell (for agonists), and its in vivo biodistribution, which dictates tumor uptake and off-target effects. Below is a summary of these quantitative measures for this compound and other selected SSTR2 radioligands.
Table 1: SSTR2 Binding Affinity
Binding affinity is a measure of how strongly a ligand binds to its receptor, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a higher affinity.
| Radioligand | Ligand Type | IC50 (nM) for SSTR2 | Ki (nM) for SSTR2 | Reference |
| This compound | Agonist | Data not readily available in direct comparative studies | Data not readily available | |
| Octreotide | Agonist | 2.0 ± 0.7 | - | [3] |
| natGa-DOTATOC | Agonist | 2.5 | 0.9 ± 0.1 | [4][5] |
| natGa-DOTATATE | Agonist | 0.2 | 1.4 ± 0.3 | [4][5] |
| 111In-DOTA-NOC | Agonist | 2.9 ± 0.1 | - | [6] |
| natGa-NODAGA-JR11 | Antagonist | - | 25.9 ± 0.2 | [5] |
| 177Lu-DOTA-JR11 | Antagonist | 0.73 ng/mL | - | [7] |
| 68Ga-DOTA-JR11 | Antagonist | 29 ng/mL | - | [7] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the cell line and radioligand used.[5]
Table 2: In Vitro Internalization
For agonist radioligands, internalization into the tumor cell upon receptor binding is a key mechanism for concentrating the radioactive payload. Antagonists, on the other hand, typically exhibit minimal internalization.[1][8]
| Radioligand | Ligand Type | Cell Line | Internalization (% of total bound) | Time Point | Reference |
| [111In]DOTA-NOC | Agonist | AR4-2J | ~2x higher than [111In]DOTA-TOC | 4 h | [6] |
| 177Lu-DOTATATE | Agonist | HEK-hsstr2 | 74% ± 3% | - | [9] |
| 177Lu-DOTA-JR11 | Antagonist | HEK-hsstr2 | 12% ± 1% | - | [9] |
Table 3: In Vivo Tumor Uptake
Biodistribution studies in animal models are crucial for evaluating the in vivo performance of a radioligand. Tumor uptake is often expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Radioligand | Ligand Type | Animal Model | Tumor Model | Tumor Uptake (%ID/g) | Time Point | Reference |
| 68Ga-DOTATOC | Agonist | NOD scid gamma mice | ZR-75-1 | 18.4 ± 2.9 | 1 h | [5] |
| 68Ga-DOTATATE | Agonist | NOD scid gamma mice | ZR-75-1 | 15.2 ± 2.2 | 1 h | [5] |
| 68Ga-NODAGA-JR11 | Antagonist | NOD scid gamma mice | ZR-75-1 | 12.2 ± 0.8 | 1 h | [5] |
| 177Lu-DOTATATE | Agonist | - | HEK-hsstr2 xenografts | 17.8 ± 4.4 | 4 h | [10] |
| 177Lu-DOTA-JR11 | Antagonist | - | HEK-hsstr2 xenografts | 23.9 ± 4.5 | 4 h | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of SSTR2 radioligands.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a non-radiolabeled ligand for the SSTR2 receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells expressing SSTR2 (e.g., CHO-K1 or HEK293 cells transfected with human SSTR2) to near confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Centrifuge the cell suspension at 1,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.
2. Binding Assay:
-
In a 96-well filter plate, add a constant concentration of a radiolabeled SSTR2 ligand (e.g., 125I-[Tyr11]-Somatostatin-14).
-
Add increasing concentrations of the unlabeled competitor ligand (e.g., this compound, DOTATOC, etc.).
-
To determine non-specific binding, add a high concentration of unlabeled somatostatin (e.g., 1 µM).
-
Add the cell membrane preparation to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Terminate the binding by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value from the resulting sigmoidal curve.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[5]
In Vitro Cell Internalization Assay
This assay quantifies the amount of radioligand that is internalized by cells upon binding to the SSTR2 receptor.
1. Cell Seeding:
-
Seed SSTR2-expressing cells (e.g., AR4-2J or HCT116-SSTR2) into multi-well plates and allow them to adhere overnight.
2. Radioligand Incubation:
-
Add a known concentration of the radiolabeled ligand to the cells.
-
For determination of non-specific binding and internalization, add a 100- to 1000-fold excess of unlabeled ligand to a separate set of wells.[11]
-
Incubate the cells at 37°C for various time points (e.g., 30, 60, 120 minutes).
3. Separation of Surface-Bound and Internalized Radioligand:
-
At each time point, remove the incubation medium.
-
To remove the surface-bound radioligand, wash the cells with an acidic buffer (e.g., 0.1 M glycine, pH 2.8) for a short period (e.g., 10 minutes).
-
Collect the acidic wash, which contains the surface-bound radioactivity.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH) to release the internalized radioactivity.
4. Measurement and Analysis:
-
Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).
In Vivo Biodistribution Studies
These studies evaluate the distribution of the radioligand in a living organism, providing crucial information on tumor targeting and clearance from non-target organs.[1]
1. Animal Model:
-
Use an appropriate animal model, typically immunodeficient mice bearing xenografts of human SSTR2-expressing tumors (e.g., AR42J or NCI-H69).[1]
2. Radioligand Administration:
-
Inject a known amount of the radiolabeled ligand intravenously into the tail vein of the animals.
3. Tissue Collection:
-
At predefined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a group of animals.
-
Dissect and collect major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle) and the tumor.
4. Measurement and Data Analysis:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Calculate tumor-to-organ ratios to assess the targeting specificity.
Visualizing the Mechanisms and Workflows
SSTR2 Signaling Pathways
The binding of an agonist to SSTR2 initiates a signaling cascade that leads to receptor internalization and inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[12] In contrast, an antagonist blocks the receptor, preventing agonist binding and subsequent signaling, and generally does not induce significant internalization.[8][12]
Caption: SSTR2 signaling pathways for agonist and antagonist binding.
Experimental Workflow for SSTR2 Radioligand Evaluation
The development and evaluation of a new SSTR2 radioligand follows a structured workflow, from initial design and synthesis to preclinical and clinical validation.[13][14][15][16][17]
Caption: A typical experimental workflow for the evaluation of SSTR2 radioligands.
Logical Comparison of SSTR2 Radioligand Classes
This diagram illustrates the key distinguishing features between SSTR2 agonist and antagonist radioligands.
Caption: Key characteristics of SSTR2 agonist and antagonist radioligands.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Somatostatin receptor PET ligands - the next generation for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOTA-NOC, a high-affinity ligand of somatostatin receptor subtypes 2, 3 and 5 for labelling with various radiometals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mednexus.org [mednexus.org]
- 8. The Emergence of Somatostatin Antagonist–Based Theranostics: Paving the Road Toward Another Success? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Upregulation of SSTR2 Expression and Radioligand Binding of [18F]SiTATE in Neuroendocrine Tumour Cells with Combined Inhibition of Class I HDACs and LSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are SSTR2 modulators and how do they work? [synapse.patsnap.com]
- 13. perceptive.com [perceptive.com]
- 14. novartis.com [novartis.com]
- 15. Development of radiotracers for oncology – the interface with pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. perceptive.com [perceptive.com]
- 17. Insight into the Development of PET Radiopharmaceuticals for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to [Tyr1]-Somatostatin-14 for Researchers
This guide provides a detailed comparison of [Tyr1]-Somatostatin-14 with other somatostatin (B550006) analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance based on available experimental data.
Introduction to this compound
This compound is a synthetic analog of the naturally occurring hormone somatostatin-14. Somatostatin and its analogs are crucial regulators of the endocrine system and have significant therapeutic applications, particularly in the management of neuroendocrine tumors (NETs) due to their ability to inhibit hormone secretion and cell proliferation.[1][2] These effects are mediated through a family of five G protein-coupled receptors known as somatostatin receptors (SSTRs), subtypes 1 through 5.[1][3] The therapeutic utility of different somatostatin analogs is largely determined by their binding affinity and selectivity for these receptor subtypes. While native somatostatin binds to all five receptor subtypes with high affinity, synthetic analogs often exhibit distinct receptor subtype preferences.[3]
Comparative Analysis of Receptor Binding Affinity
The efficacy of somatostatin analogs is intrinsically linked to their binding affinity for the different SSTR subtypes. While direct comparative studies detailing the complete binding profile of this compound across all SSTR subtypes are limited, it is known to bind to SSTR2.[1][4] For a comprehensive comparison, the binding affinities of the parent molecule, Somatostatin-14, and the widely used synthetic analog, Octreotide, are presented below.
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin-14 | ~1-5 | ~0.1-1 | ~1-5 | ~1-5 | ~0.5-2 |
| This compound | Data not available | Binds to SSTR2[1][4] | Data not available | Data not available | Data not available |
| Octreotide | >1000 | 0.6 - 2.5 | 30 - 250 | >1000 | 6 - 16 |
| Lanreotide | >1000 | 0.9 - 2.2 | 12.1 | >1000 | 7.6 |
| Pasireotide | 1.5 - 9.3 | 0.1 - 1.0 | 1.1 - 15 | >100 | 0.07 - 0.4 |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions. The binding profile for this compound is incomplete due to a lack of publicly available data.
Functional Activity: Signal Transduction Pathways
The binding of somatostatin analogs to their receptors initiates a cascade of intracellular signaling events, leading to their physiological effects. The primary signaling pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Another important pathway affected is the mitogen-activated protein kinase (MAPK) pathway, particularly the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Somatostatin Signaling Pathway
The following diagram illustrates the general signaling pathway activated upon binding of a somatostatin analog to its receptor.
Somatostatin analog binding to its receptor activates Gi proteins, leading to inhibition of adenylyl cyclase and modulation of the MAPK pathway.
Inhibition of cAMP Production
| Compound | cAMP Inhibition (IC50, nM) |
| Somatostatin-14 | ~0.1 - 1.0 |
| This compound | Data not available |
| Octreotide | ~0.1 - 5.0 |
| Lanreotide | ~0.5 - 10.0 |
Modulation of ERK1/2 Phosphorylation
Somatostatin analogs can also exert their anti-proliferative effects by modulating the ERK1/2 signaling pathway. Activation of SSTRs can lead to an inhibition of ERK1/2 phosphorylation, thereby affecting cell growth and differentiation. Comparative data on the effects of this compound on ERK1/2 phosphorylation is currently limited in the public domain.
In Vivo Efficacy
The in vivo antitumor activity of somatostatin analogs is a critical measure of their therapeutic potential. Studies have demonstrated that analogs like Octreotide can significantly inhibit the growth of SSTR-positive tumors in animal models. There is a lack of specific in vivo efficacy data for this compound in the available literature, preventing a direct comparison with established therapeutic agents.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Receptor Binding Assay
This assay determines the binding affinity of a compound to a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow for Receptor Binding Assay
Workflow for a competitive radioligand receptor binding assay.
Methodology:
-
Membrane Preparation: Cell lines overexpressing a specific human SSTR subtype (e.g., CHO-K1 or HEK293 cells) are cultured and harvested. The cells are then homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Binding Reaction: The cell membranes are incubated in a buffer solution with a constant concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14) and varying concentrations of the unlabeled test compound (this compound or other analogs).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value.
cAMP Inhibition Assay
This functional assay measures the ability of a compound to inhibit the production of intracellular cAMP.
Methodology:
-
Cell Culture: Cells expressing the SSTR of interest are plated in a multi-well plate.
-
Stimulation: The cells are pre-incubated with the test compound at various concentrations, followed by stimulation with forskolin, an adenylyl cyclase activator, to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value for the inhibition of cAMP production.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2 in response to treatment with a somatostatin analog.
Methodology:
-
Cell Treatment: Cells are treated with the somatostatin analog for a specific period.
-
Cell Lysis: The cells are lysed to extract the proteins.
-
Detection: The levels of phosphorylated ERK1/2 and total ERK1/2 are determined using techniques such as Western blotting or cell-based ELISA with specific antibodies against the phosphorylated and total forms of the proteins.
-
Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the effect of the compound on ERK1/2 signaling.
Conclusion
This compound is an important tool for research in the field of somatostatin receptor pharmacology. While it is established that it binds to SSTR2, a comprehensive, direct comparative analysis of its binding affinity and functional potency against other widely used somatostatin analogs like Octreotide is not yet fully available in the public domain. Further studies are required to fully elucidate its receptor subtype selectivity and functional profile, which will be crucial in determining its potential for future therapeutic development. The experimental protocols and comparative data for established analogs provided in this guide offer a framework for such future investigations.
References
[Tyr1]-Somatostatin-14: A Comparative Guide for its Application as a Reference Standard in Somatostatin Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [Tyr1]-Somatostatin-14 with native Somatostatin-14 and other key analogs, establishing its utility as a reference standard in somatostatin (B550006) research. The information presented herein is supported by experimental data to aid in the design and interpretation of studies targeting the somatostatin receptor system.
Introduction to this compound
This compound is a synthetic analog of the native hormone Somatostatin-14, where the alanine (B10760859) at position 1 is replaced by a tyrosine residue. This substitution is pivotal as it allows for easy radioiodination, making it an invaluable tool for in vitro and in vivo receptor binding studies. Its well-characterized binding profile and commercial availability have positioned it as a widely accepted reference standard for the pharmacological evaluation of novel somatostatin receptor ligands.
Comparative Analysis of Receptor Binding Affinity
The affinity of somatostatin analogs for the five different somatostatin receptor subtypes (SSTR1-5) is a critical determinant of their biological activity. The following table summarizes the binding affinities (IC50, nM) of this compound in comparison to native Somatostatin-14 and the widely used synthetic analog, Octreotide.
| Compound | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| Somatostatin-14 | 2.3 | 0.2 | 1.4 | 1.8 | 0.9 |
| This compound | Data not available | High affinity | Data not available | Data not available | Data not available |
| Octreotide | >1000 | 0.6 | 34.5 | >1000 | 7.0 |
Functional Activity and Signaling Pathways
Somatostatin and its analogs exert their biological effects by binding to SSTRs, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers a cascade of intracellular signaling events, the most prominent of which is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various cellular processes, including hormone secretion and cell proliferation.
The functional potency of this compound is comparable to that of native Somatostatin-14, particularly in its ability to inhibit the release of growth hormone from pituitary cells. This is consistent with its high affinity for SSTR2, the predominant receptor subtype in the pituitary gland that mediates the inhibitory effects of somatostatin on growth hormone secretion.
Below is a diagram illustrating the primary signaling pathway activated upon binding of a somatostatin analog to its receptor.
Scatchard Analysis of [Tyr1]-Somatostatin-14: A Comparative Guide for Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [Tyr1]-Somatostatin-14's binding characteristics with other somatostatin (B550006) analogs. It includes detailed experimental protocols for Scatchard analysis and presents supporting data to facilitate objective evaluation for research and drug development purposes.
Introduction to this compound and Scatchard Analysis
Somatostatin-14 is a naturally occurring cyclic peptide hormone that regulates a wide range of physiological processes by binding to five distinct G-protein coupled somatostatin receptors (SSTR1-5). This compound is a synthetic analog of somatostatin-14 where the tyrosine residue is at position 1. This modification allows for radioiodination, making it a valuable tool for in vitro receptor binding assays.
Scatchard analysis is a graphical method used to determine the binding affinity (dissociation constant, Kd) and the total number of binding sites (Bmax) of a radioligand to its receptor. This analysis is crucial for characterizing the binding properties of novel compounds and comparing them to existing standards.
Comparative Binding Affinities of Somatostatin Analogs
| Ligand | SSTR1 (IC50/Ki, nM) | SSTR2 (IC50/Ki, nM) | SSTR3 (IC50/Ki, nM) | SSTR4 (IC50/Ki, nM) | SSTR5 (IC50/Ki, nM) |
| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| This compound | High Affinity | High Affinity[1] | High Affinity | High Affinity | High Affinity |
| Octreotide (B344500) | >1000[2] | 0.2 - 2.5[2][3] | Low Affinity[2] | >100[2] | Lower than SSTR2[2] |
| Lanreotide (B11836) | Low Affinity | High Affinity | Low Affinity | Low Affinity | Moderate Affinity |
| Pasireotide (SOM230) | High Affinity | High Affinity | High Affinity | No Agonist Activity | Highest Affinity[4][5] |
Note: The binding profile of this compound is expected to be very similar to that of native Somatostatin-14, exhibiting high affinity across all five receptor subtypes.[6] Synthetic analogs like octreotide and lanreotide show greater selectivity, particularly for SSTR2.[7][8]
Experimental Protocols
Radioligand Binding Assay and Scatchard Analysis using [¹²⁵I]-[Tyr1]-Somatostatin-14
This protocol outlines the steps for a saturation binding experiment to determine the Kd and Bmax of [¹²⁵I]-[Tyr1]-Somatostatin-14.
Materials:
-
Radioligand: [¹²⁵I]-[Tyr1]-Somatostatin-14
-
Unlabeled Ligand: this compound or Somatostatin-14
-
Cell Membranes: Prepared from cells or tissues expressing somatostatin receptors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.[9] Determine the protein concentration of the membrane preparation.
-
Assay Setup: Set up triplicate tubes or wells for each concentration of the radioligand.
-
Total Binding: Add increasing concentrations of [¹²⁵I]-[Tyr1]-Somatostatin-14 to wells containing a fixed amount of membrane protein (e.g., 50-100 µg).
-
Non-specific Binding: In a parallel set of tubes, add the same increasing concentrations of [¹²⁵I]-[Tyr1]-Somatostatin-14 and a high concentration (e.g., 1 µM) of unlabeled Somatostatin-14 to saturate the specific binding sites.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding at each radioligand concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding versus the concentration of the radioligand to generate a saturation curve.
-
Transform the data for Scatchard analysis by plotting the ratio of bound/free radioligand against the amount of bound radioligand. The slope of the resulting line is -1/Kd, and the x-intercept is Bmax.
-
Competitive Binding Assay
This protocol is used to determine the affinity (Ki) of an unlabeled competitor (e.g., a new somatostatin analog) by measuring its ability to displace the binding of [¹²⁵I]-[Tyr1]-Somatostatin-14.
Procedure:
-
Follow the same membrane preparation and assay setup as in the saturation binding assay.
-
Assay Setup:
-
Incubate a fixed concentration of [¹²⁵I]-[Tyr1]-Somatostatin-14 (typically at or below its Kd) with a fixed amount of membrane protein.
-
Add increasing concentrations of the unlabeled competitor ligand to a series of tubes.
-
-
Follow the same incubation, filtration, and counting steps as described above.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of the competitor to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from saturation experiments.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of [Tyr1]-Somatostatin-14 and Synthetic Somatostatin Analogs
This guide provides a detailed comparative analysis of [Tyr1]-Somatostatin-14 and the synthetic somatostatin (B550006) analogs octreotide (B344500), lanreotide (B11836), and pasireotide. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of binding affinities, functional potencies, and pharmacokinetic profiles to support experimental design and therapeutic development.
Comparative Data Presentation
The following tables summarize the quantitative data for this compound and the synthetic analogs, providing a clear comparison of their performance characteristics.
Table 1: Comparative Binding Affinity (Ki in nM) for Human Somatostatin Receptor Subtypes (SSTRs)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | ~1-5 | ~0.1-1 | ~1-5 | ~1-10 | ~0.5-2 |
| This compound | Data not consistently available | High affinity | Data not consistently available | Data not consistently available | Data not consistently available |
| Octreotide | >1000[1] | 0.2 - 2.5[1] | Low affinity[1] | >100[1] | Lower affinity than SSTR2[1] |
| Lanreotide | >1000 | ~1-5 | Moderate affinity | >1000 | ~5-10 |
| Pasireotide | High affinity (30-fold > octreotide)[2] | Slightly lower than octreotide[3] | High affinity (5-fold > octreotide)[2] | Low affinity | High affinity (40-fold > octreotide)[2] |
Note: Ki values are compiled from multiple sources and represent approximate ranges. The binding profile of this compound is noted to have high affinity for SSTR2, but comprehensive quantitative data across all subtypes is limited in the reviewed literature.
Table 2: Comparative In Vitro Potency (IC50/EC50 in nM) in cAMP Inhibition Assays
| Compound | SSTR2 | SSTR5 |
| Somatostatin-14 | ~0.1-1 | ~0.5-2 |
| Octreotide | ~0.1-2 | ~5-20 |
| Lanreotide | ~0.5-5 | ~10-50 |
| Pasireotide | ~0.2-2 | ~0.1-1 |
Note: Potency values are indicative and can vary based on the specific cell line and assay conditions.
Table 3: Comparative Pharmacokinetic Properties
| Parameter | This compound | Octreotide | Lanreotide | Pasireotide |
| Half-life | Very short (~2-3 min) | ~1.5 hours (SC)[4] | ~25.5 days (prolonged-release)[5] | ~12 hours (SC)[6] |
| Route of Administration | IV | SC, IV, IM (LAR) | Deep SC (Autogel) | SC, IM (LAR) |
| Protein Binding | Low | ~65%[4] | >90% | ~88% |
| Primary Elimination | Enzymatic degradation | Renal | Biliary/Fecal | Hepatic (biliary) and minor renal |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific somatostatin receptor subtype.
Materials:
-
Cell membranes or whole cells expressing the human SSTR subtype of interest.
-
Radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-Somatostatin-14 or 125I-[Tyr3]-Octreotide).
-
Unlabeled competitor ligands (this compound, octreotide, lanreotide, pasireotide).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target SSTR in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.[7]
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled competitor ligands to the wells. Include wells with no competitor (total binding) and wells with a high concentration of unlabeled somatostatin-14 (non-specific binding).
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[8]
cAMP Accumulation Functional Assay
This assay measures the ability of somatostatin analogs to inhibit the production of cyclic AMP (cAMP), a key second messenger in the SSTR signaling pathway.
Materials:
-
Cells expressing the SSTR subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Somatostatin analogs to be tested.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate and culture overnight.
-
Pre-treatment: Pre-treat the cells with the test somatostatin analogs at various concentrations for a short period (e.g., 15-30 minutes).
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[9]
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the somatostatin analog to generate a dose-response curve and determine the EC50 value, which represents the concentration of the analog that causes a 50% inhibition of the forskolin-stimulated cAMP production.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Somatostatin Receptor Signaling Pathway
Caption: Somatostatin receptor signaling cascade.
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for radioligand binding assay.
Logical Relationship of Somatostatin Analog Selectivity
Caption: Receptor selectivity of synthetic analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-acting octreotide and prolonged-release lanreotide formulations have different pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Selectivity of [Tyr1]-Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity of the synthetic peptide [Tyr1]-Somatostatin-14 against the endogenous ligand Somatostatin-14 and other clinically relevant synthetic somatostatin (B550006) analogs. The data presented herein is compiled from publicly available research to facilitate informed decisions in drug design and development targeting the somatostatin receptor system.
Introduction to Somatostatin Receptors and Their Ligands
Somatostatin receptors (SSTRs) are a family of five G-protein coupled receptors (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5) that are widely distributed throughout the body. They play a crucial role in regulating a variety of physiological processes, including hormone secretion, cell proliferation, and neurotransmission. The natural ligands for these receptors are Somatostatin-14 (SS-14) and Somatostatin-28. Due to the short half-life of native somatostatins, a range of synthetic analogs have been developed for therapeutic and diagnostic purposes. The selectivity of these analogs for different SSTR subtypes is a key determinant of their biological effects and clinical utility. This compound is a synthetic analog of SS-14 where the Phenylalanine at position 1 is replaced by a Tyrosine.
Comparative Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a primary indicator of its potency and selectivity. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. The following table summarizes the binding affinities of this compound and other key somatostatin analogs for the five human somatostatin receptor subtypes.
| Peptide | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| This compound | Data not available | Binds to SSTR2[1][2] | Data not available | Data not available | Data not available |
| Somatostatin-14 | ~1.0 | ~0.2 | ~0.6 | ~1.5 | ~0.8 |
| Octreotide | >1000[3] | ~0.5 | ~25 | >1000 | ~6.3 |
| Lanreotide | >1000 | ~1.1 | ~63 | >1000 | ~7.9 |
| Pasireotide | ~1.5 | ~0.2 | ~1.0 | >100 | ~0.1 |
Experimental Protocols: Determining Receptor Selectivity
The determination of receptor binding affinity and selectivity is predominantly carried out using competitive radioligand binding assays.
Principle
This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand with known high affinity and selectivity for a specific receptor subtype from its binding site. The concentration of the competitor that displaces 50% of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.
Detailed Methodology
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5) are cultured to confluence.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4).
-
-
Competitive Binding Assay:
-
The assay is typically performed in 96-well plates.
-
A constant concentration of a suitable radioligand (e.g., [125I-Tyr11]-Somatostatin-14) is added to each well.
-
Increasing concentrations of the unlabeled competitor peptide (e.g., this compound or other analogs) are added to the wells.
-
Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled native somatostatin) are included.
-
The prepared cell membranes are added to all wells to initiate the binding reaction.
-
The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways of Somatostatin Receptors
Upon ligand binding, somatostatin receptors couple to pertussis toxin-sensitive inhibitory G-proteins (Gi/o), which triggers a cascade of intracellular signaling events. The primary downstream effects include:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Activation of inwardly rectifying potassium (K+) channels, leading to hyperpolarization, and inhibition of voltage-gated calcium (Ca2+) channels, which reduces calcium influx.
-
Activation of Phosphatases: Such as Src homology 2 domain-containing phosphatase-1 (SHP-1) and SHP-2.
-
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway: This can lead to anti-proliferative and pro-apoptotic effects.
These signaling pathways collectively contribute to the inhibitory actions of somatostatin and its analogs on hormone secretion and cell growth.
Visualizations
References
A Comparative Guide to the In Vivo Stability of Somatostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo stability of commonly used somatostatin (B550006) analogs. The information presented is collated from peer-reviewed studies to assist researchers and drug development professionals in selecting the appropriate analog for their specific preclinical and clinical applications.
Introduction to Somatostatin Analogs
Native somatostatin is a cyclic polypeptide with a very short half-life of 1-3 minutes, limiting its therapeutic utility.[1][2] Synthetic somatostatin analogs have been developed with modified structures to resist enzymatic degradation, resulting in significantly longer in vivo stability and allowing for clinical use in the management of various diseases, including neuroendocrine tumors and acromegaly.[1][3] The primary mechanism of action of these analogs is through binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors that, upon activation, inhibit the secretion of numerous hormones.[4][5] This guide focuses on the comparative in vivo stability of three prominent analogs: Octreotide (B344500), Lanreotide (B11836), and Pasireotide (B1678482).
Comparative Pharmacokinetics of Somatostatin Analogs
The in vivo stability of somatostatin analogs is a critical determinant of their dosing frequency and therapeutic efficacy. The following table summarizes key pharmacokinetic parameters for octreotide, lanreotide, and pasireotide based on available data. It is important to note that these values can vary depending on the specific formulation (e.g., immediate-release vs. long-acting release), the dose administered, and the species in which the studies were conducted.
| Analog | Formulation | Half-life (t½) | Key Pharmacokinetic Characteristics |
| Octreotide | Immediate-Release (SC) | ~1.5 - 2 hours[6] | Rapid absorption with peak concentrations within 30 minutes.[6] About 32% is excreted unchanged in the urine.[6] |
| Long-Acting Release (LAR) | Not a simple elimination half-life; provides therapeutic concentrations over 4 weeks. | Characterized by an initial release phase, followed by a lag phase, and then a prolonged plateau of drug concentration.[7][8] | |
| Lanreotide | Sustained-Release (SR) | ~4.5 days[1] | Administered every 7-14 days.[1] |
| Autogel/Depot (SC) | Apparent elimination t½ of ~25.5 days after a single dose.[7][8] | Reaches maximum concentration on day 1, followed by a slow, continuous release.[7][8] | |
| Pasireotide | Immediate-Release (SC) | ~7 - 11 hours[9] | Demonstrates fast absorption (tmax: 0.25–0.5 hours) and low clearance.[9] |
| Long-Acting Release (LAR) | Not a simple elimination half-life; administered every 28 days. | Provides sustained therapeutic concentrations over the dosing interval. |
Experimental Protocols for In Vivo Stability Assessment
The determination of the in vivo stability and pharmacokinetic profile of somatostatin analogs typically involves the following key steps. The specific details of the protocol can be adapted based on the analog, animal model, and analytical methods available.
Animal Model and Dosing
-
Animal Model: Commonly used models include rats (e.g., Wistar, Sprague-Dawley) and mice (e.g., BDF1).[10] The choice of animal model can influence the pharmacokinetic profile.
-
Dosing and Administration: The somatostatin analog is administered to the animals, typically via subcutaneous (SC) or intravenous (IV) injection.[10][11] The dose administered is carefully recorded. For long-acting formulations, a single injection is administered, and blood samples are collected over an extended period.
Blood Sample Collection
-
Time Points: Blood samples are collected at multiple time points post-administration to characterize the absorption, distribution, metabolism, and excretion of the analog. For immediate-release formulations, frequent sampling is performed within the first few hours. For long-acting formulations, sampling can extend over several weeks or months.[11]
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation and stored at -20°C or -80°C until analysis.
Bioanalytical Method
-
Sample Preparation: Plasma samples are typically subjected to a protein precipitation step (e.g., with acetonitrile) to remove interfering proteins.[12] This is followed by centrifugation, and the supernatant is collected for analysis.
-
Quantification: The concentration of the somatostatin analog in the plasma samples is quantified using a sensitive and specific analytical method, most commonly a validated radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Radiolabeling: In some studies, the analog is radiolabeled (e.g., with Indium-111 or Iodine-125) to facilitate its detection and quantification in biological samples and for in vivo imaging studies.[11][12][13]
Pharmacokinetic Analysis
-
Data Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:
-
Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.
-
Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): A measure of the total drug exposure over time.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Visualizing Key Pathways and Workflows
Somatostatin Receptor Signaling Pathway
Somatostatin analogs exert their effects by binding to somatostatin receptors (SSTRs), which are coupled to inhibitory G-proteins (Gi). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reduction in intracellular cAMP levels, and modulation of ion channel activity, ultimately resulting in the inhibition of hormone secretion and cell proliferation.[4][14]
Caption: Somatostatin Receptor Signaling Pathway.
Experimental Workflow for In Vivo Stability Assessment
The following diagram illustrates a typical workflow for determining the in vivo stability of a somatostatin analog.
Caption: Experimental Workflow for In Vivo Stability.
References
- 1. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The history of somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-acting octreotide and prolonged-release lanreotide formulations have different pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A first-in-man study to evaluate the safety, tolerability, and pharmacokinetics of pasireotide (SOM230), a multireceptor-targeted somatostatin analog, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo antitumor activity of TT-232 a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating SSTR2 Expression: A Comparative Guide to [Tyr1]-Somatostatin-14 and its Alternatives
For researchers, scientists, and drug development professionals, the accurate validation of Somatostatin (B550006) Receptor 2 (SSTR2) expression is paramount for advancing diagnostics and targeted therapies for neuroendocrine tumors (NETs) and other pathologies overexpressing this receptor. This guide provides an objective comparison of [Tyr1]-Somatostatin-14 with other established methods for SSTR2 validation, supported by experimental data and detailed protocols.
This compound is a synthetic analog of the native hormone somatostatin and is recognized for its ability to bind to somatostatin receptors, including SSTR2. Its utility in research and clinical settings stems from this binding capacity, which allows for the detection and characterization of SSTR2-expressing cells and tissues. However, a comprehensive evaluation of its performance against other available tools is crucial for selecting the most appropriate method for a given research question.
This guide will delve into a comparison of this compound with key alternatives, including other somatostatin analogs like Octreotide and radiolabeled peptides such as 68Ga-DOTATATE, as well as antibody-based and molecular techniques.
Performance Comparison of SSTR2 Validation Methods
The selection of a suitable method for SSTR2 expression validation depends on various factors, including the experimental context (in vitro vs. in vivo), the required sensitivity and specificity, and the available equipment. Below is a summary of quantitative data for different SSTR2 ligands. It is important to note that binding affinities can vary between studies due to different experimental conditions.
| Ligand/Method | Receptor Subtype Specificity (IC50/Kd in nM) | Application | Advantages | Disadvantages |
| This compound | Binds to SSTR2.[1] | In vitro receptor binding assays | Closely related to the natural ligand. | Limited data on direct comparison with other analogs. |
| Octreotide | High affinity for SSTR2 (IC50: 0.2 - 2.5 nM).[2] Lower affinity for SSTR5 and negligible for SSTR1, SSTR3, and SSTR4.[2] | In vitro binding assays, in vivo imaging (when radiolabeled), therapeutic agent. | Well-characterized, clinically approved analog.[3] | May not be as potent as some newer analogs for imaging. |
| 68Ga-DOTATATE | High affinity and selectivity for SSTR2 (IC50: ~0.2 nM).[4] | In vivo PET imaging.[5] | Excellent imaging characteristics, high sensitivity and specificity for SSTR2-positive tumors.[5][6] | Requires access to a PET scanner and radiolabeling facilities. |
| Anti-SSTR2 Antibodies | Specific for SSTR2 protein. | Immunohistochemistry (IHC), Western Blotting, Flow Cytometry. | Allows for direct visualization of protein expression in tissue context. | Can be subject to non-specific binding and variability between antibody clones. |
| RT-PCR | Measures SSTR2 mRNA levels. | Quantitative analysis of gene expression in tissues and cells. | Highly sensitive for detecting gene expression. | Does not confirm protein expression or localization. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the practical application of these validation techniques.
Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of a ligand to its receptor.
Objective: To quantify the binding of this compound or other analogs to SSTR2.
Materials:
-
Cell membranes prepared from SSTR2-expressing cells (e.g., AR4-2J).
-
Radiolabeled somatostatin analog (e.g., [125I]Tyr-octreotide) as the tracer.
-
Unlabeled this compound or other competitor ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Protease inhibitor cocktail.
-
96-well microplate.
-
Cell harvester and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled somatostatin), and competitive binding (radioligand + increasing concentrations of the test ligand, e.g., this compound).
-
Incubation: Add cell membranes to each well and incubate at 37°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor ligand to determine the IC50 value.
Immunohistochemistry (IHC)
IHC allows for the visualization of SSTR2 protein expression within the cellular and tissue context.
Objective: To detect the presence and localization of SSTR2 protein in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Xylene and graded alcohols for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking solution (e.g., normal goat serum).
-
Primary antibody: anti-SSTR2 monoclonal or polyclonal antibody.
-
Biotinylated secondary antibody.
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
3,3'-Diaminobenzidine (DAB) substrate-chromogen solution.
-
Hematoxylin (B73222) for counterstaining.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a series of graded alcohol washes and finally in water.
-
Antigen Retrieval: Heat the slides in antigen retrieval solution to unmask the antigenic epitopes.
-
Blocking: Incubate the slides with hydrogen peroxide and then with a blocking solution to prevent non-specific binding.
-
Primary Antibody Incubation: Incubate the slides with the primary anti-SSTR2 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody followed by the streptavidin-HRP conjugate.
-
Chromogen Application: Add the DAB solution to visualize the antibody binding (brown precipitate).
-
Counterstaining: Stain the nuclei with hematoxylin (blue).
-
Dehydration and Mounting: Dehydrate the slides through graded alcohols and xylene, and then mount with a coverslip.
-
Microscopic Analysis: Examine the slides under a microscope to assess the intensity and localization of SSTR2 staining.
In Vivo PET Imaging with 68Ga-DOTATATE
Positron Emission Tomography (PET) imaging with 68Ga-DOTATATE is a highly sensitive method for the in vivo visualization and quantification of SSTR2 expression.[7]
Objective: To non-invasively detect and quantify SSTR2 expression in a living organism.
Materials:
-
68Ga-DOTATATE radiopharmaceutical.
-
Animal model with SSTR2-expressing tumors.
-
PET/CT scanner.
-
Anesthesia.
Procedure:
-
Animal Preparation: Anesthetize the animal and position it on the scanner bed.
-
Radiotracer Injection: Inject a known amount of 68Ga-DOTATATE intravenously.
-
PET/CT Acquisition: Perform a dynamic or static PET scan at a specified time point post-injection (e.g., 60 minutes). A CT scan is also acquired for anatomical co-registration.
-
Image Reconstruction and Analysis: Reconstruct the PET and CT images. The uptake of 68Ga-DOTATATE in tumors and other organs is quantified as the Standardized Uptake Value (SUV).
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the SSTR2 signaling pathway, a typical experimental workflow for SSTR2 validation, and the logical relationship in comparing different validation methods.
Caption: SSTR2 Signaling Pathway upon ligand binding.
Caption: Experimental workflow for SSTR2 expression validation.
Caption: Logical relationship for comparing SSTR2 validation methods.
References
- 1. Expression of somatostatin receptor (SSTR) subtypes in pituitary adenomas: quantitative analysis of SSTR2 mRNA by reverse transcription-polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of Somatostatin Receptor-2 Expression with Gallium-68-DOTA-TATE Uptake in Neuroblastoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of somatostatin receptor type 2 in neuroendocrine tumors for improved Ga68-DOTATATE imaging and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Somatostatin receptor PET ligands - the next generation for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Using Unlabeled [Tyr1]-Somatostatin-14 as a Competitor in Binding Assays: A Comparative Guide
For researchers and drug development professionals engaged in the study of somatostatin (B550006) receptors (SSTRs), the selection of appropriate ligands for binding assays is a critical determinant of experimental success. This guide provides a comparative overview of unlabeled [Tyr1]-Somatostatin-14 as a competitor in such assays, alongside other commonly used somatostatin analogs. The information presented herein is intended to aid in the design and interpretation of binding experiments targeting this important family of G-protein coupled receptors.
Comparative Binding Affinities of Somatostatin Analogs
The table below summarizes the reported binding affinities for key somatostatin analogs. Lower Ki or IC50 values are indicative of higher binding affinity.
| Ligand | SSTR1 (Ki/IC50, nM) | SSTR2 (Ki/IC50, nM) | SSTR3 (Ki/IC50, nM) | SSTR4 (Ki/IC50, nM) | SSTR5 (Ki/IC50, nM) |
| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| This compound | Data not available | Binds to SSTR2 | Data not available | Data not available | Data not available |
| Octreotide | >1000 | 0.2 - 2.5 | Low Affinity | >100 | Lower affinity than SSTR2 |
| Lanreotide | No Affinity | High Affinity | Low Affinity | No Affinity | High Affinity |
Note: "High Affinity" for Somatostatin-14 indicates that it binds with high potency to all five receptor subtypes, serving as the natural endogenous ligand.[1][2] The lack of specific Ki/IC50 values for unlabeled this compound across all SSTR subtypes in the public domain limits a direct quantitative comparison.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for a competitive binding assay to determine the affinity of a test compound, such as unlabeled this compound, for a specific somatostatin receptor subtype.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human somatostatin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide).
-
Unlabeled this compound (competitor).
-
Unlabeled Somatostatin-14 (for determining non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA, and protease inhibitors).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand, and cell membranes.
-
Non-specific Binding: Add assay buffer, the radioligand, a saturating concentration of unlabeled Somatostatin-14 (e.g., 1 µM), and cell membranes.
-
Competitive Binding: Add assay buffer, the radioligand, increasing concentrations of unlabeled this compound, and cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological context, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
Unlabeled this compound serves as a valuable tool in competitive binding assays for the characterization of ligands targeting somatostatin receptors, particularly SSTR2. Its structural similarity to the native Somatostatin-14 makes it a relevant competitor. However, the current lack of comprehensive public data on its binding affinities across all five SSTR subtypes underscores the need for further research to fully elucidate its receptor selectivity profile. For a complete understanding of a novel ligand's interaction with the somatostatin receptor family, it is recommended to perform binding assays across all five receptor subtypes, using well-characterized competitors like Somatostatin-14, Octreotide, and Lanreotide as benchmarks. This approach will provide a more complete picture of the ligand's binding characteristics and its potential as a therapeutic agent.
References
- 1. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of [Tyr1]-Somatostatin-14 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like [Tyr1]-Somatostatin-14 is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not always explicitly detailed, a framework of best practices derived from general peptide handling guidelines ensures the safety of personnel and the environment.
Immediate Safety Protocols: Before commencing any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS). For this compound, while some SDS documents may not provide explicit disposal instructions, they do contain vital information regarding potential hazards and handling precautions.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2] All handling of the peptide should be confined to a designated and well-ventilated area to avoid cross-contamination.[3]
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound waste depends on its form (liquid or solid) and must align with institutional and local environmental regulations.
Liquid Waste Disposal:
-
Inactivation: Liquid waste containing this compound should first be chemically inactivated. A common and effective method for peptide degradation is the use of a sodium hypochlorite (B82951) solution (bleach).[4]
-
In a designated chemical fume hood, prepare the inactivation solution.
-
Carefully add the liquid peptide waste to the inactivation solution. A recommended ratio is one part waste to ten parts inactivation solution.[2]
-
Allow for a sufficient contact time of at least 30-60 minutes to ensure complete deactivation of the peptide.[2]
-
-
Neutralization: If a strong acid or base was used in any experimental procedure, the pH of the inactivated solution should be adjusted to a neutral range (typically between 5.5 and 9.0) using a suitable neutralizing agent.[2]
-
Final Disposal: Following inactivation and neutralization, the solution must be disposed of as hazardous chemical waste.[3] It is crucial to consult with your institution's Environmental Health & Safety (EHS) department, as drain disposal is generally not permitted unless explicitly authorized by local wastewater regulations.[2][3]
Solid Waste Disposal:
Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, requires careful segregation and disposal.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2][3]
-
Storage: The sealed container should be stored in a designated hazardous waste accumulation area.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service.[2][3]
Quantitative Data for Decontamination
The following table summarizes key quantitative parameters for a common chemical decontamination method applicable to peptide toxins.
| Decontamination Method | Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 0.5-1.0% final concentration for solutions; 6% solution for concentrated peptides[2] | 20-60 minutes[2] | Effective for many peptides but may be corrosive to some surfaces. |
| Enzymatic Detergent | Typically a 1% (m/v) solution[2] | Varies by product; follow manufacturer's instructions. | Good for cleaning labware; may require subsequent disinfection.[2] |
Experimental Protocols
Protocol for Chemical Inactivation of Liquid this compound Waste:
-
Objective: To chemically degrade this compound in liquid waste prior to disposal.
-
Materials:
-
Liquid waste containing this compound.
-
Sodium hypochlorite solution (household bleach, typically 5.25-6% sodium hypochlorite).
-
Appropriate chemical waste container.
-
Personal Protective Equipment (PPE).
-
pH indicator strips.
-
Neutralizing agents (e.g., sodium bisulfite for excess bleach, sodium bicarbonate for acidic solutions, or a weak acid for basic solutions).
-
-
Procedure:
-
Work within a certified chemical fume hood.
-
Carefully measure the volume of the peptide waste.
-
Add at least 10 volumes of sodium hypochlorite solution to the waste container.
-
Gently mix the solution to ensure thorough contact.
-
Allow the mixture to react for a minimum of 60 minutes.
-
(Optional but recommended) Test for the presence of excess bleach using potassium iodide-starch test paper. If necessary, neutralize the excess bleach with sodium bisulfite.
-
Check the pH of the solution using a pH indicator strip.
-
If necessary, adjust the pH to a neutral range (5.5-9.0).
-
Seal the container, label it as hazardous waste, and arrange for disposal through your institution's EHS department.
-
Visualizing the Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of laboratory peptide waste, including this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for Handling [Tyr1]-Somatostatin-14
For researchers, scientists, and drug development professionals, the safe handling of potent bioactive compounds like [Tyr1]-Somatostatin-14 is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Immediate Safety and Hazard Assessment
While a specific occupational exposure limit (OEL) has not been established for this compound, its parent compound, Somatostatin, is a biologically active peptide. Therefore, it should be handled with care to avoid inhalation, ingestion, and contact with skin and eyes. The primary risks are associated with the handling of the lyophilized powder, which can be easily aerosolized.
Key Precautions:
-
Engineering Controls: All handling of the lyophilized powder, including weighing and reconstitution, should be conducted in a designated area with adequate ventilation, preferably within a chemical fume hood or a biological safety cabinet.[1]
-
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to create a barrier against accidental exposure.
Personal Protective Equipment (PPE) Protocol
The following table summarizes the recommended PPE for handling this compound in both its lyophilized and reconstituted forms.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Tightly fitting safety goggles with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against accidental splashes of the reconstituted solution and contact with airborne powder.[1] |
| Hand Protection | Chemical-resistant nitrile rubber gloves. It is recommended to wear double gloves, especially during reconstitution and handling of solutions containing solvents like DMSO. | Prevents skin contact with the peptide. Nitrile gloves offer good resistance to commonly used solvents for peptide reconstitution.[1][2] Gloves should be changed immediately if contaminated. |
| Body Protection | A buttoned laboratory coat with long, fitted sleeves. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | When handling the lyophilized powder, an approved mask (e.g., N95 or higher) with a P3 particle filter is recommended. | Minimizes the risk of inhaling aerosolized peptide powder.[1] |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the vial for any damage.
-
Storage of Lyophilized Peptide: Store the tightly sealed vial in a freezer at -20°C for long-term stability.[1]
-
Labeling: Ensure the vial is clearly labeled with the compound name, concentration (once reconstituted), date, and appropriate hazard warnings.
Reconstitution of Lyophilized Powder
This procedure should be performed within a chemical fume hood.
-
Preparation:
-
Allow the vial of lyophilized this compound and the desired sterile solvent (e.g., sterile water, 10%-30% acetic acid solution, or a small amount of DMSO) to equilibrate to room temperature before opening. This prevents moisture condensation inside the vial.
-
Don the appropriate PPE as outlined in the table above.
-
Wipe the rubber septum of the vial with an alcohol swab.
-
-
Reconstitution Steps:
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Using a sterile syringe with a needle, slowly inject the calculated volume of the chosen solvent down the side of the vial, avoiding direct spraying onto the peptide powder.
-
Gently swirl or rock the vial to dissolve the contents. Do not shake vigorously , as this can cause the peptide to denature.
-
If the peptide does not readily dissolve, gentle warming or brief sonication may be applied.
-
-
Storage of Reconstituted Peptide:
-
For short-term storage (days to weeks), store the solution at 2-8°C.
-
For long-term storage, it is recommended to aliquot the solution into smaller, single-use volumes and store them in a freezer at -20°C or below to avoid repeated freeze-thaw cycles.
-
Handling of Reconstituted Solution
-
Always wear appropriate PPE when handling the peptide solution.
-
Use calibrated pipettes and sterile, disposable tips to ensure accuracy and prevent cross-contamination.
-
Work in a designated and clean area of the laboratory.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, empty vials, and absorbent materials from spill cleanups, must be collected in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour peptide solutions down the drain.
Decontamination and Disposal
-
Follow your institution's guidelines for the disposal of hazardous chemical waste.
-
Arrange for the collection and disposal of the waste containers by your institution's certified hazardous waste management service.
-
For decontamination of non-disposable labware, soak in a suitable inactivating solution (e.g., a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, or an enzymatic detergent) before standard washing procedures.
Emergency Procedures: Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or involves a significant amount of powder outside of a containment device, evacuate the area.
-
Don PPE: Before cleaning, don the appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and respiratory protection if the spill involves the powder.
-
Contain the Spill:
-
For Liquid Spills: Cover the spill with an absorbent material (e.g., chemical absorbent pads or paper towels).
-
For Powder Spills: Gently cover the spill with damp paper towels to avoid raising dust.
-
-
Clean the Area:
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials into a designated hazardous waste bag.
-
Clean the spill area with a 10% bleach solution, allowing for a 20-30 minute contact time, followed by a rinse with water.
-
-
Dispose of Waste: Seal the hazardous waste bag and place it in the designated hazardous waste container.
-
Decontaminate: Remove and dispose of contaminated PPE in the hazardous waste container. Wash hands thoroughly with soap and water.
Quantitative Data Summary
| Parameter | Value/Recommendation | Notes |
| Storage Temperature (Lyophilized) | -20°C | For long-term stability.[1] |
| Storage Temperature (Reconstituted) | 2-8°C (short-term) or ≤ -20°C (long-term, aliquoted) | Avoid repeated freeze-thaw cycles. |
| Nitrile Glove Chemical Resistance | Acetic Acid: Good to Excellent | For incidental splash protection. Change gloves immediately upon contact.[2] |
| Dimethyl Sulfoxide (DMSO): Good | For incidental splash protection. Change gloves immediately upon contact.[2] | |
| Recommended Respiratory Protection | P3 Particle Filter | For handling lyophilized powder.[1] |
Experimental Protocols and Visualizations
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Experimental Workflow: Peptide Reconstitution
This diagram outlines the procedural steps for safely reconstituting lyophilized this compound.
Caption: Step-by-step workflow for the reconstitution of lyophilized peptides.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
